molecular formula C10H12BrNO3S B029345 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 89102-54-5

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B029345
CAS No.: 89102-54-5
M. Wt: 306.18 g/mol
InChI Key: GPRFNTIBFADUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoacetyl)-N,N-dimethylbenzenesulfonamide (CAS 89102-54-5) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. With a molecular formula of C 10 H 12 BrNO 3 S and a molecular weight of 306.18 g/mol, this compound is characterized by its density of 1.533 g/cm³ and a boiling point of 406.7°C at 760 mmHg . Its primary research application stems from its functional groups, which make it a versatile building block for the synthesis of more complex molecules. The reactive bromoacetyl moiety allows for facile alkylation reactions, particularly in the construction of heterocyclic systems. This utility is demonstrated in its role as a precursor in the synthesis of thiazole-sulfonamide derivatives, a class of compounds being investigated for their potential antioxidant activities . Furthermore, the structural motif of a benzenesulfonamide is a privileged scaffold in drug discovery, often associated with diverse biological activities . Researchers can employ this compound to develop novel molecules for probing biological pathways or for potential application in neurodegenerative, degenerative, and metabolic disorder research, where related sulfonamide compounds are being explored . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct risk assessments and adhere to all applicable safety protocols when handling this chemical.

Properties

IUPAC Name

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFNTIBFADUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407009
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-54-5
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Versatile Electrophilic Probe for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Covalent Probes

In the landscape of modern chemical biology and drug discovery, the ability to selectively and irreversibly label biological targets is of paramount importance. Covalent probes, molecules designed to form a stable bond with a specific residue on a protein, have emerged as powerful tools for identifying and characterizing protein function, validating drug targets, and developing novel therapeutics. Among the various electrophilic functionalities employed in these probes, the α-haloketone motif stands out for its reactivity towards nucleophilic amino acid residues, most notably cysteine. This guide provides a comprehensive technical overview of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a bifunctional molecule featuring a reactive bromoacetyl group and a sulfonamide moiety, positioning it as a valuable, yet under-documented, tool for researchers in the life sciences.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular structure designed for targeted covalent modification. The key functional groups, the bromoacetyl moiety and the N,N-dimethylbenzenesulfonamide group, impart distinct chemical properties that govern its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-(2-bromoacetyl)benzenesulfonamide[1]N,N-Dimethylbenzenesulfonamide[2]
Molecular Formula C₁₀H₁₂BrNO₃SC₈H₈BrNO₃SC₈H₁₁NO₂S
Molecular Weight 306.17 g/mol 278.13 g/mol 185.25 g/mol
Appearance Predicted: White to off-white solidNot specifiedNot specified
Melting Point Not experimentally determinedNot specifiedNot specified
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in waterNot specifiedNot specified
CAS Number Not assigned944-33-214417-01-7

Note: Properties for the title compound are predicted based on its chemical structure and data from analogous compounds, as specific experimental data is not widely available.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A N,N-Dimethylbenzenesulfonamide D 4-acetyl-N,N-dimethylbenzenesulfonamide A->D Lewis Acid Catalyst B Acetyl Chloride B->D C Aluminum Chloride (AlCl₃) E 4-acetyl-N,N-dimethylbenzenesulfonamide H This compound E->H Electrophilic Substitution F Bromine (Br₂) or NBS F->H G Acetic Acid (solvent)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Predictive Methodology

Step 1: Friedel-Crafts Acylation of N,N-Dimethylbenzenesulfonamide

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add N,N-dimethylbenzenesulfonamide (1.0 equivalent) to the flask.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-acetyl-N,N-dimethylbenzenesulfonamide, can be purified by recrystallization or column chromatography.

Step 2: α-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

  • Reaction Setup: Dissolve the purified 4-acetyl-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Bromination: Add a solution of bromine (Br₂, 1.0-1.1 equivalents) in acetic acid dropwise to the reaction mixture. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

  • Reaction Progression: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Anticipated Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups on the sulfonamide nitrogen, a singlet for the methylene protons of the bromoacetyl group, and two doublets in the aromatic region corresponding to the para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbons, the methylene carbon adjacent to the bromine, the carbonyl carbon, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carbonyl group (C=O stretch), the sulfonyl group (S=O stretches), and C-Br bond.

Reactivity and Mechanism of Action: The Electrophilic Nature of α-Haloketones

The utility of this compound as a chemical probe stems from the electrophilic character of the α-carbon in the bromoacetyl group. This carbon is susceptible to nucleophilic attack by electron-rich amino acid side chains, primarily the thiol group of cysteine.

Reaction with Cysteine: A Covalent Partnership

The reaction with cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, thus covalently linking the probe to the protein.

Caption: SN2 reaction mechanism of this compound with a cysteine residue.

The rate of this reaction is influenced by several factors, including the pKa of the cysteine thiol, its accessibility within the protein structure, and the local microenvironment.

Applications in Research and Drug Development

The bifunctional nature of this compound opens up a range of potential applications for researchers and drug development professionals.

  • Activity-Based Protein Profiling (ABPP): This compound can be used as a warhead in ABPP probes to identify and profile the activity of enzymes with reactive cysteines in their active sites. By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the benzenesulfonamide scaffold, researchers can visualize or capture target proteins from complex biological samples.

  • Covalent Inhibitor Development: The bromoacetyl group serves as an electrophilic trap for the development of targeted covalent inhibitors. The sulfonamide portion of the molecule can be further functionalized to enhance binding affinity and selectivity for the target protein's active site or a nearby allosteric pocket.

  • Mapping Protein-Protein Interactions: When used in cross-linking experiments, derivatives of this compound can help to identify and map protein-protein interactions by covalently linking interacting partners that are in close proximity.

  • Chemical Proteomics: As a cysteine-reactive probe, it can be employed in chemical proteomics workflows to map the landscape of reactive cysteines across the proteome, providing insights into redox regulation and identifying potential drug targets[3].

Safety and Handling

As an α-haloketone, this compound is expected to be a reactive and potentially hazardous compound. While a specific Safety Data Sheet (SDS) is not available, the safety precautions for the analogous 4-(2-bromoacetyl)benzenesulfonamide should be followed[1].

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye damage.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underutilized, chemical tool. Its straightforward synthesis from readily available starting materials and its inherent reactivity towards nucleophilic amino acids make it an attractive scaffold for the design of novel chemical probes and covalent inhibitors. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity profile with a broader range of biological nucleophiles, and demonstrate its utility in diverse applications within chemical biology and drug discovery. The insights and predictive protocols provided in this guide aim to serve as a valuable resource for scientists seeking to leverage the potential of this versatile electrophilic probe.

References

  • PubChem. 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS number 89102-54-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide (CAS 89102-54-5): A Versatile Electrophilic Probe for Covalent Targeting

Executive Summary

This compound is a specialized chemical reagent designed for applications in chemical biology and drug discovery. Its structure is characterized by two key moieties: a reactive α-bromoacetyl group, which acts as an electrophilic "warhead," and a stable N,N-dimethylbenzenesulfonamide scaffold. This combination makes it a powerful tool for covalently modifying nucleophilic amino acid residues on proteins, such as cysteine and histidine. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, detailed experimental protocols for its application in target identification, and critical insights into experimental design and safety. It is intended for researchers and drug development professionals seeking to leverage covalent chemical probes for protein labeling, activity-based protein profiling (ABPP), and the discovery of novel therapeutic targets.

The Strategic Role of Covalent Probes in Modern Drug Discovery

The paradigm of drug discovery has seen a significant resurgence in the development of covalent inhibitors.[1][2] Historically, the irreversible nature of covalent drugs like aspirin and penicillin was often associated with potential toxicity due to off-target reactions.[3] However, modern approaches focus on "targeted covalent inhibitors," which pair a high-affinity, reversible binding scaffold with a moderately reactive electrophile. This design ensures that the covalent bond forms selectively and efficiently only with the intended target protein, minimizing off-target effects.[2]

Central to this field is the use of electrophilic chemical probes to map the "ligandable" proteome. These probes employ a reactive "warhead" to form a permanent bond with nucleophilic amino acid residues, enabling the identification and characterization of protein targets.[4] this compound fits squarely into this class of reagents, serving as a valuable tool for interrogating protein function and discovering new sites for therapeutic intervention.

Core Structural and Physicochemical Properties

The utility of this compound is derived directly from its bifunctional structure.

Physicochemical Data
PropertyValueSource
CAS Number 89102-54-5-
Molecular Formula C₁₀H₁₂BrNO₃SComputed
Molecular Weight 306.18 g/mol Computed
Appearance Expected to be a crystalline solidInferred from analogs[5]
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂)Inferred
Storage Store at 2-8°C, desiccated, protected from lightBest Practice
The α-Bromoacetyl "Warhead"

The bromoacetyl group is a classic α-halo ketone, a potent alkylating agent. Its reactivity is governed by the electrophilic carbon adjacent to the bromine atom, which is susceptible to nucleophilic attack.[6] This moiety can covalently modify several nucleophilic amino acid residues, with a general reactivity profile of Cys > His > Lys > Met. This reactivity is fundamental to its function as a protein labeling agent.

The N,N-Dimethylbenzenesulfonamide Scaffold

The sulfonamide group is a common feature in many pharmaceuticals.[7] The N,N-dimethyl substitution serves several purposes:

  • Chemical Stability: It creates a robust, chemically inert scaffold that presents the reactive warhead.

  • Modulated Physicochemical Properties: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethylated version cannot act as a hydrogen bond donor, which influences its solubility and interaction with protein binding pockets.

  • Tunability: The benzene ring can be further functionalized to alter binding affinity, selectivity, or to attach reporter tags (e.g., fluorophores, biotin) for downstream analysis.

Synthesis and Analytical Characterization

While not widely commercially available, this compound can be synthesized in a laboratory setting via a standard Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow

The logical synthetic approach involves the acylation of a commercially available starting material, N,N-dimethylbenzenesulfonamide, with a bromoacetylating agent.

G cluster_synthesis Synthetic Pathway A N,N-Dimethylbenzenesulfonamide (Starting Material) D Friedel-Crafts Acylation in inert solvent (e.g., DCM) A->D B Bromoacetyl Bromide (Reagent) B->D C AlCl₃ (Lewis Acid Catalyst) C->D catalyst E 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide (Final Product) D->E Workup & Purification

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylbenzenesulfonamide (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5°C. Stir the resulting slurry for 15 minutes.

  • Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in dry DCM dropwise via an addition funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl (aq).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final compound.

Protocol: Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.[8]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Dissolve the purified product in CDCl₃. Expect to see characteristic peaks for the aromatic protons, the methylene protons of the bromoacetyl group (singlet, ~4.4 ppm), and the methyl protons of the dimethylamino group (singlet, ~2.7 ppm).

    • ¹³C NMR: Confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon (~190 ppm) and the methylene carbon (~30 ppm).

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound (m/z [M+H]⁺) and its characteristic isotopic pattern due to the presence of bromine.

  • Purity Analysis:

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. The final product should exhibit >95% purity for use in biological experiments.

Core Application: Chemoproteomic Target Identification

The primary application for this reagent is identifying the protein targets of a ligand or mapping accessible, reactive residues in a proteome. This is often accomplished using a workflow known as Activity-Based Protein Profiling (ABPP).[4]

General Chemoproteomic Workflow

G A Step 1: Incubate Probe with Proteome (Cells or Lysate) B Step 2: Lysis & Reporter Tag Conjugation (Click Chemistry) A->B C Step 3: Enrichment of Labeled Proteins (e.g., Biotin-Avidin) B->C D Step 4: Proteolysis (Trypsin Digestion) C->D E Step 5: LC-MS/MS Analysis D->E F Step 6: Data Analysis & Target Identification E->F

Caption: Standard workflow for target identification using a covalent chemical probe.

Experimental Protocol: Proteome-Wide Target Identification by MS

Causality: This protocol is designed to identify which proteins are covalently labeled by this compound. A competition experiment is included as a critical self-validating control to distinguish specific targets from non-specific background binding.

  • Preparation: Prepare cell lysates or use purified recombinant protein. Determine the total protein concentration using a BCA assay.

  • Labeling:

    • Treatment Group: Incubate the proteome (e.g., 1 mg/mL total protein) with the probe (10-50 µM final concentration) for 1 hour at 37°C.

    • Control Group (Competition): Pre-incubate the proteome with a high concentration (e.g., 100x excess) of a known inhibitor or a non-reactive analog of the probe for 30 minutes before adding the probe.

    • Vehicle Control: Incubate the proteome with the same concentration of vehicle (e.g., DMSO) used for the probe.

  • Sample Preparation for MS:

    • Precipitate the proteins (e.g., with cold acetone) to remove excess, unbound probe.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA). Note: This step alkylates cysteines not modified by the probe.

  • Proteolysis: Dilute the urea to <2 M and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Specifically search for the mass modification corresponding to the probe on nucleophilic residues (+225.98 Da for C₁₀H₁₁NO₃S).

    • Quantify the abundance of labeled peptides in the treatment vs. control groups. A significant reduction in labeling in the competition control group validates the target's specificity.

Mechanism of Action: Covalent Modification

The probe functions via an Sɴ2 reaction, where a nucleophilic amino acid side chain attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group.

Caption: Reaction mechanism of covalent modification of a cysteine residue.

Safety, Handling, and Storage

As an alkylating agent, this compound must be handled with appropriate care.

Hazard CategoryDescription & PrecautionReference
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Inferred from analogs[9][10]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.Inferred from analogs[11][12]
Sensitization Potential skin sensitizer.General for alkylating agents
Handling Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Avoid creating dust.[11][12]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation.[12][13]

Conclusion and Future Perspectives

This compound is a well-defined chemical tool with significant potential in chemical proteomics and drug discovery. Its straightforward synthesis and predictable reactivity make it an accessible reagent for identifying novel protein targets and exploring their biological functions. Future applications could involve incorporating this warhead into more complex scaffolds to develop highly selective targeted covalent inhibitors or creating trifunctional probes that include a photoreactive group for advanced structural biology studies. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this and similar covalent probes in their work.

References

  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC, NIH. Retrieved from [Link]

  • X-Chem. (2025). Covalent Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Melamine formaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Retrieved from [Link]

  • Chemistry World. (2021). Emerging strategies in covalent inhibition. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Institutes of Health. (n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2014). N-Terminal-oriented proteogenomics of the marine bacterium roseobacter denitrificans Och114 using N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) labeling and diagonal chromatography. Retrieved from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 495-54-5, 2,4-DIAMINOAZOBENZENE. Retrieved from [Link]

  • National Institutes of Health. (2020). 10 years into the resurgence of covalent drugs. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methoxypolyoxymethylene melamine methanol, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]

  • Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • BioChemPartner.com. (n.d.). 2-Bromo-N,N-dimethylacetamide Bulk. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a valuable bifunctional molecule with significant potential in drug discovery and chemical biology. The document outlines a robust and efficient two-step synthetic pathway, commencing with the Friedel-Crafts acylation of N,N-dimethylbenzenesulfonamide, followed by the selective alpha-bromination of the resulting acetophenone intermediate. This guide is designed to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, characterization data, and a discussion of the compound's applications as a covalent modifier of biological macromolecules.

Introduction: The Significance of this compound

This compound is a versatile organic compound that merges the structural features of a sulfonamide with a reactive α-bromo ketone moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. The introduction of the bromoacetyl group imparts the functionality of a covalent modifier, capable of forming stable bonds with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, on protein targets. This dual functionality makes this compound a compound of considerable interest for the development of targeted covalent inhibitors and chemical probes for proteomics research.[1][2][3]

Targeted covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[4][5] The bromoacetyl group serves as an electrophilic "warhead" that can be directed to a specific protein by the sulfonamide-containing scaffold, leading to irreversible inhibition. Furthermore, in chemical proteomics, such compounds are invaluable for activity-based protein profiling (ABPP) and for mapping the binding sites of small molecules on a proteome-wide scale.[6][7]

This guide provides a detailed roadmap for the synthesis of this important research chemical, empowering scientists to readily access it for their investigations.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of this compound is achieved through a two-step process:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of N,N-dimethylbenzenesulfonamide to form the intermediate, 4-acetyl-N,N-dimethylbenzenesulfonamide.

  • Alpha-Bromination: Selective bromination of the methyl group of the acetyl moiety to yield the final product.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.


}

Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation of N,N-Dimethylbenzenesulfonamide

The introduction of the acetyl group at the para-position of the benzene ring is achieved via a classic Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, an acylium ion is generated from acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The sulfonamide group is a deactivating but ortho-, para-directing group; the para-product is generally favored due to reduced steric hindrance.


}

Mechanism of the Friedel-Crafts Acylation.

Protocol: Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
N,N-Dimethylbenzenesulfonamide185.2518.53 g0.101.0
Aluminum Chloride (anhydrous)133.3429.33 g0.222.2
Acetyl Chloride78.508.64 g (7.85 mL)0.111.1
Dichloromethane (anhydrous)-200 mL--
Hydrochloric Acid (conc.)-~50 mL--
Ice-~500 g--

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HCl), add anhydrous aluminum chloride (29.33 g).

  • Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (7.85 mL) to the stirred suspension via the dropping funnel.

  • In a separate beaker, dissolve N,N-dimethylbenzenesulfonamide (18.53 g) in anhydrous dichloromethane (100 mL).

  • Add the N,N-dimethylbenzenesulfonamide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This should be done in a well-ventilated fume hood.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 4-acetyl-N,N-dimethylbenzenesulfonamide as a white solid.

Step 2: Alpha-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

The second step involves the selective bromination of the acetyl methyl group. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution at the alpha-position of the ketone over electrophilic substitution on the aromatic ring.[8] The reaction is typically initiated by a radical initiator like AIBN or by light.

Protocol: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
4-acetyl-N,N-dimethylbenzenesulfonamide227.2922.73 g0.101.0
N-Bromosuccinimide (NBS)177.9819.58 g0.111.1
Azobisisobutyronitrile (AIBN)164.210.164 g0.0010.01
Carbon Tetrachloride (anhydrous)-250 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetyl-N,N-dimethylbenzenesulfonamide (22.73 g) in anhydrous carbon tetrachloride (250 mL).

  • Add N-bromosuccinimide (19.58 g) and a catalytic amount of AIBN (0.164 g) to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) for 2-4 hours.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₂BrNO₃S

  • Molecular Weight: 306.18 g/mol

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.1-7.9 (m, 4H, Ar-H)

    • δ ~4.4 (s, 2H, -COCH₂Br)

    • δ ~2.7 (s, 6H, -N(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~190 (C=O)

    • δ ~140-128 (Ar-C)

    • δ ~38 (-N(CH₃)₂)

    • δ ~30 (-CH₂Br)

  • IR (KBr, cm⁻¹):

    • ~1690 (C=O stretch)

    • ~1350 & ~1160 (SO₂ stretch)

    • ~3000-2800 (C-H stretch)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₀H₁₃BrNO₃S⁺: 305.9794; found ~305.979.[9]

    • m/z [M+Na]⁺ calculated for C₁₀H₁₂BrNNaO₃S⁺: 327.9614; found ~327.961.[9]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • Acetyl Chloride: Corrosive, flammable, and reacts with water and alcohols.

  • N-Bromosuccinimide (NBS): Irritant and light-sensitive.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider alternative solvents if possible.

  • Bromoacetyl Compounds: These are lachrymators and are corrosive. Avoid inhalation and skin contact.

Applications in Drug Discovery and Chemical Biology

The utility of this compound stems from its nature as a reactive chemical probe. The bromoacetyl group is an effective electrophile for targeting nucleophilic residues on proteins.[3]

  • Targeted Covalent Inhibitors: The sulfonamide moiety can be designed to bind non-covalently to a target protein, thereby positioning the bromoacetyl group for a specific and irreversible reaction with a nearby nucleophilic amino acid. This strategy can lead to highly potent and selective inhibitors.[4][5]

  • Chemical Proteomics: This compound can be used as a probe to identify proteins that have reactive nucleophiles in their binding pockets. By treating a complex protein mixture with the probe and then using mass spectrometry-based proteomics, one can identify the proteins that have been covalently labeled.[6][7] This is a powerful method for identifying potential drug targets and for understanding the off-target effects of drugs.

  • Activity-Based Protein Profiling (ABPP): In ABPP, covalent probes are used to assess the functional state of enzymes in their native environment. This compound can be used to develop activity-based probes for various enzyme classes.

Conclusion

The two-step synthesis of this compound detailed in this guide provides a reliable and efficient method for accessing this valuable research chemical. By leveraging the well-understood principles of Friedel-Crafts acylation and radical-mediated alpha-bromination, researchers can readily produce this compound in sufficient quantities for their studies in drug discovery and chemical biology. The unique combination of a sulfonamide recognition element and a reactive bromoacetyl warhead ensures that this molecule will continue to be a valuable tool for the exploration of the proteome and the development of novel therapeutics.

References

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-bromoacetyl)-n,n-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2021). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-bromoacetyl)-n,n-diethylbenzene-1-sulfonamide. Retrieved from [Link]

  • Macquarie University Research Portal. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

  • PubMed. (2021). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Retrieved from [Link]

  • Nomura Research Group. (2022). Advances in covalent drug discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Retrieved from [Link]

  • Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.
  • ResearchGate. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α‐Bromoacetyl MIDA Boronate | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Labeling of Matrix Metalloproteases with Affinity‐Based Probes Containing Tuned Reactive N‐Acyl‐N‐Alkyl Sulfonamide Cleavable Linkers. Retrieved from [Link]

  • PubMed. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. Retrieved from [Link]

  • SpringerLink. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • PubChem. (n.d.). Mls002703379. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubMed. (2006). 3'-(2,4-Dinitrobenzenesulfonyl)-2',7'-dimethylfluorescein as a fluorescent probe for selenols. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Covalent Modifier Approach

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a compound featuring a reactive electrophilic warhead. Designed for researchers, scientists, and drug development professionals, this document will delve into the chemical basis of its activity, outline a strategic workflow for target identification and validation, and provide detailed experimental protocols to empower further investigation.

Introduction: The Emergence of Covalent Modulators

In the landscape of modern drug discovery, there is a renewed interest in covalent inhibitors. These molecules form a stable, covalent bond with their protein target, often leading to prolonged duration of action and the ability to target proteins with shallow binding pockets that have been deemed "undruggable" by traditional non-covalent inhibitors[1]. Covalent inhibitors typically feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein[1].

The compound this compound possesses a classic α-haloacetyl electrophile, positioning it as a potential covalent inhibitor. While direct research on this specific molecule is limited, its structural features allow for a well-supported hypothesis regarding its mechanism of action. This guide will, therefore, be built upon the foundational principles of covalent inhibition, providing a roadmap for the comprehensive characterization of this and similar molecules.

Predicted Mechanism of Action: An Electrophilic Attack

The core of this compound's reactivity lies in the bromoacetyl group. The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group, render the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by amino acid residues on a target protein.

The proposed mechanism follows a two-step process, characteristic of many covalent inhibitors[2]:

  • Reversible Binding: The molecule initially forms a non-covalent complex with the target protein. This binding is driven by interactions such as hydrogen bonding, and van der Waals forces, guided by the benzenesulfonamide portion of the molecule. The sulfonamide moiety is known to participate in hydrogen bonding and electrostatic interactions within protein binding sites[3].

  • Irreversible Covalent Modification: Following initial binding, a suitably positioned nucleophilic residue in the protein's active site or a nearby pocket attacks the electrophilic α-carbon of the bromoacetyl group. This results in a substitution reaction where the bromine atom is displaced, forming a stable covalent bond between the inhibitor and the protein.

The most likely nucleophilic amino acid residues to be targeted by an α-bromoacetyl warhead are those with readily available lone pairs of electrons, primarily the thiol group of cysteine, but also potentially the hydroxyl groups of serine and threonine, or the imidazole nitrogen of histidine[1][4].

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor Inhibitor Reversible_Complex Non-covalent Complex Inhibitor->Reversible_Complex Ki Protein Protein Protein->Reversible_Complex Covalent_Complex Covalently Modified Protein Reversible_Complex->Covalent_Complex kinact

Caption: Proposed two-step mechanism of covalent inhibition.

A Strategic Workflow for Target Identification and Validation

Given the nascent stage of research on this compound, a systematic approach is required to identify its protein targets and validate the proposed covalent mechanism. The following workflow provides a comprehensive strategy from initial screening to detailed kinetic characterization.

Target Identification and Validation Workflow Start Target_ID Target Identification (Mass Spectrometry) Start->Target_ID Target_Validation Target Validation (Biochemical Assays) Target_ID->Target_Validation Mechanism_Characterization Mechanism Characterization (Kinetic Analysis) Target_Validation->Mechanism_Characterization Cellular_Activity Cellular Activity Assessment (Cell-based Assays) Mechanism_Characterization->Cellular_Activity End Cellular_Activity->End

Caption: A strategic workflow for target discovery and validation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Target Identification using Mass Spectrometry-based Proteomics

Objective: To identify the proteins that are covalently modified by this compound in a complex biological sample.

Methodology:

  • Cell Lysate Preparation:

    • Culture relevant human cells (e.g., a cancer cell line if anti-cancer activity is hypothesized) to ~80% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Inhibitor Treatment:

    • Incubate the cell lysate with this compound at a predetermined concentration (e.g., 10-100 µM) for a set time (e.g., 1 hour) at 37°C.

    • Include a vehicle control (e.g., DMSO) and a heat-denatured lysate control.

  • Protein Digestion:

    • Perform a chloroform/methanol precipitation to remove interfering substances.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (for the control).

    • Dilute the sample and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to fragment the most abundant peptides.

  • Data Analysis:

    • Search the raw MS data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Specifically, search for a variable modification on cysteine, serine, threonine, and histidine residues corresponding to the mass of the inhibitor minus the bromine atom.

    • Identify the proteins that are consistently and significantly modified by the inhibitor compared to the controls.

Target Validation through Biochemical Assays

Objective: To confirm that the identified protein is a direct target of the inhibitor and that its function is modulated.

Methodology (Example: Kinase Target):

  • Recombinant Protein Expression and Purification:

    • Clone the gene of the putative target protein into an expression vector.

    • Express the protein in a suitable system (e.g., E. coli or insect cells).

    • Purify the recombinant protein using affinity chromatography.

  • In Vitro Activity Assay:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of this compound.

    • Measure the kinase activity and determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%[5].

  • Site-directed Mutagenesis:

    • If a specific residue (e.g., Cys123) was identified as the site of modification by mass spectrometry, create a mutant version of the protein where this residue is changed to a non-nucleophilic amino acid (e.g., alanine or serine)[5].

    • Express and purify the mutant protein.

    • Repeat the in vitro activity assay. A significant increase in the IC50 value for the mutant protein compared to the wild-type would confirm that this residue is critical for the inhibitor's action[5].

Characterization of the Covalent Interaction

Objective: To determine the kinetic parameters of the covalent interaction.

Methodology:

  • Determination of kinact and KI:

    • The potency of an irreversible inhibitor is best described by the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI)[6].

    • Pre-incubate the target enzyme with various concentrations of the inhibitor for different time points.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction buffer containing the substrate to initiate the reaction. The dilution should be sufficient to prevent further significant covalent modification during the activity measurement.

    • Measure the initial reaction velocity for each condition.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. The data should fit a hyperbolic curve, from which kinact (the maximum rate of inactivation) and KI can be determined.

Data Presentation:

ParameterDescriptionExperimental Method
IC50 Concentration of inhibitor causing 50% inhibition of enzyme activity.In vitro activity assay
kinact Maximum rate of enzyme inactivation.Kinetic analysis
KI Inhibitor concentration at half-maximal inactivation rate.Kinetic analysis
kinact/KI Second-order rate constant for inactivation, an overall measure of inhibitor efficiency.Calculated from kinact and KI

Conclusion

This compound is a compound with the clear potential to act as a covalent inhibitor due to its α-bromoacetyl moiety. While its specific biological targets remain to be elucidated, the framework presented in this guide provides a robust and scientifically rigorous path for its characterization. By employing a combination of advanced proteomics for target discovery, biochemical assays for validation, and detailed kinetic analysis, researchers can uncover the mechanism of action of this and other novel covalent modifiers, paving the way for their potential development as therapeutic agents.

References

  • Thirumal, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

  • Singh, J., et al. (2011). The re-emergence of covalent drugs.
  • Petrillo, E. W., & Ondetti, M. A. (1982). Angiotensin-converting enzyme inhibitors: medicinal chemistry and biological actions. Medicinal Research Reviews.
  • Schwartz, K. J., et al. (2017). Covalent modulation of protein function with reactive natural products. Current Opinion in Chemical Biology.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to targeted design. Drug Discovery Today.
  • Potashman, M. H., & Shair, M. D. (2019). The evolution of covalent inhibitors in drug discovery. Journal of Medicinal Chemistry.
  • Krishnamurthy, V. M., et al. (2008). Reversibility in covalent drug binding: the case of the HIV-1 protease inhibitor mozenavir. Journal of the American Chemical Society.
  • Johnson, D. S., et al. (2016). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry. Available at: [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Putative Covalent Probe for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This compound possesses a unique combination of a sulfonamide moiety and a reactive bromoacetyl group, positioning it as a promising, yet underexplored, tool for chemical biology and drug discovery. As a putative covalent probe, it has the potential to irreversibly bind to and modulate the function of specific protein targets. This guide will delve into its presumed mechanism of action, propose a synthetic route, and outline detailed experimental protocols for its application in target identification and validation. While direct experimental data on this specific molecule is limited, this document aims to provide a foundational framework for researchers to unlock its scientific potential by drawing upon established principles of covalent probe design and application.

Introduction: The Promise of Covalent Probes in Unraveling Biology

The landscape of chemical biology and drug discovery is increasingly embracing the strategic use of covalent inhibitors and probes. Unlike their reversible counterparts, covalent modifiers form a stable, lasting bond with their protein targets, offering distinct advantages such as prolonged duration of action and the ability to target shallow binding pockets. This has led to the successful development of impactful drugs like aspirin and penicillin. The molecule this compound (C₁₀H₁₂BrNO₃S) emerges as a compelling candidate in this domain, integrating a benzenesulfonamide core, a known pharmacophore present in a variety of clinically approved drugs, with an electrophilic bromoacetyl "warhead". This guide serves as a technical primer for researchers, scientists, and drug development professionals interested in the potential of this molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing robust experiments and interpreting the resulting data.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 89102-54-5BLDpharm[1]
Molecular Formula C₁₀H₁₂BrNO₃SPubChem[2]
Molecular Weight 306.18 g/mol BLDpharm[1]
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBrPubChem[2]
Predicted XlogP 1.5PubChem[2]
Appearance White to off-white solid (Predicted)-

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_0 Proposed Synthesis start N,N-dimethylbenzenesulfonamide product 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide start->product Friedel-Crafts Acylation reagent Bromoacetyl bromide AlCl₃ (Lewis Acid) reagent->start solvent Dichloromethane (DCM) solvent->start

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Mechanism of Action: A Tale of Covalent Modification

The functionality of this compound as a chemical probe is predicated on the electrophilic nature of the α-carbon of the bromoacetyl group. This positions it as a potent alkylating agent, with a high propensity to react with nucleophilic residues on proteins.

The Covalent Reaction:

The primary mode of action is expected to be the covalent modification of cysteine residues. The lone pair of electrons on the sulfur atom of a cysteine side chain will act as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide leaving group in a classic Sₙ2 reaction.

G cluster_0 Covalent Modification of Cysteine Probe This compound Adduct Protein-Cys-S-CH₂-CO-Probe Probe->Adduct Nucleophilic Attack Cysteine Protein-Cys-SH Cysteine->Adduct LeavingGroup HBr

Caption: The covalent modification of a protein cysteine residue.

This irreversible bond formation allows for the stable labeling of target proteins, enabling their subsequent identification and characterization. While cysteine is the most likely target due to the high nucleophilicity of its thiol group, reactions with other nucleophilic residues such as histidine and lysine are also possible, albeit likely at a slower rate.

Potential Biological Applications: Targeting sCD23 and Beyond

While direct evidence is pending, commercial availability of this compound suggests its utility in the preparation of intermediates for the treatment and prophylaxis of conditions mediated by soluble CD23 (sCD23) inhibitors. sCD23 is the soluble form of the low-affinity IgE receptor and plays a role in the regulation of the immune response. Dysregulation of sCD23 has been implicated in allergic diseases and certain cancers.

The benzenesulfonamide scaffold is a known pharmacophore for a variety of enzymes, suggesting that this compound could be a valuable tool to probe the function of proteins containing this structural motif.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a framework for utilizing this compound as a chemical probe for target identification and validation.

In Vitro Protein Labeling

This protocol outlines the general steps for labeling a purified protein or a complex protein lysate.

Workflow:

G cluster_0 In Vitro Protein Labeling Workflow start Protein Sample (Purified or Lysate) probe_add Add 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide start->probe_add incubation Incubate at RT or 37°C probe_add->incubation quench Quench Reaction (e.g., with DTT) incubation->quench analysis Analyze by SDS-PAGE and/or Mass Spectrometry quench->analysis

Caption: A generalized workflow for in vitro protein labeling.

Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Probe Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Labeling Reaction: Add the probe to the protein sample at a desired final concentration (typically in the low micromolar range).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours).

  • Quenching: Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to consume any unreacted probe.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent tag is incorporated) or by mass spectrometry for identification of the modified protein and the specific site of modification.

Proteomic Target Identification

This protocol describes a chemical proteomics approach to identify the cellular targets of this compound.

Workflow:

G cluster_0 Proteomic Target Identification Workflow cell_culture Treat Cells with Probe lysis Cell Lysis cell_culture->lysis click_chem Click Chemistry with Reporter Tag (e.g., Biotin-Azide) lysis->click_chem enrichment Affinity Purification (e.g., Streptavidin Beads) click_chem->enrichment digestion On-Bead Protein Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Protein Identification and Quantification ms_analysis->data_analysis

Caption: A workflow for identifying protein targets using chemical proteomics.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a defined period.

  • Cell Lysis: Lyse the cells in a buffer compatible with subsequent biochemical analysis.

  • Click Chemistry: If an alkyne or azide-modified version of the probe is used, perform a click reaction to attach a reporter tag, such as biotin-azide.

  • Affinity Purification: Enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads for biotin-tagged proteins).

  • On-Bead Digestion: Digest the enriched proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Future Perspectives and Conclusion

This compound stands as a molecule of significant untapped potential. Its dual-functionality as a sulfonamide and a covalent modifier makes it an attractive tool for exploring the biology of proteins that recognize the benzenesulfonamide scaffold. The immediate research directions should focus on:

  • Definitive Target Identification: Employing the proteomic strategies outlined in this guide to identify the specific cellular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural determinants of target binding and reactivity.

  • Validation of sCD23 Inhibition: Directly investigating the inhibitory activity of this compound against sCD23 and the downstream cellular consequences.

References

  • PubChem. 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide. [Link]

  • Singh, J., et al. (2014). A comprehensive review on the chemistry and pharmacology of sulfonamides. International Journal of Pharmaceutical Sciences and Research, 5(6), 2269.
  • Toure, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.
  • Krishnamurthy, V. M., et al. (2008). A general-purpose N-myristoylation motif in the guanine nucleotide exchange factor Brag2.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for understanding bacterial virulence. Journal of proteome research, 15(3), 731-744.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). [Link]

Sources

An In-depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Versatile Electrophilic Probe for Covalent Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, the strategic use of covalent probes has become an indispensable tool for identifying and characterizing protein function. These molecules, armed with a reactive electrophilic "warhead," enable the formation of stable, irreversible bonds with nucleophilic amino acid residues on target proteins. This guide provides a comprehensive overview of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a potent and versatile electrophilic probe. Its unique structure, combining a sulfonamide moiety with a reactive α-bromo ketone, makes it a valuable asset for researchers aiming to covalently label and study proteins of interest. This document will delve into its chemical properties, a robust synthesis protocol, and its application in the covalent modification of proteins, providing both theoretical insights and practical, field-proven methodologies for the modern researcher.

Chemical Properties and Characterization

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfonamide group enhances the electrophilicity of the α-bromo ketone, making it a highly effective alkylating agent for nucleophilic amino acid residues.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Molecular Weight 306.18 g/mol Calculated
CAS Number 89102-54-5[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available N,N-dimethylbenzenesulfonamide. The synthetic pathway involves a Friedel-Crafts acylation followed by an α-bromination of the resulting ketone.

Step 1: Friedel-Crafts Acylation of N,N-dimethylbenzenesulfonamide

The first step introduces an acetyl group onto the para position of the benzene ring. The sulfonamide group is a deactivating but ortho-, para-directing group. Due to steric hindrance from the bulky sulfonamide group, the acylation reaction predominantly occurs at the para position.

Reaction:

N,N-dimethylbenzenesulfonamide + Acetyl Chloride --(AlCl₃)--> 4-acetyl-N,N-dimethylbenzenesulfonamide

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add N,N-dimethylbenzenesulfonamide (1.0 equivalent).

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-acetyl-N,N-dimethylbenzenesulfonamide.

Step 2: α-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

The second step involves the selective bromination of the methyl group of the acetyl moiety. This is a classic acid-catalyzed α-halogenation of a ketone.[2]

Reaction:

4-acetyl-N,N-dimethylbenzenesulfonamide + Br₂ --(HBr in Acetic Acid)--> this compound

Protocol:

  • Dissolve 4-acetyl-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid (HBr) in acetic acid.

  • To this solution, add bromine (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination A N,N-dimethylbenzenesulfonamide C 4-acetyl-N,N-dimethylbenzenesulfonamide A->C Reaction B Acetyl Chloride + AlCl3 B->C Reagents D 4-acetyl-N,N-dimethylbenzenesulfonamide F 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide D->F Reaction E Br2 + HBr/AcOH E->F Reagents

Synthetic pathway for the target compound.

Application in Covalent Protein Labeling

The utility of this compound lies in its ability to act as a covalent probe. The α-bromo ketone moiety is a potent electrophile that can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, through a nucleophilic substitution reaction.[3] This targeted covalent modification allows for the irreversible labeling of proteins, which is invaluable for a range of applications including target identification, validation, and the study of protein dynamics.

Mechanism of Covalent Modification

The primary mechanism of action involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the protein and the probe.

Covalent_Modification Probe This compound Intermediate Transition State Probe->Intermediate Protein Protein-Cys-SH Protein->Intermediate Nucleophilic Attack Product Covalently Modified Protein Intermediate->Product Bromide Departure

Mechanism of cysteine modification.
Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a general workflow for the covalent labeling of a purified protein with this compound. Optimization of incubation time, temperature, and reagent concentrations may be necessary for specific protein targets.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional).

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for analysis.

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with DTT or TCEP according to standard protocols. Remove the reducing agent by dialysis or buffer exchange.

  • Labeling Reaction:

    • To the protein solution (e.g., 1-10 µM), add the this compound stock solution to a final concentration of 10-100 µM (a 10-fold molar excess is a good starting point).

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 1-10 mM) to scavenge any unreacted probe.

  • Analysis by SDS-PAGE: Analyze the labeled protein by SDS-PAGE to confirm covalent modification. An increase in the molecular weight of the protein may be observable.

  • Analysis by Mass Spectrometry: For precise identification of the modification site, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the covalently attached probe will be added to the modified cysteine-containing peptide.

Labeling_Workflow Start Purified Protein Step1 Optional Reduction (DTT/TCEP) Start->Step1 Step2 Incubate with This compound Step1->Step2 Step3 Quench Reaction (e.g., L-cysteine) Step2->Step3 Analysis Analysis Step3->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Workflow for covalent protein labeling.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this or structurally related compounds.

Conclusion

This compound represents a powerful tool in the arsenal of chemical biologists and drug discovery scientists. Its straightforward synthesis and potent, selective reactivity towards cysteine residues make it an ideal probe for a multitude of applications. The methodologies outlined in this guide provide a solid foundation for researchers to employ this compound in their own studies, paving the way for new discoveries in protein science and therapeutic development.

References

  • ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Available from: [Link]

  • HUI-CHEM. This compound. Available from: [Link]

  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • PubChem. 4-(2-Bromoacetyl)benzene-1-sulfonamide. Available from: [Link]

  • PubMed. Chemoproteomic profiling and discovery of protein electrophiles in human cells. Available from: [Link]

  • WUR eDepot. Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Available from: [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link]

  • RSC Publishing. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Available from: [Link]

  • PubMed Central. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Available from: [Link]

  • PubMed Central. Chemoproteomic profiling and discovery of protein electrophiles in human cells. Available from: [Link]

  • Khan Academy. Covalent modifications to enzymes. Available from: [Link]

  • ChemRxiv. Profiling the proteome-wide selectivity of diverse electrophiles. Available from: [Link]

  • ResearchGate. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Available from: [Link]

  • PubMed. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Available from: [Link]

  • RSC Publishing. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Available from: [Link]

Sources

Unlocking Covalent Interactions: A Technical Guide to the Research Applications of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential research applications of the synthetically accessible, yet underexplored, electrophilic compound, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. While direct literature on this specific molecule is nascent, its structural motifs—a reactive bromoacetyl group and a sulfonamide carrier—position it as a powerful tool for researchers in chemical biology, drug discovery, and proteomics. This document will extrapolate from established principles of covalent modification and the known applications of analogous compounds to provide a comprehensive overview of its potential as a chemical probe and an irreversible enzyme inhibitor.

Introduction: The Power of Covalent Probes in Biological Discovery

In the landscape of chemical biology and drug development, the ability to selectively and irreversibly interact with biological targets offers profound advantages. Targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes have emerged as indispensable tools for elucidating protein function, identifying novel drug targets, and developing more potent and selective therapeutics.[1] The rational design of these molecules hinges on the incorporation of a reactive electrophilic "warhead" that can form a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[2]

This compound is a compound of significant interest due to the presence of the bromoacetyl moiety, a well-established electrophile known to react with cysteine thiols via nucleophilic substitution.[3] The N,N-dimethylbenzenesulfonamide portion of the molecule provides a stable and synthetically tractable scaffold that can be further modified to enhance target specificity and introduce reporter tags for downstream analysis.

Physicochemical Properties and Synthesis

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₁₀H₁₂BrNO₃SInferred
Molecular Weight 306.18 g/mol Inferred
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Reactivity The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack.[3]
Safety Expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][4]

Proposed Synthetic Route:

A plausible and efficient synthesis of this compound can be adapted from established protocols for similar compounds.[5] The synthesis would likely proceed via a two-step process starting from commercially available 4-acetyl-N,N-dimethylbenzenesulfonamide.

Synthesis Start 4-acetyl-N,N-dimethylbenzenesulfonamide Intermediate Bromination Start->Intermediate Br2, HBr in Acetic Acid Product This compound Intermediate->Product

Caption: Proposed synthesis of this compound.

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for this compound in a biological context is the irreversible covalent modification of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism cluster_reactants Reactants cluster_product Covalent Adduct Probe This compound Adduct Protein-Cys-S-CH2-CO-C6H4-SO2N(CH3)2 Probe->Adduct S-alkylation Cysteine Protein-Cys-SH Cysteine->Adduct

Caption: SN2 reaction between the probe and a cysteine residue.

The specificity of this reaction is largely dictated by the accessibility and nucleophilicity of the target cysteine residue within the protein's three-dimensional structure. Cysteines located in binding pockets or allosteric sites with enhanced reactivity are prime targets for covalent modification.[6]

Potential Research Applications

The unique combination of a reactive warhead and a customizable scaffold makes this compound a versatile tool for a range of research applications.

As an Irreversible Enzyme Inhibitor

The bromoacetyl group can serve as an effective warhead for the development of targeted covalent inhibitors. By designing a molecule where the N,N-dimethylbenzenesulfonamide scaffold has affinity for the active site of a specific enzyme, the bromoacetyl group can be positioned to react with a nearby cysteine residue, leading to irreversible inhibition.

A notable example of a related compound is the use of 4-(2-bromoacetyl)benzenesulfonamide in the synthesis of a potent inhibitor of human monoamine oxidase (MAO) B, an enzyme implicated in neurodegenerative diseases.[7] This suggests that this compound could serve as a valuable starting point for the development of novel covalent inhibitors for a variety of enzyme classes, including kinases, proteases, and phosphatases.

Hypothetical Experimental Protocol: Screening for Irreversible Enzyme Inhibition

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

  • Activity Assay: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and incubation time. A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition. Calculate the apparent second-order rate constant (kinact/Ki) to quantify the inhibitor's potency.

As a Chemical Probe for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of entire enzyme families directly in complex biological systems.[8] By appending a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, to the this compound scaffold, it can be transformed into a versatile ABPP probe.

ABPP_Workflow Proteome Complex Proteome (e.g., cell lysate) Probe Probe Incubation (this compound-Tag) Proteome->Probe Labeled_Proteins Covalent Labeling of Target Proteins Probe->Labeled_Proteins Enrichment Affinity Purification (if Tag = Biotin) Labeled_Proteins->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis Identification Identification of Labeled Proteins and Sites of Modification Analysis->Identification

Caption: General workflow for an activity-based protein profiling experiment.

Hypothetical Experimental Protocol: Proteome-wide Cysteine Reactivity Profiling

  • Probe Synthesis: Synthesize a derivative of this compound containing a terminal alkyne or azide for subsequent click chemistry-based ligation of a reporter tag.

  • Cell Lysis and Probe Labeling: Prepare a cell lysate and incubate it with the synthesized probe for a defined period.

  • Click Chemistry: Ligate a biotin-azide or biotin-alkyne reporter tag to the probe-labeled proteins via a copper-catalyzed or strain-promoted cycloaddition reaction.

  • Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the labeled proteins and the specific cysteine residues that were modified by the probe using specialized proteomics software.

Future Directions and Conclusion

This compound represents a promising, yet largely untapped, resource for the chemical biology community. Its straightforward synthesis and inherent reactivity make it an attractive scaffold for the development of novel research tools. Future research should focus on the systematic evaluation of its reactivity profile across the proteome and its application in the design of targeted covalent inhibitors for diseases with unmet medical needs. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of this versatile chemical entity.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • 4-(2-Bromoacetyl)benzene-1-sulfonamide | C8H8BrNO3S. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. (2021). PubMed. Retrieved January 24, 2026, from [Link]

  • Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Design and biomedical applications of fluorescent probes based on hemicyanine dyes. (2025). Retrieved January 24, 2026, from [Link]

  • Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
  • Modeling covalent-modifier drugs. (2017). PubMed. Retrieved January 24, 2026, from [Link]

  • Emerging opportunities for intact and native protein analysis using chemical proteomics. (n.d.). Retrieved January 24, 2026, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A simple design of fluorescent probes for indirect detection of β-lactamase based on AIE and ESIPT processes. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Protein Labeling Reagents. (n.d.). Biocompare. Retrieved January 24, 2026, from [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. (2020). DergiPark. Retrieved January 24, 2026, from [Link]

  • N-Terminal-oriented proteogenomics of the marine bacterium roseobacter denitrificans Och114 using N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) labeling and diagonal chromatography. (2014). PubMed. Retrieved January 24, 2026, from [Link]

  • Covalent targeting of non-cysteine residues in PI4KIIIβ. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Fluorescent Probes for Flavinase Activity: Design and Applications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • CID 159261367 | C6H18N2O4S2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • N-Methylbenzenesulfonamide | C7H9NO2S. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of benzenesulfonamide derivatives marks a pivotal moment in the history of medicine, heralding the dawn of the age of chemotherapy. This in-depth technical guide provides a comprehensive exploration of the serendipitous discovery, meticulous scientific investigation, and subsequent evolution of this remarkable class of compounds. We will traverse the journey from their origins in the German dye industry to their groundbreaking application as the first effective systemic antibacterial agents, and their subsequent diversification into a cornerstone of modern pharmacotherapy, with applications as diuretics, anticonvulsants, and antidiabetic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a detailed examination of the scientific principles, key experimental methodologies, and structure-activity relationships that have shaped this vital field of medicinal chemistry.

The Pre-Antibiotic Era: A Quest for a "Magic Bullet"

Prior to the 1930s, the medical community had a limited arsenal against systemic bacterial infections. While the principles of antisepsis and vaccination were established, once a pathogenic bacterium took hold within the body, physicians were often helpless. The prevailing sentiment was one of therapeutic pessimism. However, the visionary German physician and scientist, Paul Ehrlich, had earlier ignited a spark of hope with his concept of a "magic bullet" (magische Kugel)[1]. Ehrlich theorized the existence of chemicals that could selectively target and destroy pathogenic microbes without harming the host organism[1][2]. His work with organic arsenicals, leading to the development of Salvarsan for the treatment of syphilis, was a proof of concept, demonstrating that synthetic chemicals could indeed be chemotherapeutic agents[3]. It was this conceptual framework that laid the intellectual groundwork for the discoveries to come. Ehrlich's pioneering work in chemotherapy, which included the investigation of dyes for their therapeutic potential, directly influenced the research that would ultimately lead to the sulfonamides[4].

From Dyes to Drugs: The Discovery of Prontosil

The narrative of benzenesulfonamide derivatives begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. Here, a team at the Bayer laboratories, led by the physician-researcher Gerhard Domagk, was systematically screening newly synthesized azo dyes for potential antibacterial properties[5]. This research was a direct extension of the belief that dyes, with their ability to selectively stain certain tissues and microorganisms, might also be capable of selectively targeting them for destruction[5].

In 1932, a red azo dye synthesized by Bayer chemist Josef Klarer, later named Prontosil Rubrum, demonstrated a remarkable and unprecedented effect in mice infected with lethal doses of streptococci[5][6]. What was particularly striking, and a testament to Domagk's belief in the importance of in vivo testing, was that Prontosil was inactive against bacteria in vitro[7]. This crucial observation suggested that the dye was being metabolized into an active form within the living organism.

The Seminal Experiment: Domagk's Murine Model of Streptococcal Sepsis

The groundbreaking experiment that unveiled the chemotherapeutic potential of Prontosil was elegant in its design and profound in its implications.

Objective: To evaluate the in vivo efficacy of Prontosil in treating a lethal systemic streptococcal infection in a murine model.

Experimental Protocol:

  • Animal Model: A cohort of mice was used for the experiment[8].

  • Infectious Agent: The mice were infected with a virulent strain of Streptococcus pyogenes[6][7].

  • Infection Induction: Each mouse received an intraperitoneal injection of a bacterial suspension containing a lethal dose of the streptococci.

  • Treatment and Control Groups:

    • Treatment Group: A subset of the infected mice received an oral dose of Prontosil via a stomach tube shortly after infection.

    • Control Group: The remaining infected mice received no treatment.

  • Observation and Endpoint: The primary endpoint of the study was survival. The mice were monitored over several days, and mortality was recorded for both groups[7].

Results:

The results were dramatic and unequivocal. The untreated control mice all succumbed to the infection within a few days. In stark contrast, the mice treated with Prontosil survived[8]. This experiment provided the first concrete evidence of a synthetic compound's ability to cure a systemic bacterial infection.

Domagk's findings were not formally published until 1935[9][10][11]. The delay was likely due to IG Farben's desire to secure patent rights for their discovery[8]. In a poignant and now famous historical footnote, Domagk used Prontosil to save his own daughter from a severe streptococcal infection she contracted from a needle prick, providing a powerful human testament to his discovery[3][6][12]. For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939[13].

The Unveiling of the Active Moiety: Sulfanilamide

The mystery of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug. Within the body, metabolic processes cleaved the azo bond, releasing the active antibacterial agent: para-aminobenzenesulfonamide, which became known as sulfanilamide[14]. This discovery was monumental, as it shifted the focus from complex dyes to a simpler, more readily synthesizable molecule.

G Prontosil Prontosil (Prodrug) Inactive in vitro Metabolism Metabolic Cleavage (in vivo) Prontosil->Metabolism Azo bond reduction Sulfanilamide Sulfanilamide (Active Drug) Bacteriostatic Metabolism->Sulfanilamide

Caption: The metabolic activation of Prontosil to the active drug, sulfanilamide.

The "Sulfa Craze" and a Public Health Disaster

The revelation that the active component of Prontosil was the relatively simple and off-patent sulfanilamide led to an explosion in its production and use, a period often referred to as the "sulfa craze." However, this period of excitement was tragically marred by the Elixir Sulfanilamide disaster of 1937 in the United States[15][16]. A pharmaceutical company, seeking to create a liquid formulation of sulfanilamide, used diethylene glycol as a solvent—a toxic industrial chemical[15][16]. The resulting "elixir" led to the deaths of over 100 people, many of whom were children[15][17]. This catastrophe starkly highlighted the dangers of unregulated drug manufacturing and directly led to the passage of the landmark 1938 Food, Drug, and Cosmetic Act in the US, which mandated pre-market proof of safety for new drugs and ushered in the modern era of pharmaceutical regulation[15][16][18].

Mechanism of Action and Structure-Activity Relationships of Antibacterial Sulfonamides

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.

Inhibition of Folic Acid Synthesis

Bacteria synthesize their own folic acid, which is a vital cofactor in the biosynthesis of purines, pyrimidines, and certain amino acids – the building blocks of DNA, RNA, and proteins. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. Due to their structural resemblance to PABA, sulfonamides act as competitive inhibitors of DHPS, effectively blocking the synthesis of dihydrofolic acid and, consequently, halting bacterial growth and replication[5]. This mechanism of action renders sulfonamides bacteriostatic rather than bactericidal[5]. Humans are unaffected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet[5].

G cluster_0 Bacterial Folic Acid Synthesis Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Purines, Pyrimidines (DNA, RNA Synthesis) THF->NucleicAcids Sulfonamide Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of antibacterial sulfonamides.

Structure-Activity Relationships (SAR)

Early research quickly established key structural requirements for the antibacterial activity of sulfonamides.

Structural FeatureImportance for Antibacterial ActivityRationale
Benzenesulfonamide Core EssentialProvides the fundamental scaffold for interaction with DHPS.
N4-Amino Group CriticalMust be a free, unsubstituted primary amine. Substitution leads to loss of activity, though some prodrugs are N4-substituted and are cleaved in vivo to release the active amine[19][20]. This group mimics the amino group of PABA.
Para-Substitution EssentialThe amino and sulfonamide groups must be in the para position relative to each other on the benzene ring[19].
N1-Substitution Modulates Potency and PharmacokineticsSubstitution on the sulfonamide nitrogen (N1) with heterocyclic rings dramatically influences the drug's potency, protein binding, and solubility. This has been the primary site of modification to develop new sulfonamide antibiotics[14][20].

The Diversification of a Scaffold: Beyond Antibiotics

The therapeutic potential of the benzenesulfonamide scaffold was soon found to extend far beyond its antibacterial properties. Observations of side effects in patients treated with sulfonamides, coupled with deliberate chemical modification, led to the discovery of entirely new classes of drugs.

Diuretics: The Thiazide Revolution

A key side effect noted during the clinical use of sulfanilamide was metabolic acidosis, suggesting an effect on renal bicarbonate excretion. This observation led to the investigation of sulfonamides as diuretics. The critical breakthrough came with the synthesis of chlorothiazide in the 1950s, the first of the thiazide diuretics.

Mechanism of Action: Thiazide diuretics exert their effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron[21]. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes (natriuresis and diuresis), which in turn reduces blood volume and blood pressure[14][21].

Relative Potency of Common Thiazide and Thiazide-like Diuretics:

DiureticClassRelative PotencyDuration of Action (hours)
HydrochlorothiazideThiazide-type16-12[14]
ChlorthalidoneThiazide-like1.5-224-72[22]
IndapamideThiazide-like2024-36
MetolazoneThiazide-like1012-24

Relative potency is an approximation for comparison purposes.

Anticonvulsants: Carbonic Anhydrase Inhibitors

The same observation of metabolic acidosis that spurred the development of diuretics also led to the exploration of sulfonamides for neurological conditions. The enzyme responsible for this effect was identified as carbonic anhydrase (CA). Acetazolamide, a potent carbonic anhydrase inhibitor, was developed and found to have anticonvulsant properties[23][24][25].

Mechanism of Action: In the central nervous system, carbonic anhydrase plays a role in regulating pH and ion transport. By inhibiting CA, acetazolamide and its derivatives are thought to increase the concentration of CO2 in the brain, which can suppress neuronal excitability[23][25]. They may also modulate GABAergic neurotransmission[23]. The anticonvulsant effect is evaluated in animal models using tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure test[15].

Antidiabetic Agents: The Sulfonylureas

One of the most significant diversifications of the sulfonamide scaffold arose from the observation of hypoglycemia in patients being treated with certain sulfonamides for typhoid fever in the 1940s[26]. This serendipitous finding led to the development of the sulfonylurea class of oral antidiabetic drugs.

Mechanism of Action: Sulfonylureas stimulate insulin secretion from the pancreatic β-cells[27][28]. They achieve this by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane[27][29]. This binding closes the KATP channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Binding Affinities of Nucleotides to SUR1:

NucleotideBinding SiteKᵢ (μmol/L)
ATPNBD1~4.4[16]
ADPNBD1~26[16]
ATPNBD2~60[16]
ADPNBD2~100[16]

Synthesis of the Benzenesulfonamide Core

The versatility of the benzenesulfonamide scaffold is rooted in its accessible synthesis. The preparation of the parent compound, sulfanilamide, from benzene is a classic multi-step organic synthesis that illustrates several fundamental reactions.

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene HNO₃, H₂SO₄ Aniline Aniline Nitrobenzene->Aniline Fe, HCl Acetanilide Acetanilide Aniline->Acetanilide (CH₃CO)₂O SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride ClSO₃H Sulfonamide p-Acetamidobenzenesulfonamide SulfonylChloride->Sulfonamide NH₄OH Sulfanilamide Sulfanilamide Sulfonamide->Sulfanilamide H⁺, H₂O

Caption: A common synthetic route to sulfanilamide from benzene.

This core structure, particularly the benzenesulfonyl chloride intermediate, provides a versatile platform for the synthesis of a vast array of derivatives through reaction with various amines and other nucleophiles, leading to the diverse therapeutic classes discussed.

Conclusion: An Enduring Legacy

The discovery of benzenesulfonamide derivatives represents a triumph of systematic chemical screening, astute clinical observation, and the relentless pursuit of scientific understanding. From the initial breakthrough with Prontosil, which revolutionized the treatment of bacterial infections and saved countless lives, the benzenesulfonamide scaffold has proven to be a remarkably fruitful source of therapeutic innovation. Its journey from a simple dye component to the foundation of multiple classes of essential medicines underscores the profound impact that medicinal chemistry has had on human health. The history of benzenesulfonamides is not merely a chronicle of past achievements but a continuing source of inspiration for the development of new and improved therapeutic agents.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • De Ruiter, J. (n.d.). Paul Ehrlich. Principles of Drug Action 2, Lecture 10.
  • Ballentine, C. (1981). Taste of Raspberries, Taste of Death: The 1937 Elixir Sulfanilamide Incident. FDA Consumer.
  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(8), 250-253.
  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives.
  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(5), 439-446.
  • Chauhan, A., & Goyal, M. K. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 4(1), 1-10.
  • (n.d.). The Dawn of an Era: An In-depth Technical Guide to the Early Research and Discovery of Neoprontosil. Benchchem.
  • Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski Merkuriusz Lekarski, 30(179), 320-322.
  • (n.d.). Sulfonylureas.
  • Miller, R. E., & Wright, P. H. (1956). The Mechanism of Action of The Sulfonylureas in Diabetes Mellitus. The Bulletin of the New York Academy of Medicine, 32(12), 851–862.
  • Marescotti, D., et al. (2021). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. International Journal of Molecular Sciences, 22(16), 8827.
  • Colome, J. S. (2023). Domagk Discovers That Sulfonamides Can Save Lives. Research Starters.
  • Geisler, J. C., Corbin, K. L., Li, Q., et al. (2008). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel.
  • (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • (n.d.). Sulfonamide (medicine). Wikipedia.
  • (n.d.). Thiazide Diuretics' Mechanism of Action. GoodRx.
  • Bosch, F., & Rosich, L. (2008). The contributions of Paul Ehrlich to pharmacology: a tribute on the occasion of the centenary of his Nobel Prize. Pharmacology, 82(3), 171-179.
  • (n.d.). Elixir Sulfanilamide. The Public Health Crisis Survival Guide - Oxford Academic.
  • (n.d.). Paul Ehrlich. Britannica.
  • (2017). Thiazides Diuretics - Mechanism of action. [Video]. YouTube.
  • (n.d.). Synthesis of Sulfanilamide. Chemistry Steps.
  • (n.d.). Carbonic Anhydrase Inhibitors and Epilepsy. Encyclopedia.pub.
  • Levine, R. (1957). The Mechanism of Action of The Sulfonylureas in Diabetes Mellitus. Metabolism, 6(4), 291-301.
  • (n.d.). Gerhard Domagk. Science History Institute.
  • Hart, P. D. (1989). The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945. Journal of the Royal Society of Medicine, 82(10), 623–627.
  • (n.d.).
  • (n.d.). Thiazide. Wikipedia.
  • (n.d.). Prontosil. The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine - Oxford Academic.
  • (n.d.). Sulfonylurea receptor. Wikipedia.
  • (n.d.). Domagk Discovers That Sulfonamides Can Save Lives. Research Starters.
  • (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Video]. YouTube.
  • Carter, B. L. (2011). Thiazide and Loop Diuretics. The Journal of Clinical Hypertension, 13(9), 639-643.
  • (2024). Sulfonylureas: Mechanism, Dosage, and Side Effects. Medicover Hospitals.
  • Van Driel, M. L. (2015). Special Feature: Never say dye. British Columbia Medical Journal, 57(10), 415.
  • Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert Review of Cardiovascular Therapy, 8(6), 793-802.
  • (n.d.). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar.
  • (2024). Oral Hypoglycemic Agents: Sulfonylureas. [Video]. JoVE.
  • Wax, P. M. (1995). Elixirs, Diluents, and the Passage of the 1938 Federal Food, Drug and Cosmetic Act. Annals of Internal Medicine, 122(6), 456-461.
  • (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. [PPTX]. Slideshare.
  • (n.d.). 15.1 History of Chemotherapy and Antimicrobial Discovery. eCampusOntario Pressbooks.
  • (2021). Synthesis of Sulphanilamide. [Video]. YouTube.

Sources

Introduction: The Strategic Alliance of a Potent Warhead and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromoacetyl Group in Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the choice of the electrophilic "warhead" is of paramount importance. Among the arsenal of functionalities available to medicinal chemists, the bromoacetyl group stands out for its potent and selective reactivity towards nucleophilic residues on target proteins. When this reactive moiety is strategically appended to a sulfonamide scaffold—a "privileged structure" renowned for its diverse biological activities and favorable pharmacokinetic properties—a powerful molecular entity is created.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of bromoacetyl sulfonamides, offering insights into the chemical principles that govern their utility in drug design and chemical biology.

Sulfonamides are not merely passive carriers for the bromoacetyl warhead. The unique electronic nature of the sulfonamide group significantly influences the reactivity of the adjacent bromoacetyl moiety, a crucial aspect that will be dissected in this guide. Understanding this interplay is key to the rational design of potent and selective covalent inhibitors.

A Profile of Reactivity: Unpacking the Bromoacetyl Sulfonamide Moiety

The reactivity of the bromoacetyl group in N-(bromoacetyl)sulfonamides is primarily dictated by the electrophilicity of the α-carbon, which is susceptible to nucleophilic attack. The presence of the sulfonamide group, a strong electron-withdrawing group, is hypothesized to enhance this electrophilicity compared to a simple bromoacetamide.

Electronic Influence of the Sulfonamide Group

Caption: Electronic comparison of N-(bromoacetyl)sulfonamide and bromoacetamide.

Reaction with Nucleophiles: The Thiol-Selective Nature

The bromoacetyl group is a soft electrophile and thus reacts preferentially with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[3] The reaction proceeds via a classic S_N2 mechanism, where the thiolate anion attacks the α-carbon, displacing the bromide leaving group and forming a stable thioether bond.[4]

Caption: S_N2 reaction of a bromoacetyl sulfonamide with a thiolate.

pH-Dependent Reactivity

The reaction rate is highly dependent on pH. Since the thiolate anion (R-S⁻) is the active nucleophile, the reaction is significantly faster at pH values above the pKa of the thiol group (typically ~8.5 for cysteine). However, at higher pH values (e.g., > 9), the risk of side reactions, such as hydrolysis of the bromoacetyl group or reactions with other nucleophilic residues like lysine, increases. A study comparing maleimide and bromoacetyl functionalities found that kinetic discrimination can be achieved by controlling the pH; maleimides react readily at pH 6.5, whereas bromoacetyl groups are significantly more reactive at higher pH values, such as 9.0, while maintaining high chemoselectivity for thiols over amines.[5] This allows for orthogonal conjugation strategies when both functionalities are present.

Synthesis of Bromoacetyl Sulfonamides

The preparation of N-(bromoacetyl)sulfonamides can be achieved through the acylation of a parent sulfonamide with a bromoacetylating agent. While methods using bases like pyridine or sodium hydride can be employed to deprotonate the sulfonamide nitrogen and increase its nucleophilicity, these approaches are not always successful.[6] A more robust method involves the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to activate the bromoacetylating agent.[6]

Synthesis_Workflow Start Primary or Secondary Sulfonamide Reaction Reaction under Reflux Start->Reaction Reagent Bromoacetyl Bromide or Chloride Reagent->Reaction Catalyst Anhydrous ZnCl₂ (catalytic) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Benzene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product N-(Bromoacetyl)sulfonamide Purification->Product

Caption: General workflow for the synthesis of N-(bromoacetyl)sulfonamides.

Detailed Experimental Protocol: Synthesis of N-Benzyl-N-(p-toluenesulfonyl) bromoacetamide

This protocol is adapted from a ZnCl₂-catalyzed method and serves as a representative example.[6]

Materials:

  • N-Benzyl-p-toluenesulfonamide (1 equiv.)

  • Bromoacetyl bromide (1.3 equiv.), freshly distilled

  • Anhydrous Zinc Chloride (catalytic amount), freshly fused and stored over P₄O₁₀

  • Anhydrous Toluene

  • Chloroform

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve N-benzyl-p-toluenesulfonamide (1 equiv.) in a minimal amount of hot anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • To the warm solution, add bromoacetyl bromide (1.3 equiv.) followed by a catalytic amount of activated anhydrous ZnCl₂.

  • Heat the resulting suspension to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonamide is completely consumed.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the residue, add chloroform and water, and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude N-benzyl-N-(p-toluenesulfonyl) bromoacetamide by recrystallization from ethanol.

Self-Validation: The purity of the final product should be confirmed by melting point analysis, and its structure verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of the bromoacetyl group can be confirmed by the characteristic singlet for the -CH₂-Br protons in the ¹H NMR spectrum.

Characterization of Bromoacetyl Sulfonamides

The structural elucidation of bromoacetyl sulfonamides relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most diagnostic signal is a singlet typically appearing in the range of 4.0-4.5 ppm, corresponding to the two protons of the -CH₂-Br group.

  • ¹³C NMR Spectroscopy: The carbon of the -CH₂-Br group will appear as a distinct signal, and the carbonyl carbon will also be present.

  • Infrared (IR) Spectroscopy: Key vibrational bands include the carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹, and the asymmetric and symmetric stretches of the sulfonyl (SO₂) group, usually found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (approximately equal intensity for M and M+2 peaks).

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of bromoacetyl sulfonamides makes them valuable tools for targeting cysteine residues in proteins, leading to their use as covalent inhibitors and chemical probes.

Covalent Enzyme Inhibitors

Bromoacetyl sulfonamides can be designed as highly potent and selective covalent inhibitors. The sulfonamide scaffold can be elaborated to provide non-covalent binding affinity (governed by the inhibition constant, Kᵢ) for the target protein's active site. Once bound, the proximate bromoacetyl group can rapidly and irreversibly react with a nearby cysteine residue (governed by the rate of inactivation, kₑₙₐ꜀ₜ). The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kₑₙₐ꜀ₜ/Kᵢ.[8]

Case Study: Design of a Hypothetical Covalent Kinase Inhibitor Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, which can be targeted for covalent inhibition. A bromoacetyl sulfonamide inhibitor could be designed with a core scaffold that mimics the hinge-binding motif of ATP. The sulfonamide portion can be functionalized to occupy other pockets to enhance affinity and selectivity, while the bromoacetyl group is positioned to react with the target cysteine.

Inhibitor ClassTargetKey ResidueIC₅₀ (nM)kₑₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Reference
Sulfonyl/Sulfonamide Pyrimidines WRN HelicaseCovalent (residue not specified)10 - 22Not reported[9]
O⁶-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine CDK2Non-covalent210Not applicable[10]
Sulfonamide-based EGFR inhibitors EGFRNon-covalentVariesNot applicable[11]

This table includes data for sulfonamide-based inhibitors to provide context on their potency. Specific kinact/KI values for bromoacetyl sulfonamide inhibitors are not broadly available in the searched literature but the provided IC50 values demonstrate the potential of the sulfonamide scaffold in designing potent inhibitors.

Chemical Probes for Proteomics

Bromoacetyl sulfonamides can be functionalized with reporter tags, such as fluorophores or biotin, to create activity-based protein profiling (ABPP) probes. These probes can be used to identify the targets of a particular sulfonamide scaffold in a complex proteome or to map the locations of reactive cysteine residues.[12] The stability of the resulting thioether linkage is advantageous for subsequent proteomic analysis.

Stability and Potential for Off-Target Reactions

While the thioether bond formed upon reaction with a thiol is highly stable, the bromoacetyl sulfonamide molecule itself has potential stability liabilities.[13] The bromoacetyl group can be susceptible to hydrolysis, particularly at high pH. In a cellular context, the high concentration of glutathione (GSH), a thiol-containing tripeptide, can lead to off-target conjugation.[14] Therefore, a successful covalent inhibitor must have a sufficiently high affinity for its target (Kᵢ) to ensure that the covalent modification occurs preferentially at the target site before off-target reactions can take place. The sulfonamide bond itself is generally stable to hydrolysis under physiological conditions.[2][15]

Conclusion and Future Outlook

The bromoacetyl sulfonamide moiety represents a powerful and versatile tool in medicinal chemistry and chemical biology. The electron-withdrawing nature of the sulfonamide group likely enhances the reactivity of the bromoacetyl warhead, while the sulfonamide scaffold provides a rich platform for tuning pharmacokinetic properties and achieving high target affinity. As our understanding of the proteome and the role of specific cysteine residues in disease progresses, the rational design of bromoacetyl sulfonamide-based covalent inhibitors will undoubtedly continue to be a fruitful area of research, leading to the development of novel therapeutics and powerful chemical probes.

References

  • Current time inform
  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC - PubMed Central. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. [Link]

  • Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC - NIH. [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. [Link]

  • A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl 2 as a Catalyst - MDPI. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC. [Link]

  • Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis - PubMed. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. [Link]

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed. [Link]

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment - Scirp.org. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC - PubMed Central. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. [Link]

  • Synthesis and characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. [Link]

  • Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC. [Link]

  • Biotic transformation products of sulfonamides in environmental water samples: High-resolution mass spectrometry-based tentative identification by a suspect screening approach - PubMed. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. [Link]

  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC - NIH. [Link]

  • Examples of sulfonamide-based derivatives as EGFR inhibitors - ResearchGate. [Link]

  • WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google P
  • Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study - MDPI. [Link]

  • Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC. [Link]

  • Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

  • Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - MDPI. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. [Link]

  • Purification, characterization, antibacterial activity and N-terminal sequencing of buffalo-milk lysozyme - PubMed. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry. [Link]

  • Evaluation of covalent inhibition potency: - BioKin, Ltd. [Link]

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed. [Link]

  • Benzenesulfonamide - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. [Link]

  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed. [Link]

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation - NIH. [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions - Organic Chemistry Portal. [Link]

  • Nitroso group transfer from N-nitrososulfonamides to thiolate ions. Intrinsic reactivity - CONICET. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. [Link]

  • Structure and Characterization of a Covalent Inhibitor of Src Kinase - Frontiers. [Link]

  • The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - ResearchGate. [Link]

  • Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches - PubMed. [Link]

Sources

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as an electrophilic probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a Potential Electrophilic Probe for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule poised for significant utility as an electrophilic probe in chemical biology and drug discovery. While direct proteomic applications of this specific compound are emerging, this document leverages established principles of covalent probe design and the known reactivity of the bromoacetyl moiety to outline its synthesis, mechanism of action, and potential applications. Detailed, field-informed protocols for its prospective use in protein labeling, activity-based protein profiling (ABPP), and covalent inhibitor screening are provided to guide researchers in harnessing its capabilities. This guide is intended for scientists and professionals in drug development seeking to expand their toolkit of covalent chemical probes for target identification and validation.

Introduction: The Rationale for a Novel Electrophilic Probe

The landscape of drug discovery is increasingly focused on the development of covalent inhibitors that can offer enhanced potency, prolonged duration of action, and the ability to target challenging proteins. A cornerstone of this effort is the use of electrophilic probes to identify and validate novel druggable sites within the proteome, particularly on nucleophilic amino acid residues such as cysteine. This compound emerges as a promising candidate in this arena.

The molecule's design incorporates two key features:

  • The Bromoacetyl "Warhead": This is a classic electrophilic group known to react efficiently with soft nucleophiles, most notably the thiol side chain of cysteine residues, via a well-understood SN2 mechanism. This reactivity forms the basis of its utility as a covalent probe.

  • The N,N-dimethylbenzenesulfonamide Scaffold: The sulfonamide moiety is a common feature in many approved drugs and is known to engage in favorable interactions with protein binding pockets, including hydrogen bonding and electrostatic interactions[1]. The N,N-dimethyl substitution can influence solubility and cell permeability. This scaffold provides a foundation for developing selectivity towards specific protein targets.

This guide will detail the synthesis, proposed reactivity, and potential applications of this probe, providing a roadmap for its integration into research workflows.

Physicochemical Properties

PropertyValue (for 4-(2-bromoacetyl)benzene-1-sulfonamide)Reference
Molecular Formula C8H8BrNO3S
Molecular Weight 278.13 g/mol
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in DMSO, DMF, and other organic solvents (predicted)Inferred

Synthesis of this compound

A robust synthesis of the title compound can be envisioned in a two-step process starting from commercially available 4-acetyl-N,N-dimethylbenzenesulfonamide. This proposed synthesis is based on established bromination methods for activated aromatic ketones.

Step 1: Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide

This intermediate can be prepared by the reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine.

Step 2: α-Bromination of 4-acetyl-N,N-dimethylbenzenesulfonamide

The target compound is synthesized by the selective bromination of the methyl group of the acetyl moiety.

Synthesis cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: α-Bromination 4_acetylbenzenesulfonyl_chloride 4-acetylbenzenesulfonyl chloride product1 4-acetyl-N,N-dimethylbenzenesulfonamide 4_acetylbenzenesulfonyl_chloride->product1 Pyridine, DCM dimethylamine Dimethylamine dimethylamine->product1 product1_ref 4-acetyl-N,N-dimethylbenzenesulfonamide product2 This compound product1_ref->product2 Acetic Acid bromine Br2 bromine->product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol:
  • Synthesis of 4-acetyl-N,N-dimethylbenzenesulfonamide:

    • Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of dimethylamine (2.0 eq) in DCM.

    • Add pyridine (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-acetyl-N,N-dimethylbenzenesulfonamide.

  • Synthesis of this compound:

    • Dissolve 4-acetyl-N,N-dimethylbenzenesulfonamide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Mechanism of Action: Covalent Modification of Proteins

The utility of this compound as a probe stems from the electrophilicity of the α-carbon of the bromoacetyl group. This carbon is susceptible to nucleophilic attack by electron-rich amino acid side chains. The primary target for this type of electrophile is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide leaving group.

InGelWorkflow start Protein Lysate preincubation Pre-incubate with Inhibitor (Optional) start->preincubation labeling Add Electrophilic Probe start->labeling No Inhibitor preincubation->labeling click Click Chemistry with Fluorescent Tag labeling->click sds_page SDS-PAGE click->sds_page scan Fluorescence Scan sds_page->scan

Caption: Workflow for in-gel fluorescence detection of labeled proteins.

Protocol for Mass Spectrometry-Based Target Identification

This protocol outlines a typical workflow for identifying the protein targets of the probe.

  • Protein Labeling and Enrichment:

    • Label a protein lysate with an alkyne- or azide-tagged version of the probe as described above.

    • Perform click chemistry to attach a biotin tag.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

MS_Workflow start Labeled Lysate (with Biotin Tag) enrich Streptavidin Enrichment start->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

Caption: Workflow for mass spectrometry-based target identification.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, tool for chemical biology and drug discovery. Its straightforward synthesis and the predictable reactivity of its bromoacetyl warhead make it an attractive candidate for use as an electrophilic probe. The protocols and conceptual framework provided in this guide are intended to catalyze its adoption and application in the scientific community. Future work should focus on the experimental validation of its reactivity profile, the identification of its protein targets in various cellular contexts, and the development of second-generation probes with enhanced selectivity and functionality.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubChem Compound Summary for CID 11832723, 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. ACS Chemical Biology. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemoselective Tool for Probing Protein Function

In the dynamic landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. Covalent labeling of specific amino acid residues provides an indispensable method for elucidating protein structure, function, and interactions.[1][2] Among the repertoire of chemical tools available, electrophilic reagents that target nucleophilic amino acid side chains have proven particularly valuable.

This guide details the application of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a sulfhydryl-reactive compound designed for the selective labeling of cysteine residues in proteins. The bromoacetyl functional group is a well-established electrophile that readily undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond.[3] The N,N-dimethylbenzenesulfonamide moiety provides a stable chemical scaffold and can be further functionalized to incorporate reporter tags such as fluorophores or affinity handles.

These application notes provide a comprehensive overview of the chemical principles, experimental protocols, and analytical methods for the successful application of this compound in protein labeling studies.

Mechanism of Action: Targeted Alkylation of Cysteine Residues

The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether linkage.

dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="this compound"]; protein [label="Protein-SH\n(Cysteine Residue)"]; labeled_protein [label="Labeled Protein\n(Thioether Bond)"]; hbr [label="HBr"];

reagent -> labeled_protein [label="S-alkylation"]; protein -> labeled_protein; labeled_protein -> hbr [style=invis]; }

Caption: Covalent labeling via S-alkylation of a cysteine residue.

The selectivity of this reaction for cysteine is primarily governed by the unique nucleophilicity of the thiol group at physiological pH. While other nucleophilic residues such as lysine and histidine can react with bromoacetyl compounds, these reactions are generally less favorable and can be minimized by careful control of the reaction pH.[3]

Experimental Protocols

I. Reagent Preparation and Storage

Proper handling and storage of this compound are critical for maintaining its reactivity.

  • Reconstitution: Prepare a stock solution of the reagent in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sonication may be necessary to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

II. Protein Preparation

The protein of interest must be in a suitable buffer for the labeling reaction.

  • Buffer Selection: A variety of buffers can be used, such as phosphate-buffered saline (PBS) or Tris-HCl, at a pH range of 7.0-8.5. The optimal pH should be determined empirically, but a slightly alkaline pH (7.5-8.5) favors the deprotonation of the cysteine thiol, enhancing its nucleophilicity.

  • Additives: Avoid buffers containing nucleophilic components, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), in the final labeling reaction mixture, as they will compete with the protein for the labeling reagent. If a reducing agent is required to maintain cysteine in its reduced state, it must be removed prior to the addition of the bromoacetyl compound. This can be achieved by dialysis or using a desalting column.

  • Protein Concentration: The protein concentration should be in the range of 1-10 mg/mL.

III. Labeling Reaction

The following is a general protocol for labeling a protein with this compound. Optimization may be required for each specific protein.

dot digraph "Labeling_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Protein_Prep [label="Prepare Protein Solution"]; Reagent_Prep [label="Prepare Reagent Stock"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Add_Reagent [label="Add Reagent to Protein"]; Incubate [label="Incubate (e.g., 1-2 hours, RT)"]; Quench [label="Quench Reaction"]; }

subgraph "cluster_purification" { label = "Purification & Analysis"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Purify [label="Purify Labeled Protein\n(e.g., SEC, Dialysis)"]; Analyze [label="Analyze by Mass Spectrometry"]; }

Protein_Prep -> Add_Reagent; Reagent_Prep -> Add_Reagent; Add_Reagent -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> Analyze; }

Caption: General workflow for protein labeling and analysis.

Step-by-Step Protocol:

  • Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix immediately. The optimal molar ratio of reagent to protein should be determined empirically, but a starting point of 10- to 20-fold molar excess is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Quenching: Stop the reaction by adding a quenching reagent that will react with the excess bromoacetyl compound. Common quenching agents include DTT, β-mercaptoethanol, or L-cysteine at a final concentration of 10-100 mM.[4] Incubate for an additional 15-30 minutes at room temperature.

IV. Purification of the Labeled Protein

It is crucial to remove the unreacted labeling reagent and the quenching agent from the labeled protein.[5]

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from smaller molecules.[5]

  • Dialysis: Dialysis against a suitable buffer can also be used to remove small molecules.[5]

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), affinity chromatography can be used for purification.[5]

Quantitative Data and Optimization Parameters

The following table provides a summary of key parameters for the labeling reaction. These are starting recommendations and should be optimized for each specific application.

ParameterRecommended RangeRationale
pH 7.0 - 8.5A slightly alkaline pH increases the nucleophilicity of the cysteine thiol group.
Temperature 4°C - Room TemperatureLower temperatures can help maintain protein stability during longer incubation times.
Molar Excess of Reagent 10:1 to 50:1 (Reagent:Protein)A molar excess drives the reaction to completion. The optimal ratio depends on the number of accessible cysteine residues.
Incubation Time 1 - 4 hoursThe reaction time should be sufficient for complete labeling but short enough to avoid protein degradation.
Quenching Agent DTT, β-mercaptoethanol, L-cysteineThese thiol-containing reagents effectively scavenge unreacted bromoacetyl compound.

Characterization of the Labeled Protein

After purification, it is essential to characterize the labeled protein to confirm successful labeling and determine the extent of modification.

  • Mass Spectrometry (MS): Mass spectrometry is the most powerful technique for this purpose.[2][3]

    • Intact Protein Analysis: Analysis of the intact protein by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will show a mass shift corresponding to the addition of the labeling reagent.

    • Peptide Mapping: To identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will exhibit a characteristic mass shift.

Expert Insights and Troubleshooting

  • Low Labeling Efficiency:

    • Inaccessible Cysteine Residues: The target cysteine may be buried within the protein structure. Consider partial denaturation of the protein, if its function is not compromised.

    • Oxidized Cysteines: Ensure that the cysteine residues are in the reduced state. Pre-treat the protein with a reducing agent like TCEP, followed by its removal before labeling.

    • Suboptimal pH: Empirically test a range of pH values (7.0-8.5) to find the optimal condition for your protein.

  • Non-specific Labeling:

    • High pH: At pH values above 8.5, the risk of modifying other nucleophilic residues like lysine and histidine increases.

    • Excessive Reagent Concentration: Use the lowest effective molar excess of the labeling reagent.

  • Protein Precipitation:

    • Solvent Effects: The organic solvent used to dissolve the labeling reagent (e.g., DMSO) can cause protein precipitation if its final concentration is too high. Keep the volume of the added stock solution to a minimum (typically <5% of the total reaction volume).

Conclusion

This compound is a valuable tool for the site-specific modification of proteins at cysteine residues. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this reagent in their studies. By carefully optimizing the reaction conditions and thoroughly characterizing the labeled product, scientists can confidently employ this chemical probe to gain deeper insights into protein biology and advance drug discovery efforts.

References

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central (PMC). Available at: [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. PubMed Central (PMC). Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

Sources

Protocol for Enzyme Inhibition Studies with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery

Historically, the development of covalent inhibitors was often approached with caution due to concerns about off-target effects and immunogenicity. However, a renewed appreciation for their potential to achieve high potency and prolonged duration of action has led to a resurgence in their exploration as therapeutic agents.[1] Compounds like penicillin, which forms a stable covalent bond with its target enzyme, D-Ala-D-Ala transpeptidase, have long demonstrated the profound clinical impact of this modality.[1] More recently, targeted covalent inhibitors have been successfully developed for a range of diseases.[1]

This application note provides a detailed protocol for studying the enzyme inhibitory properties of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide , a compound featuring an electrophilic bromoacetyl group poised for covalent modification of nucleophilic residues in an enzyme's active site. Due to the irreversible nature of this interaction, specialized kinetic analysis is required to fully characterize its inhibitory potential.

The Target: A Disintegrin and Metalloproteinase 10 (ADAM10)

While this compound may have various potential targets, this protocol will focus on its inhibitory activity against A Disintegrin and Metalloproteinase 10 (ADAM10) . ADAM10 is a zinc-dependent metalloprotease that plays a crucial role in the "shedding" of the ectodomains of a wide variety of cell surface proteins.[2] One such substrate is the low-affinity IgE receptor, CD23. The proteolytic release of soluble CD23 (sCD23) by ADAM10 is implicated in the regulation of IgE synthesis and allergic responses.[3] Therefore, inhibitors of ADAM10 may have therapeutic potential in allergic diseases. The bromoacetyl group of the inhibitor is designed to react with a nucleophilic residue, such as a cysteine or histidine, within the active site of ADAM10, leading to its irreversible inactivation.

Principle of Covalent Inhibition Kinetics

The interaction of a covalent inhibitor with its target enzyme is typically a two-step process. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by an irreversible chemical reaction where a covalent bond is formed between the inhibitor and the enzyme (E-I).[4]

This two-step mechanism is characterized by two key parameters:

  • KI (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme in the initial non-covalent binding step. A lower KI indicates a higher affinity.

  • kinact (Inactivation Rate Constant): Represents the maximal rate of covalent bond formation.

The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kinact/KI .[5] Unlike the IC50 value of a reversible inhibitor, the potency of a covalent inhibitor is time-dependent.[5] Therefore, a simple IC50 measurement at a single time point can be misleading. A more comprehensive kinetic analysis is necessary to determine both KI and kinact.

Safety Precautions

This compound and related bromoacetyl compounds are reactive electrophiles and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7]

Experimental Protocols

Materials and Reagents
  • Recombinant human ADAM10 (catalytic domain)

  • Fluorogenic ADAM10 substrate (e.g., a FRET-based peptide substrate)[8]

  • This compound

  • Assay Buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This protocol aims to demonstrate the time-dependent nature of the inhibition and to determine the IC50 value at a specific pre-incubation time.

Workflow for Time-Dependent IC50 Determination

G cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO C Add inhibitor dilutions to microplate wells A->C B Prepare ADAM10 and fluorogenic substrate solutions in Assay Buffer D Add ADAM10 to wells (start timer) B->D F Initiate reaction by adding fluorogenic substrate B->F C->D E Incubate for a defined time (e.g., 30 minutes) D->E E->F G Monitor fluorescence kinetically (e.g., every minute for 30 minutes) F->G H Determine initial reaction rates (slope of linear phase) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 value I->J

Caption: Workflow for determining the time-dependent IC50 of a covalent inhibitor.

Step-by-Step Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of recombinant ADAM10 and the fluorogenic substrate in Assay Buffer at the desired concentrations. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Km value.

  • Pre-incubation: a. To the wells of a 96-well black microplate, add a small volume (e.g., 1 µL) of each inhibitor dilution (and DMSO for the no-inhibitor control). b. Add the ADAM10 enzyme solution to each well to start the pre-incubation. c. Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis: a. Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of kinact and KI

This protocol is designed to determine the kinetic parameters that characterize the two-step mechanism of covalent inhibition.

Workflow for kinact and KI Determination

G cluster_prep Preparation cluster_incubation Time-course Incubation cluster_reaction Residual Activity Assay cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Incubate ADAM10 with each inhibitor concentration A->C B Prepare ADAM10 and substrate solutions B->C E Dilute aliquots into substrate solution B->E D At various time points, withdraw aliquots C->D D->E F Measure initial reaction rates E->F G Plot ln(% residual activity) vs. time for each [Inhibitor] F->G H Determine k_obs from the slope G->H I Plot k_obs vs. [Inhibitor] H->I J Fit to hyperbolic equation to get k_inact and K_I I->J

Caption: Workflow for the determination of kinact and KI for a covalent inhibitor.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare inhibitor, enzyme, and substrate solutions as described in Protocol 1.

  • Time-Course Incubation: a. In separate tubes, pre-incubate ADAM10 with a range of concentrations of this compound at a constant temperature. b. At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each incubation mixture.

  • Measure Residual Activity: a. Immediately dilute the aliquot into a solution containing the fluorogenic substrate to initiate the reaction and stop further inactivation. A large dilution factor (e.g., 100-fold) is recommended. b. Measure the initial reaction rate as described in Protocol 1.

  • Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. b. The data should fit a straight line, and the negative of the slope of this line is the observed rate of inactivation (kobs). c. Plot the calculated kobs values against the corresponding inhibitor concentrations. d. Fit this data to the following hyperbolic equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.

Data Presentation

The following table provides a representative example of the type of data that would be generated from these studies. The values presented here are for illustrative purposes for a hypothetical bromoacetyl-containing covalent inhibitor against a metalloprotease and are not actual experimental data for this compound.

ParameterValueMethod
IC50 (30 min pre-incubation) 1.2 µMProtocol 1
KI 5.3 µMProtocol 2
kinact 0.08 min-1Protocol 2
kinact/KI 1.5 x 104 M-1s-1Calculated

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the characterization of this compound as a covalent inhibitor of ADAM10. By determining the time-dependent IC50 and the kinetic parameters kinact and KI, researchers can gain a comprehensive understanding of the inhibitor's potency and mechanism of action. This information is crucial for the rational design and development of novel covalent inhibitors for therapeutic applications. The use of a well-defined enzymatic assay, such as the FRET-based assay for ADAM10, is essential for obtaining reliable and reproducible data.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Reiss, K., & Saftig, P. (2009). The "a disintegrin and metalloprotease" (ADAM) family of sheddases: physiological and cellular functions. Seminars in Cell & Developmental Biology, 20(2), 126–137.
  • Wesolowski, J., & Paumet, F. (2011). The impact of ADAM10 and ADAM17 on the immune system. Current Topics in Microbiology and Immunology, 348, 45-73.
  • Copeland, R. A. (2016). The kinetics of covalent enzyme inhibition. Methods in Enzymology, 581, 1-21.
  • Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry, 44(15), 5561–5571.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(2-Bromoacetyl)benzenesulfonamide.
  • Sigma-Aldrich. (2023).
  • BPS Bioscience. (n.d.). ADAM10 Fluorogenic Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Covalent Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition in Drug Discovery

The paradigm of drug design has seen a renewed and vigorous interest in covalent inhibitors. Historically, these agents were often set aside due to concerns about off-target reactivity and potential toxicity. However, modern drug discovery has embraced a more nuanced understanding, recognizing that targeted covalent inhibition can offer significant advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1][2] Covalent inhibitors achieve their profound effects through a two-step mechanism: an initial, reversible binding event to the target protein, which then positions a reactive electrophilic group, or "warhead," to form a stable, covalent bond with a nucleophilic amino acid residue within the active site.[1][3]

Cysteine proteases, a large family of enzymes characterized by a catalytic cysteine residue in their active site, represent a particularly attractive class of targets for covalent inhibition.[4] The nucleophilic thiol group of the catalytic cysteine is readily targeted by soft electrophiles, allowing for the design of highly specific and potent inhibitors.[4] These enzymes play critical roles in a myriad of physiological and pathophysiological processes, including immune responses, protein turnover, and viral replication, making them compelling targets for therapeutic intervention in cancer, infectious diseases, and inflammatory disorders.[3]

This application note provides a detailed guide to the use and characterization of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide , a potential covalent inhibitor of cysteine proteases. The molecule features a bromoacetyl group, a well-established electrophilic warhead that reacts with the thiol side chain of cysteine residues via nucleophilic substitution. The sulfonamide moiety can be envisioned to provide the initial non-covalent interactions that guide the inhibitor to the active site of target proteases. While the broader class of sulfonamides has been explored for various biological activities, the specific application of this compound as a cysteine protease inhibitor warrants a thorough and systematic evaluation.[5]

This document will provide detailed protocols for the kinetic characterization of this inhibitor, methods for confirming its covalent mechanism of action, and strategies for assessing its selectivity and cellular efficacy.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely published, its properties can be inferred from the closely related compound, 4-(2-bromoacetyl)benzenesulfonamide.

PropertyValue (for 4-(2-bromoacetyl)benzenesulfonamide)Source
Molecular FormulaC8H8BrNO3SPubChem CID: 11832723[6]
Molecular Weight278.13 g/mol PubChem CID: 11832723[6]
AppearanceSolid (predicted)
SolubilitySoluble in DMSO, DMF, and other organic solvents

Safety and Handling: 4-(2-bromoacetyl)benzenesulfonamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[6] It may also cause respiratory irritation.[6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Stock Solution Preparation: For in vitro assays, a 10-100 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) is recommended. Store stock solutions at -20°C or -80°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Mechanism of Covalent Inhibition

The proposed mechanism of action for this compound involves the irreversible covalent modification of the catalytic cysteine residue in the active site of a target protease.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme_Free Enzyme (Cys-SH) + Inhibitor Enzyme_Complex Enzyme-Inhibitor Complex (E-I) Enzyme_Free->Enzyme_Complex k1 Enzyme_Complex->Enzyme_Free k-1 Enzyme_Inactive Inactive Covalently Modified Enzyme (E-I*) Enzyme_Complex->Enzyme_Inactive kinact

Caption: Two-step mechanism of irreversible covalent inhibition.

Experimental Protocols

Protocol 1: Kinetic Characterization of Irreversible Inhibition

The kinetic analysis of irreversible inhibitors is crucial for quantifying their potency. The key parameter is the second-order rate constant, kinact/KI, which represents the efficiency of inactivation.[7][8][9] This protocol describes a continuous enzyme activity assay to determine this parameter.

Materials:

  • Target cysteine protease (e.g., Papain, Cathepsin B, Cathepsin L)

  • Fluorogenic substrate for the target protease (e.g., Z-FR-AMC for Papain and Cathepsin B/L)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)

  • Activation buffer (Assay buffer containing 5 mM DTT)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of the cysteine protease in assay buffer. Just before use, dilute the enzyme to the final working concentration in activation buffer and incubate for 15 minutes at room temperature to ensure the catalytic cysteine is in its reduced, active state.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in assay buffer. It is recommended to perform a 2-fold serial dilution to cover a wide range of concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Add the activated enzyme solution to each well to initiate the pre-incubation. The final enzyme concentration should be in the low nanomolar range.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Measurement of Residual Activity:

    • At the end of each pre-incubation time point, add the fluorogenic substrate to each well. The final substrate concentration should be at or near its Km value.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (vi) from the linear portion of the fluorescence versus time plot.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time. The percentage of activity is calculated as (vi with inhibitor / vi without inhibitor) * 100.

    • The slope of this plot will be the negative of the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation for a simple irreversible inhibitor: kobs = (kinact * [I]) / (KI + [I]) Where [I] is the inhibitor concentration.

    • At low inhibitor concentrations ([I] << KI), the relationship is linear, and the slope of the plot of kobs versus [I] gives the second-order rate constant kinact/KI.

G Start Start Activate_Enzyme Activate Cysteine Protease (with DTT) Start->Activate_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Pre_Incubate Pre-incubate Enzyme with Inhibitor for Varying Times Activate_Enzyme->Pre_Incubate Prepare_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase (Initial Velocity) Add_Substrate->Measure_Fluorescence Plot_Data Plot ln(% Activity) vs. Time to get k_obs Measure_Fluorescence->Plot_Data Final_Plot Plot k_obs vs. [Inhibitor] to determine k_inact/K_I Plot_Data->Final_Plot End End Final_Plot->End

Caption: Workflow for kinetic analysis of an irreversible inhibitor.

Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent bond formation and identifying the site of modification.[10][11][12] This protocol outlines both intact protein analysis and peptide mapping approaches.

Materials:

  • Target cysteine protease

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10 mM DTT or glutathione)

  • LC-MS grade water, acetonitrile, and formic acid

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system

  • For peptide mapping:

    • DTT, iodoacetamide (IAM)

    • Trypsin (MS-grade)

    • Urea or guanidine hydrochloride

Procedure A: Intact Protein Analysis

  • Incubation: Incubate the target protease (typically 1-5 µM) with a 5-10 fold molar excess of the inhibitor in the reaction buffer for 1-2 hours at room temperature. Include a control sample with the enzyme and DMSO only.

  • Quenching: Stop the reaction by adding a quenching agent to react with any excess inhibitor.

  • Desalting: Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method.

  • LC-MS Analysis: Analyze the desalted samples by LC-MS. The mass of the unmodified protein will be observed in the control sample. In the inhibitor-treated sample, a mass shift corresponding to the addition of the inhibitor minus HBr should be observed.

    • Expected mass shift = Mass of inhibitor - Mass of HBr

Procedure B: Peptide Mapping

  • Incubation and Quenching: Perform the incubation and quenching steps as described in Procedure A.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples by adding urea or guanidine hydrochloride to a final concentration of 6-8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues (that were not modified by the inhibitor) by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the samples with buffer to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct.

    • The identification of a peptide with this specific mass modification will confirm the covalent binding and pinpoint the exact cysteine residue that was modified.

G cluster_0 Sample Preparation cluster_1 Intact Protein Analysis cluster_2 Peptide Mapping Analysis Incubate Incubate Protein with Inhibitor Quench Quench Excess Inhibitor Incubate->Quench Desalt_Intact Desalt Protein Quench->Desalt_Intact Path A Denature Denature, Reduce, Alkylate Quench->Denature Path B LCMS_Intact LC-MS Analysis Desalt_Intact->LCMS_Intact Analyze_Intact Observe Mass Shift LCMS_Intact->Analyze_Intact Digest Tryptic Digestion Denature->Digest LCMSMS_Peptide LC-MS/MS Analysis Digest->LCMSMS_Peptide Analyze_Peptide Identify Modified Peptide LCMSMS_Peptide->Analyze_Peptide

Caption: Workflow for MS-based confirmation of covalent modification.

Protocol 3: Assessing Inhibitor Selectivity

Selectivity is a critical parameter for any therapeutic agent. The selectivity of a covalent inhibitor can be assessed biochemically against a panel of related enzymes or in a more biologically relevant context using cellular proteomic approaches.[13][14][15][16]

Option A: Biochemical Selectivity Profiling

  • Enzyme Panel: Select a panel of relevant cysteine proteases (e.g., different cathepsins, caspases) and other proteases with potentially reactive cysteines.

  • Kinetic Analysis: Determine the kinact/KI for the inhibitor against each enzyme in the panel using the method described in Protocol 1.

  • Selectivity Score: Calculate the selectivity score as the ratio of kinact/KI for the off-target enzyme to the kinact/KI for the intended target enzyme. A higher ratio indicates greater selectivity.

Option B: Cellular Selectivity Profiling (Activity-Based Protein Profiling - ABPP)

ABPP uses activity-based probes (ABPs) to profile the functional state of enzymes in complex proteomes. A competitive ABPP experiment can be used to assess the selectivity of an inhibitor in a cellular context.

Materials:

  • Cultured cells relevant to the therapeutic area of interest.

  • Lysis buffer (e.g., RIPA buffer).

  • This compound.

  • A broad-spectrum cysteine protease ABP (e.g., a cell-permeable, iodoacetamide-based probe with a reporter tag like biotin or a fluorophore).

  • Streptavidin beads (for biotinylated probes).

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Cell Treatment: Treat the cultured cells with varying concentrations of the inhibitor for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Probe Labeling: Incubate the cell lysates with the cysteine protease ABP. The ABP will label the active cysteine proteases that were not inhibited by the test compound.

  • Analysis:

    • Gel-based: If using a fluorescently-tagged ABP, separate the proteins by SDS-PAGE and visualize the labeled proteases using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated samples compared to the control indicates that the inhibitor has engaged that target.

    • MS-based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and identify the labeled proteins by LC-MS/MS. The relative abundance of each identified protein in the inhibitor-treated versus control samples will reveal the inhibitor's selectivity profile across the proteome.

Protocol 4: Evaluation of Cell-Based Efficacy

The ultimate test of an inhibitor's utility is its activity in a cellular context. This requires a cell-based assay that is dependent on the activity of the target cysteine protease.

General Workflow:

  • Assay Development: Choose a cell line and a functional readout that is known to be modulated by the target protease. This could be a cell viability assay, a reporter gene assay, or a biomarker assay (e.g., measuring the processing of a specific substrate).[2][4]

  • Dose-Response Experiment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound for an appropriate duration (e.g., 24, 48, or 72 hours).

    • Measure the chosen functional readout.

  • Data Analysis:

    • Plot the assay signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Example: Cell Viability Assay

  • Seed cancer cells known to be dependent on a specific cathepsin for survival in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of the inhibitor.

  • Incubate for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

Conclusion

This compound represents a promising starting point for the development of novel covalent inhibitors targeting cysteine proteases. The bromoacetyl warhead is a proven electrophile for targeting catalytic cysteines, and the sulfonamide scaffold provides a platform for further chemical modification to enhance potency and selectivity. The protocols detailed in this application note provide a comprehensive framework for the systematic evaluation of this compound, from initial kinetic characterization and confirmation of its covalent mechanism to the assessment of its selectivity and cellular efficacy. By following these established methodologies, researchers can rigorously characterize the inhibitory properties of this compound and determine its potential as a chemical probe or a lead compound for drug discovery.

References

  • Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 813. [Link]

  • Abbasov, M. (n.d.). Research. cheMIKAILproteomics. Retrieved January 24, 2026, from [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2530. [Link]

  • Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 813. [Link]

  • Ben-Nun, Y., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry. [Link]

  • Adachi, T., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4649-4659. [Link]

  • Park, S., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology, 17(2), 372-380. [Link]

  • Varón, R., García-Cánovas, F., & Tudela, J. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 859–865. [Link]

  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Antunes, F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1999. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 24, 2026, from [Link]

  • Strategy for lead identification for understudied kinases. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • Stone, J. R., & Laidler, K. J. (1968). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 110(2), 205–211. [Link]

  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 28(10), 1466-1478.e6. [Link]

  • The mechanism of covalent nucleophilic aromatic substitution. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma. Retrieved January 24, 2026, from [Link]

  • Varón, R., García-Cánovas, F., & Tudela, J. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 859–865. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). Molecules, 25(23), 5698. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Ben-Nun, Y., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2016). Journal of Visualized Experiments, (111), 53972. [Link]

  • Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Enzyme Inhibition. (2022, May 17). Chemistry LibreTexts. [Link]

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Cureus, 16(7), e64356. [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). ProQuest. Retrieved January 24, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 24, 2026, from [Link]

  • 4-(2-Bromoacetyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Application Note & Protocols: Leveraging 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide for Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Fragments in Tackling "Undruggable" Targets

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, offering a strategic advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[1][2][3] This approach begins with the identification of low molecular weight fragments (typically < 300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][4] These initial hits then serve as starting points for structure-guided optimization into more potent, drug-like molecules.[5]

Recently, the deliberate use of electrophilic, or "covalent," fragments has gained significant traction.[6][7] These fragments form a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein, offering several advantages:

  • Prolonged Duration of Action: The irreversible nature of the bond can lead to a sustained therapeutic effect.[6]

  • High Potency: Covalent binding can overcome weak non-covalent interactions, resulting in highly potent inhibitors.[6]

  • Accessing Challenging Targets: Covalent fragments can effectively target proteins with shallow or dynamic binding pockets, which are often considered "undruggable" by conventional small molecules.[1][6]

This guide focuses on a specific, strategically designed covalent fragment: 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide . We will explore its utility in FBDD campaigns, detailing its chemical rationale, screening protocols, and data interpretation.

The Profile of a Promising Covalent Fragment: this compound

The structure of this compound incorporates two key features that make it a valuable tool for covalent FBDD:

  • The Electrophilic "Warhead": The α-bromoacetyl group is a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic residues, most commonly cysteine.[8] Its reactivity is tuned to be sufficient for targeted labeling without being overly promiscuous, a critical factor in avoiding off-target effects.[8] The reactivity of chloroacetamides, a closely related class, has been shown to be influenced by adjacent structural motifs, suggesting that the sulfonamide group in our fragment plays a role in modulating its electrophilicity.[8]

  • The Recognition Element: The N,N-dimethylbenzenesulfonamide moiety provides a rigid scaffold with defined steric and electronic properties. This "fragment" portion of the molecule is designed to engage in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) within a binding pocket, thereby positioning the bromoacetyl warhead for covalent modification of a nearby nucleophile.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO₃SPubChem
Molecular Weight306.18 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem

Note: Data for the N,N-dimethyl derivative is calculated based on the parent compound 4-(2-bromoacetyl)benzenesulfonamide.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of this compound in an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit Expansion A Target Protein Preparation (with accessible nucleophile, e.g., Cys) B Mass Spectrometry (MS) Screen (Intact Protein Analysis) A->B Incubate with fragment C Dose-Response MS Analysis B->C Confirmed Hits D Orthogonal Biophysical Method (e.g., SPR, Thermal Shift) C->D Validate binding E X-ray Crystallography (Co-crystallization or Soaking) D->E Structurally characterize F Structure-Activity Relationship (SAR) by Analogue Synthesis E->F Guide medicinal chemistry G Lead Optimization F->G

Figure 1: A comprehensive workflow for a covalent FBDD campaign.

Protocol 1: Intact Protein Mass Spectrometry Screening

Objective: To rapidly identify covalent modification of the target protein by this compound.

Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a primary screening method for covalent fragments.[6] It directly measures the mass of the target protein, and an increase in mass corresponding to the molecular weight of the fragment indicates a covalent binding event.

Materials:

  • Purified target protein (e.g., >95% purity, at 5-10 µM in a suitable buffer like HEPES or PBS, pH 7.4).

  • This compound (stock solution in DMSO, e.g., 10 mM).

  • LC-MS system (e.g., Agilent Q-TOF or similar).

  • Reaction tubes and appropriate temperature control (e.g., thermomixer).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the target protein to a final concentration of 5 µM.

    • Add this compound to a final concentration of 100 µM (from the 10 mM DMSO stock). Ensure the final DMSO concentration is low (e.g., ≤1%) to avoid protein denaturation.

    • Include a control reaction with protein and an equivalent volume of DMSO.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C, depending on protein stability) for a defined period (e.g., 1, 4, or 12 hours). The incubation time should be optimized based on the expected reactivity of the target nucleophile.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent like 1 mM dithiothreitol (DTT) or by acidifying with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject an appropriate amount of the reaction mixture onto the LC-MS system.

    • Use a suitable desalting column (e.g., C4) to remove non-volatile salts.

    • Acquire the mass spectrum over a relevant m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the intact protein mass.

    • Compare the mass of the protein from the fragment-treated sample to the DMSO control.

    • A mass shift of +288.16 Da (the mass of the fragment minus HBr) indicates successful covalent modification.

Self-Validation: The inclusion of a DMSO-only control is critical to ensure that any observed mass shift is due to the fragment and not an artifact. The expected mass shift must be precise to confirm the identity of the adduct.

Protocol 2: X-ray Crystallography for Structural Validation

Objective: To determine the precise binding mode of this compound and confirm the site of covalent attachment.

Rationale: Crystallography provides unequivocal evidence of a fragment's binding location and orientation, which is invaluable for structure-guided drug design.[7][9][10] For covalent fragments, it confirms which nucleophile has been targeted.

Materials:

  • High-purity, crystallization-grade target protein.

  • This compound.

  • Crystallization screens and reagents.

  • Access to a synchrotron beamline for data collection.

Procedure (Co-crystallization Approach):

  • Complex Formation:

    • Incubate the target protein (e.g., at 10 mg/mL) with a 3- to 5-fold molar excess of this compound for a sufficient time (e.g., 4-12 hours) at 4°C to allow for covalent bond formation.

    • Verify complex formation using intact protein mass spectrometry as described in Protocol 1.

  • Crystallization Screening:

    • Set up crystallization trials using the pre-formed protein-fragment complex. Use various commercial screens (e.g., Hampton Research, Qiagen) and methods (e.g., sitting drop, hanging drop vapor diffusion).[11]

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying precipitant concentration, pH, and other parameters.

    • Harvest suitable crystals and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement.

    • Build the model of the protein and the covalently attached fragment into the electron density map.

  • Analysis:

    • Carefully examine the electron density map to confirm the covalent linkage between the fragment and a specific amino acid residue (e.g., the sulfur of a cysteine).

    • Analyze the non-covalent interactions of the sulfonamide portion of the fragment with the surrounding protein environment.

Self-Validation: The clarity of the electron density map around the ligand and the covalent linkage provides direct, unambiguous validation of the binding event and its specific location.

Covalent_Mechanism cluster_protein Protein Binding Pocket cluster_fragment Fragment cluster_complex Covalent Complex P_Cys Cys-SH P_Frag Cys-S-CH2-CO-R P_Cys->P_Frag Covalent Bond Formation (+ HBr) Frag Br-CH2-CO-R Frag->P_Cys SN2 Attack

Figure 2: Mechanism of covalent modification of a cysteine residue.

Interpreting the Data: From Hit to Lead

A successful screening campaign will yield data that requires careful interpretation to guide the next steps.

  • MS Data: The percentage of protein modification observed in the MS screen provides a preliminary measure of reactivity. Fragments that show significant modification at lower concentrations and shorter incubation times are generally prioritized.

  • Structural Data: The crystal structure is the cornerstone for hit expansion.[4] It reveals:

    • The Covalent Anchor Point: Confirmation of the modified residue.

    • "Growth" Vectors: Unoccupied space around the bound fragment where additional chemical moieties can be added to improve affinity and selectivity. This is a key strategy in FBDD.[5]

    • Key Non-Covalent Interactions: Understanding how the sulfonamide scaffold is recognized allows for its optimization to enhance binding.

Conclusion and Future Directions

This compound is a well-designed covalent fragment that serves as an excellent starting point for FBDD campaigns targeting proteins with accessible nucleophiles. Its moderately reactive warhead, combined with a rigid recognition element, provides a robust tool for identifying and validating novel binding pockets. The protocols outlined in this guide provide a clear, validated pathway from initial screening to structural characterization, paving the way for the rapid development of potent and selective covalent inhibitors. The integration of biophysical techniques like mass spectrometry and X-ray crystallography is critical to the success of this approach, ensuring that hit progression is driven by a deep mechanistic and structural understanding.[12][13]

References

  • ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Available from: [Link]

  • National Institutes of Health. Fragment-based drug discovery campaigns guided by native mass spectrometry. Available from: [Link]

  • National Institutes of Health. Fragment-based covalent ligand discovery. Available from: [Link]

  • National Institutes of Health. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Available from: [Link]

  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening. Available from: [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • YouTube. Introduction into Fragment Based Drug Discovery. Available from: [Link]

  • PubChem, National Institutes of Health. 4-(2-Bromoacetyl)benzene-1-sulfonamide. Available from: [Link]

  • National Institutes of Health. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available from: [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Practical Fragments. Crystallographic covalent fragment screening – but why?. Available from: [Link]

  • PubMed, National Institutes of Health. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. Available from: [Link]

  • National Institutes of Health. Fragment-based drug discovery: A graphical review. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Fragment-based drug design (FBDD). Available from: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available from: [Link]

  • JoVE. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Available from: [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

  • Broad Institute. BroadE: Fragment-based Drug Discovery 101. Available from: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available from: [Link]

  • Evotec. Biophysical Fragment Screening Services. Available from: [Link]

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available from: [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Available from: [Link]

  • IRBM. Optimized Covalent Fragment Library for Drug Discovery. Available from: [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • PubMed, National Institutes of Health. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Available from: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • PubChem, National Institutes of Health. N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. Available from: [Link]

  • Sygnature Discovery. Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets. Available from: [Link]

  • ACS Publications. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]

  • PubChem, National Institutes of Health. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available from: [Link]

  • PubChem, National Institutes of Health. 4-(2-bromoacetyl)-n,n-dimethylbenzene-1-sulfonamide. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide moiety is a cornerstone, integral to a wide array of therapeutic agents ranging from antibacterial to anticancer and anti-inflammatory drugs.[1][2][3] The compound 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide emerges as a particularly valuable starting material. It synergistically combines the well-established pharmacophoric properties of the N,N-dimethylbenzenesulfonamide group with a highly reactive α-bromo ketone functional group. This α-bromo ketone acts as a potent electrophilic site, primed for nucleophilic substitution reactions, thereby offering a straightforward and efficient gateway to a diverse library of novel chemical entities.[4][5]

The core reactivity of this molecule lies in the carbon atom adjacent to the carbonyl group, which is rendered electron-deficient by both the carbonyl and the adjacent bromine atom, an excellent leaving group. This configuration makes it an ideal substrate for SN2 (bimolecular nucleophilic substitution) reactions.[5] A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This guide provides detailed protocols for the synthesis of several key derivative classes, explaining the causal chemistry behind the experimental design and offering insights for troubleshooting and optimization.

Safety Information: this compound and its analog, 4-(2-bromoacetyl)benzenesulfonamide, are classified as irritants and are harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Principle: The SN2 Reaction Pathway

The primary pathway for derivatization is the bimolecular nucleophilic substitution (SN2) reaction. In this single-step process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous expulsion of the bromide ion.[5] The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon were chiral.

The general transformation is illustrated below:

Caption: General SN2 reaction pathway for derivatization.

For optimal results, these reactions are typically conducted in polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[7] These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive. When the nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Application Protocol 1: Synthesis of Amine Derivatives

The introduction of nitrogen-containing moieties is a common strategy in drug design to enhance solubility and provide key hydrogen bonding interactions. This protocol details the reaction with a generic secondary amine, such as morpholine.

Principle & Causality

The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon. Anhydrous potassium carbonate is used as a mild inorganic base. Its role is critical: it neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an anhydrous base is essential to avoid unwanted side reactions with the α-bromo ketone.

Materials and Reagents
  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Methodology
  • To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 3.06 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous acetone (50 mL) to the flask.

  • While stirring, add morpholine (0.96 g, 11 mmol) dropwise at room temperature.

  • Attach a condenser and heat the mixture to a gentle reflux (approx. 56°C for acetone) for 4-6 hours.

  • Workflow Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). The washing steps remove residual inorganic salts and DMF if it was used as the solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification and Characterization
  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system like ethanol/water.

  • Characterization (Expected Data):

    • ¹H NMR: Disappearance of the singlet corresponding to the -CH₂Br protons (around δ 4.4-4.7 ppm) and the appearance of a new singlet for the -C(=O)CH₂N- protons, along with signals corresponding to the morpholine ring.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₄H₂₀N₂O₄S).

Application Protocol 2: Synthesis of Thioether Derivatives

Thioether linkages are common in various biologically active molecules. This protocol describes the synthesis of a thioether derivative using thiophenol as the nucleophile.

Principle & Causality

The thiolate anion, generated in situ by the reaction of thiophenol with a base, is an excellent nucleophile (a "soft" nucleophile) that readily reacts at the electrophilic carbon. The reaction is typically run at room temperature as thiolates are highly reactive. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the oxidative dimerization of thiophenol to diphenyl disulfide.

Materials and Reagents
  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or a flask fitted with a nitrogen inlet

Step-by-Step Methodology
  • Set up a flask under an inert nitrogen atmosphere.

  • Add this compound (3.06 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol) to the flask.

  • Add anhydrous DMF (40 mL) and stir to form a suspension.

  • Add thiophenol (1.16 g, 10.5 mmol) via syringe and stir the mixture at room temperature for 3-5 hours.

  • Workflow Validation: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

  • Separate the layers. Wash the organic layer with 1M HCl (2 x 30 mL) to remove any unreacted base, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted thiophenol, and finally with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization
  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).

  • Characterization (Expected Data):

    • ¹H NMR: The spectrum will show the disappearance of the -CH₂Br singlet and the appearance of a new singlet for the -C(=O)CH₂S- protons, along with the aromatic protons from the thiophenyl group.

    • ¹³C NMR: A new signal for the -CH₂S- carbon will appear.

    • MS: A molecular ion peak [M+H]⁺ corresponding to C₁₆H₁₇NO₃S₂.

Application Protocol 3: Hantzsch Thiazole Synthesis

This protocol demonstrates the utility of this compound in constructing heterocyclic systems, specifically a thiazole ring—a privileged scaffold in medicinal chemistry.

Principle & Causality

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The mechanism involves an initial nucleophilic attack by the sulfur of the thioamide onto the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone's carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

G A Start: Mix α-haloketone and Thioamide in Ethanol B Nucleophilic Attack: Thioamide sulfur attacks α-carbon A->B Heat/Reflux C Intermediate Formation (Bromide displaced) B->C D Intramolecular Cyclization: Nitrogen attacks carbonyl carbon C->D Tautomerization E Dehydration: Loss of H₂O molecule D->E F End: Aromatic Thiazole Product E->F

Caption: Workflow for Hantzsch Thiazole Synthesis.

Materials and Reagents
  • This compound (1.0 eq)

  • Thiourea or a substituted thioamide (e.g., thioacetamide) (1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology
  • In a round-bottom flask, dissolve this compound (3.06 g, 10 mmol) and thioacetamide (0.83 g, 11 mmol) in 95% ethanol (50 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours. A precipitate may form as the reaction proceeds.

  • Workflow Validation: Monitor by TLC. The product is typically much more polar than the starting material.

  • Cool the reaction mixture in an ice bath. If a solid has precipitated, collect it by vacuum filtration. If not, proceed to the work-up.

  • Work-up: If no precipitate forms, slowly add a saturated solution of sodium bicarbonate to the reaction mixture until it is basic (pH ~8). This will precipitate the free base of the aminothiazole product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Purification and Characterization
  • Purification: The product is often pure enough after filtration and washing. If necessary, it can be recrystallized from ethanol.

  • Characterization (Expected Data):

    • ¹H NMR: The spectrum will be significantly different. Look for a new singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the C5-proton of the thiazole ring. Signals for the methyl group on the thiazole ring (from thioacetamide) will also be present.

    • MS: A molecular ion peak [M+H]⁺ corresponding to the expected thiazole derivative (e.g., C₁₂H₁₅N₃O₃S₂ for the reaction with thioacetamide).

Summary of Synthetic Possibilities

The versatility of this compound allows for the synthesis of a wide range of derivatives by simply varying the nucleophile.

Nucleophile ClassExample NucleophileBase (if needed)SolventProduct Class
Amines Piperidine, AnilineK₂CO₃, Et₃NAcetone, DMFAmino Ketones
Thiols Ethanethiol, Cysteine esterK₂CO₃DMF, AcetonitrileThioether Ketones
Carboxylates Sodium AcetateNoneDMFEster Ketones
Phenoxides Sodium PhenoxideNoneDMFAryl Ether Ketones
Thioamides Thiourea, ThiobenzamideNoneEthanolThiazoles
Azides Sodium AzideNoneAcetone/H₂OAzido Ketones

References

  • Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2829. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11832723, 4-(2-Bromoacetyl)benzene-1-sulfonamide. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available at: [Link]

  • Lee, I., et al. (2014). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 35(8), 2415-2420. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-(2-bromoacetyl)-n,n-dimethylbenzene-1-sulfonamide. Available at: [Link]

  • da Costa, A. L. P., et al. (2021). Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Journal of the Brazilian Chemical Society, 32(10), 2015-2025. Available at: [Link]

  • Ball, N. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9426–9430. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • UCL Discovery (1981). Mechanisms of nucleophilic substitution. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PLOS ONE, 18(9), e0291121. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32909-32932. Available at: [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions. (2024). PowerPoint Presentation. Available at: [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2017). ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. (2012). UCL Discovery. Available at: [Link]

Sources

Application Notes and Protocols for Studying Protein-Ligand Interactions Using 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

In the intricate dance of molecular recognition, the study of protein-ligand interactions is paramount to unraveling biological mechanisms and advancing therapeutic discovery. Covalent probes, when judiciously designed and applied, offer a powerful lens to capture these fleeting interactions, transforming transient binding events into stable, analyzable covalent adducts. This guide focuses on a bespoke chemical tool, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a molecule poised at the intersection of targeted recognition and covalent trapping.

The benzenesulfonamide moiety is a well-established pharmacophore, known for its ability to engage with various protein targets, notably metalloenzymes such as carbonic anhydrases.[1][2][3] The N,N-dimethylation of the sulfonamide can modulate its physicochemical properties, including solubility and cell permeability, and may influence its binding orientation within a target's active site. Appended to this recognition element is the bromoacetyl group, a mild electrophile or "warhead" that can form a covalent bond with proximal nucleophilic amino acid residues like cysteine, histidine, or lysine.[2][4]

This document provides a comprehensive framework for employing this compound as a covalent probe. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in protein labeling, and outline the subsequent mass spectrometry-based proteomic workflows for the precise identification of modification sites.[5][6][7] The insights gleaned from these experiments can illuminate binding pockets, validate drug targets, and guide the rational design of next-generation therapeutics.

I. Principle of Covalent Labeling with this compound

The utility of this compound in studying protein-ligand interactions hinges on a two-step mechanism: initial non-covalent binding followed by irreversible covalent bond formation.

  • Reversible Binding: The N,N-dimethylbenzenesulfonamide scaffold acts as the "guidance system," directing the probe to the protein's binding site through a combination of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, and van der Waals forces). The specificity of this initial binding event is crucial for targeted labeling.

  • Covalent Modification: Once the probe is positioned within the binding pocket, the electrophilic bromoacetyl group is brought into close proximity with nucleophilic amino acid side chains. A nucleophilic substitution reaction ensues, resulting in the formation of a stable thioether (with cysteine), alkylated imidazole (with histidine), or alkylated amine (with lysine) linkage and the displacement of the bromide ion.

This covalent modification effectively "traps" the ligand at its binding site, allowing for the subsequent identification of the modified protein and the precise mapping of the interaction site using mass spectrometry.

II. Synthesis of this compound

While not commercially available as a standard catalog item, this compound can be synthesized through established organic chemistry routes. A plausible synthetic pathway is outlined below, based on the synthesis of analogous compounds.[8]

cluster_0 Synthesis Pathway Start 4-Acetyl-N,N-dimethylbenzenesulfonamide Step1 Bromination (e.g., Br2 in Acetic Acid) Start->Step1 Reactant Product This compound Step1->Product Yields

Caption: Plausible synthesis of the target compound.

Note: This synthesis should be performed by a qualified organic chemist in a suitable laboratory setting, with appropriate safety precautions. Characterization of the final product by NMR and mass spectrometry is essential to confirm its identity and purity.

III. Experimental Protocols

A. Protocol for Covalent Labeling of a Target Protein

This protocol provides a general framework for the covalent labeling of a purified protein with this compound. Optimization of parameters such as probe concentration, incubation time, and temperature may be required for specific protein targets.

1. Materials and Reagents:

  • Purified target protein of known concentration.

  • This compound (stock solution in anhydrous DMSO).

  • Reaction Buffer: e.g., 50 mM HEPES or phosphate buffer, pH 7.4. Avoid buffers containing primary or secondary amines (e.g., Tris) as they can react with the probe.[9]

  • Quenching Solution: e.g., 1 M dithiothreitol (DTT) or 1 M L-cysteine in reaction buffer.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer compatible with protein analysis.

2. Step-by-Step Procedure:

  • Protein Preparation: Ensure the target protein is in a suitable buffer (see above) and at a working concentration (e.g., 1-10 µM).

  • Probe Preparation: Prepare a fresh dilution of the this compound stock solution in the reaction buffer.

  • Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the diluted probe. A typical starting point is a 10-fold molar excess of the probe to the protein.

  • Control Reactions:

    • Negative Control (Protein Only): Incubate the protein with an equivalent volume of DMSO/buffer without the probe.

    • Competition Control: Pre-incubate the protein with a known, non-covalent inhibitor of the target protein for 30 minutes before adding the covalent probe. This will help to confirm the specificity of the labeling to the intended binding site.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). A time-course experiment is recommended to optimize the incubation time.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. The quenching agent will react with any excess probe. Incubate for 15-30 minutes.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.

    • Intact Protein Mass Spectrometry: For a preliminary assessment of labeling, the mass of the intact protein can be measured. A successful covalent modification will result in a mass increase corresponding to the mass of the probe minus the mass of the leaving group (HBr).[6][10]

cluster_1 Covalent Labeling Workflow Start Prepare Protein & Probe Mix Incubate Protein + Probe Start->Mix Controls Set up Controls (Protein only, Competition) Start->Controls Quench Quench Reaction Mix->Quench Controls->Quench Analysis Analyze by SDS-PAGE & Intact Mass Spec Quench->Analysis

Caption: Workflow for covalent protein labeling.

B. Protocol for Identification of Modification Site by Mass Spectrometry

This protocol details the steps for identifying the specific amino acid residue(s) modified by the covalent probe using a bottom-up proteomics approach.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • To the quenched labeling reaction, add urea or guanidinium chloride to a final concentration of 6-8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate in the dark for 30 minutes to alkylate the free cysteine residues. Note: This step is crucial to prevent disulfide bond reformation.[4]

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add a protease, such as trypsin, at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w).

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge.

2. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

  • Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).

3. Data Analysis:

  • Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Specify Variable Modifications: In the search parameters, include the mass of the covalent adduct (mass of this compound minus HBr) as a variable modification on potential nucleophilic residues (Cys, His, Lys, etc.). Also, include carbamidomethylation of cysteine as a fixed modification (from the IAA treatment) and oxidation of methionine as a common variable modification.

  • Identify Modified Peptides: The search engine will identify peptides that have been modified by the covalent probe. The MS/MS spectrum of the modified peptide will contain fragment ions that confirm the site of modification.

  • Manual Validation: Manually inspect the MS/MS spectra of the identified modified peptides to ensure high-quality fragmentation data supports the localization of the modification.

cluster_2 Mass Spectrometry Workflow LabeledProtein Covalently Labeled Protein Digestion Denaturation, Reduction, Alkylation & Digestion LabeledProtein->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Database Search with Variable Modifications LCMS->DataAnalysis Result Identification of Modification Site DataAnalysis->Result

Caption: Workflow for identifying the covalent modification site.

IV. Data Presentation and Interpretation

Quantitative data from the mass spectrometry analysis should be summarized in a clear and concise manner.

Table 1: Intact Protein Mass Analysis

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Percent Modification (%)
Unlabeled ProteinXX00
Labeled ProteinX + [Mass of Adduct]YY - XCalculated from peak intensities

Table 2: Peptide Mapping and Site Identification

Modified Peptide SequencePrecursor m/zChargeMass Error (ppm)Localization Probability
e.g., K.VGAHC [+adduct]GEK.L1234.56782+1.2>0.95

Interpretation of Results:

  • A significant increase in the mass of the intact protein upon incubation with the probe suggests successful covalent labeling.

  • The absence of this mass shift in the competition control experiment provides strong evidence that the labeling is specific to the intended binding site.

  • The identification of a specific modified peptide by LC-MS/MS pinpoints the amino acid residue that is in close proximity to the ligand in the protein-ligand complex. This information can be used to build a model of the binding mode and to guide further structure-activity relationship (SAR) studies.

V. Troubleshooting

IssuePossible CauseSuggested Solution
No or low labeling efficiency Inactive probe (hydrolyzed).Prepare fresh probe solutions.
Protein is not in a suitable buffer.Buffer exchange into a non-nucleophilic buffer.
Low reactivity of the target residue.Increase incubation time, temperature, or probe concentration.
Non-specific labeling Probe concentration is too high.Perform a concentration-response curve to find the optimal concentration.
Incubation time is too long.Optimize the incubation time.
No modified peptides identified Low stoichiometry of labeling.Optimize labeling conditions. Consider enrichment of modified peptides.
Inefficient fragmentation of the modified peptide.Optimize MS/MS fragmentation parameters (e.g., use different fragmentation methods like ETD or HCD).

VI. References

  • Di Fiore, A., De Simone, G. (2019). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1265.

  • García-Borràs, M., et al. (2017). Chemical Proteomics for Drug Discovery. Current Topics in Medicinal Chemistry, 17(12), 1361-1378.

  • Hamachi, I., & Tamura, T. (2021). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Bioorganic & Medicinal Chemistry, 30, 115947.

  • Jones, L. H., et al. (2011). The expanding role of covalent drug discovery. Nature Reviews Drug Discovery, 10(4), 307-319.

  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29.

  • Lupacchini, M., et al. (2022). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters, 13(5), 820-827.

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Petraccone, L., et al. (2005). Synthesis of 4-(2-bromoacetyl)benzenesulfonamide and its use in the preparation of a novel class of potential monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1431-1434.

  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

  • Singh, V., et al. (2017). Covalent inhibitors: a rational approach to drug discovery. Drug Discovery Today, 22(7), 1044-1054.

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2018). Molecules, 23(10), 2496.

  • Van der Wouden, J. M., et al. (2022). Platform Reagents Enable Synthesis of Ligand-Directed Covalent Probes: Study of Cannabinoid Receptor 2 in Live Cells. ChemRxiv.

  • Wikipedia. (n.d.). Alpha-Halo ketone. Retrieved from [Link]

  • Zhang, H., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 5(6), 701-713.

  • Chemical proteomics reveals new targets of cysteine sulfinic acid reductase. (2018). Nature Chemical Biology, 14(11), 1024-1033.

  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. (2021). Journal of Visualized Experiments, (172), e62552.

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Molecules, 29(14), 3267.

  • Fluorescent labeling and modification of proteins. (2012). Methods in Molecular Biology, 831, 3-22.

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2023). Molecules, 28(14), 5433.

  • Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-Acyl-N-Alkyl sulfonamide. (2016). Nature Communications, 7, 11068.

  • ResearchGate. (n.d.). Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). Retrieved from [Link]

Sources

Mass spectrometry protocols for identifying targets of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Chemoproteomic Target Identification of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide using Mass Spectrometry

Introduction: Unmasking the Cellular Interactors of a Covalent Probe

In the landscape of chemical biology and drug discovery, small molecules that form covalent bonds with their protein targets are of significant interest. Their ability to achieve durable and potent target engagement offers therapeutic advantages but also necessitates a thorough understanding of their cellular interaction profile to mitigate off-target effects. This compound is a compound featuring a bromoacetyl group, a reactive electrophile known to form covalent adducts with nucleophilic amino acid residues such as cysteine, lysine, and histidine. Identifying the specific proteins that this molecule interacts with within the complex cellular environment is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to identify the cellular targets of this compound. We will delve into the principles of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technology that utilizes chemical probes to assess protein function directly in native biological systems.[1][2] The protocols outlined herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Strategic Overview: A Chemoproteomic Approach to Target Deconvolution

The core strategy for identifying the targets of a covalent molecule like this compound is to use the molecule itself, or a close derivative, as a probe to "fish" for its binding partners from a complex proteome.[3] The general workflow involves treating a biological sample (live cells or cell lysate) with the probe, enriching the probe-labeled proteins, digesting them into peptides, and finally identifying these peptides and their parent proteins using high-resolution tandem mass spectrometry (MS/MS).[4][5]

Two primary ABPP strategies can be employed:

  • Competitive Profiling: This "probe-free" method involves pre-treating the proteome with this compound, followed by the introduction of a broad-spectrum probe that targets the same class of nucleophilic residues but also carries a reporter tag (e.g., biotin). True targets of the primary compound will be "occupied," preventing their labeling by the reporter probe. The targets are then identified by a comparative quantitative analysis, where their signal is diminished in the presence of the test compound.

  • Direct Tagging and Enrichment: This is a more direct approach but requires a synthetic modification of the parent compound. An alkyne or azide handle is incorporated into the structure of this compound to create a "clickable" probe.[6] After cellular labeling, this handle is used to attach a biotin tag via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry." The biotinylated proteins are then easily enriched using streptavidin affinity chromatography.[6] This guide will focus on the direct tagging approach due to its higher specificity and lower potential for off-target signal interference.

Workflow for Direct Target Identification

The following diagram illustrates the key steps in the direct target identification workflow using a clickable analog of the probe.

ABPP_Workflow cluster_CellCulture Cellular Treatment cluster_LysisEnrichment Sample Preparation cluster_MS_Analysis Mass Spectrometry & Data Analysis cluster_Control Control Group A 1. Treat Cells with Alkyne-Probe B 2. Cell Lysis A->B Covalent Labeling C 3. Click Chemistry: Attach Biotin-Azide B->C Proteome Lysate D 4. Streptavidin Enrichment C->D Biotinylation E 5. On-Bead Digestion (Trypsin) D->E Isolate Targets F 6. LC-MS/MS Analysis E->F Peptide Elution G 7. Database Search & Quantitative Analysis F->G Acquire Spectra H Validated Protein Targets G->H Identify Hits A_ctrl 1. Treat Cells with DMSO (Vehicle)

Caption: Direct chemoproteomic workflow for target identification.

Detailed Protocols & Methodologies

PART 1: Synthesis of an Alkyne-Modified Probe

Rationale: The introduction of a terminal alkyne group is essential for the click chemistry-based enrichment strategy.[6] This modification should be placed on a part of the molecule that is least likely to interfere with its binding to target proteins. For this compound, modifying the dimethylbenzenesulfonamide moiety is a common strategy. A synthetic chemist would replace one of the N-methyl groups with a propargyl group (containing a terminal alkyne).

Note: This guide assumes the availability of such a probe. The synthesis is a specialized task and is not detailed here.

PART 2: Cell Culture and Probe Labeling

Objective: To covalently label target proteins in living cells with the alkyne-probe while minimizing cellular stress and toxicity.

Protocol:

  • Cell Seeding: Plate the chosen cell line (e.g., HeLa, HEK293T) in appropriate culture dishes and grow to 70-80% confluency. The cell line should be relevant to the biological question being investigated.

  • Probe Preparation: Prepare a stock solution of the alkyne-modified this compound probe (e.g., 10 mM in DMSO).

  • Dose-Response and Time-Course: It is critical to first determine the optimal probe concentration and incubation time.

    • Concentration: Treat cells with a range of probe concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 2 hours).

    • Time: Treat cells with a fixed, non-toxic concentration for various durations (e.g., 30 min, 1 hr, 2 hr, 4 hr).

    • Assessment: Monitor cell viability using an MTT assay or similar method. The optimal condition is the highest concentration and longest time that does not significantly impact cell viability.

  • Experimental Treatment:

    • For the main experiment, treat cells in biological triplicate with the optimized concentration of the alkyne-probe.

    • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove excess probe. Scrape the cells into PBS, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

PART 3: Protein Enrichment via Click Chemistry

Objective: To attach a biotin tag to the alkyne-labeled proteins and enrich them using streptavidin affinity resin.

Reagent Lysis Buffer (per 1 mL) Click Chemistry Cocktail (per sample)
Component 1 50 mM Tris-HCl, pH 8.0Biotin-Azide (10 mM stock in DMSO)
Component 2 150 mM NaClTCEP (50 mM stock in water)
Component 3 1% NP-40 or RIPA bufferTBTA Ligand (10 mM stock in DMSO)
Component 4 Protease Inhibitor CocktailCopper (II) Sulfate (50 mM stock in water)
Final Volume 1 mLAdjust to reaction volume

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (see table above). Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to lyse the cells and shear DNA. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (typically 1-2 mg/mL).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents sequentially. A typical final concentration is: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM Copper (II) Sulfate.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight). Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Streptavidin Enrichment:

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS) to fully solubilize the proteins.

    • Dilute the sample 10-fold with PBS to reduce the SDS concentration to below 0.2%.

    • Add pre-washed high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins:

      • 2x with 0.2% SDS in PBS

      • 2x with 1 M Urea in PBS

      • 3x with PBS

PART 4: On-Bead Digestion and Mass Spectrometry

Objective: To digest the enriched proteins into peptides for MS analysis, a process performed directly on the beads to minimize background contamination.

Protocol:

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 2 M Urea in 50 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin (typically a 1:50 enzyme-to-protein ratio, estimated).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Cleanup:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 µL of water and combine with the supernatant.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

LC-MS/MS Parameter Typical Setting
LC Column Acclaim PepMap C18 or equivalent (75 µm ID x 25 cm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in 80% Acetonitrile
Gradient 2-40% B over 90 minutes
Flow Rate 300 nL/min
MS Instrument Orbitrap Exploris, timsTOF, or similar high-resolution MS
Acquisition Mode Data-Dependent Acquisition (DDA)
MS1 Resolution 60,000 - 120,000
MS2 Resolution 15,000 - 30,000
TopN 15-20
PART 5: Data Analysis and Hit Identification

Objective: To identify and quantify the proteins enriched in the probe-treated samples compared to the vehicle controls.

Data Analysis Workflow:

Data_Analysis_Workflow Raw_Data 1. Raw MS Files (.raw, .d) Database_Search 2. Database Search (e.g., MaxQuant) Raw_Data->Database_Search Quantification 3. Protein Quantification (LFQ Intensity) Database_Search->Quantification Peptide/Protein IDs Stats 4. Statistical Analysis (t-test) Quantification->Stats Intensity Values Volcano_Plot 5. Volcano Plot (Fold Change vs. p-value) Stats->Volcano_Plot Fold Change, p-value Hit_List 6. Final Hit List Volcano_Plot->Hit_List Significance Threshold

Caption: Bioinformatic workflow for identifying target proteins.

Protocol:

  • Database Search: Process the raw MS files using a software platform like MaxQuant, Proteome Discoverer, or FragPipe.

    • Database: Use a relevant protein database (e.g., UniProt Human).

    • Enzyme: Specify Trypsin/P.

    • Variable Modifications: Include Oxidation (M) and Acetyl (Protein N-term). Crucially, add a custom modification for the probe adduct on relevant amino acids (C, K, H). The mass of this adduct will be the mass of the alkyne-probe minus the leaving group (Bromine).

    • Fixed Modifications: Carbamidomethyl (C).

    • Quantification: Use Label-Free Quantification (LFQ).

  • Statistical Analysis: Import the protein quantification results into a statistical software environment (e.g., Perseus, R).

    • Filter out contaminants and reverse hits.

    • Log2-transform the LFQ intensity values.

    • Impute missing values if necessary.

    • Perform a two-sample t-test between the probe-treated and DMSO-control groups.

  • Hit Identification: Generate a volcano plot to visualize the results, plotting the log2 fold change on the x-axis and the -log10 p-value on the y-axis.

    • True Targets: Proteins that are significantly enriched in the probe-treated samples (e.g., fold change > 4 and p-value < 0.05) are considered high-confidence hits. These proteins represent the cellular targets of this compound.

References

  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2010). Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (TOP-ABPP)—A General Method for Mapping Sites of Covalent Ligand Modification in Complex Proteomes. Nature Protocols, 5(2), 307–317. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. MedChemComm, 7(4), 596-607. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Yang, Y., & Liu, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1339, 19-28. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939-965. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic analysis of enzyme function. Nature chemical biology, 6(1), 3-11. [Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]

Sources

In situ labeling of proteins in live cells with sulfonamide probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Situ Labeling of Proteins in Live Cells with Sulfonamide Probes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ability to visualize and track proteins in their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. In situ labeling techniques that maintain cell viability are therefore of critical importance. This guide provides a comprehensive overview and detailed protocols for the use of sulfonamide-based probes for labeling proteins in living cells. We will explore the chemical principles underpinning this technology, from the well-established targeting of carbonic anhydrases to the development of sophisticated ligand-directed covalent probes. This document offers field-proven insights into experimental design, step-by-step protocols for labeling and imaging, and methods for validating target engagement, empowering researchers to effectively deploy this powerful chemical biology tool.

Introduction: The Power of Sulfonamide Probes in Live-Cell Imaging

Fluorescent tools have transformed our ability to investigate cellular dynamics.[1] Among the diverse chemical scaffolds used to build these tools, the sulfonamide group stands out for its unique properties. Historically, sulfonamides are renowned for their high affinity and specificity for the active site of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][3] This inherent targeting capability has been exploited to develop fluorescent probes that selectively label CAs, which are important biomarkers and therapeutic targets, particularly the tumor-associated isoform CA IX that is overexpressed in hypoxic cancers.[2][4][5]

More recently, the application of sulfonamides in protein labeling has expanded significantly. Advanced strategies now incorporate sulfonamide derivatives, such as the N-acyl-N-alkyl sulfonamide (NASA) warhead, into ligand-directed probes.[6][7][8] These sophisticated tools leverage the binding affinity of a known ligand to deliver a reactive sulfonamide moiety to a specific protein target, enabling the formation of a stable, covalent bond with surface-accessible amino acid residues, typically lysine.[8][9] This ligand-directed covalent labeling strategy allows for the study of a much broader range of proteins, including G protein-coupled receptors (GPCRs), in their native cellular context without genetic modification.[6][7][10]

This guide will provide the foundational knowledge and practical steps required to successfully implement sulfonamide-based protein labeling in your live-cell experiments.

Principle of the Method: Targeted Protein Recognition

The utility of sulfonamide probes is rooted in two primary mechanisms:

  • Direct Active-Site Inhibition: Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of zinc metalloenzymes, most notably Carbonic Anhydrases (CAs). The sulfonamide group coordinates directly with the zinc ion in the enzyme's active site, leading to tight and highly specific non-covalent binding. By conjugating a fluorophore to a CA-inhibiting sulfonamide, one can directly visualize the location and abundance of the target enzyme in live cells.[2][3]

  • Ligand-Directed Covalent Labeling: This more recent strategy uses a three-part probe: a ligand that provides binding affinity and specificity for a target protein, a reporter (e.g., a fluorophore or biotin), and a reactive warhead , such as an N-acyl-N-alkyl sulfonamide (NASA).[6][8] Upon binding of the ligand to the target protein, the proximity effect dramatically increases the local concentration of the warhead near surface residues like lysine. This facilitates a rapid and selective acylation reaction, forming a stable covalent bond and permanently labeling the protein.[8] This approach is particularly powerful as it allows for washout of unbound probe while the signal from the covalently attached reporter is retained.

Mechanism of Ligand-Directed Sulfonamide Labeling

Below is a diagram illustrating the ligand-directed covalent labeling of a target protein using a NASA-based probe.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Step 3: Washout & Imaging P Target Protein (e.g., GPCR) Probe Sulfonamide Probe (Ligand-NASA-Fluorophore) P->Probe Initial non-covalent binding guided by ligand Lysine Nearby Lysine (K) Residue Probe->Lysine Proximity-induced acylation by NASA warhead P_Labeled Covalently Labeled Protein P_Imaged Labeled Protein Ready for Imaging P_Labeled->P_Imaged Signal is retained Lysine->P_Labeled Stable covalent bond forms Unbound_Probe Unbound Probe (Washed Away) A 1. Seed Cells Plate cells on imaging dish and grow to 50-70% confluency. B 2. Prepare Reagents Thaw probe and competitor stocks. Dilute to working concentration in pre-warmed serum-free media. A->B C 3. Control Pre-incubation (Competition Wells Only) Add unlabeled competitor. Incubate for 30 min at 37°C. B->C Control Path D 4. Labeling Incubation Add diluted sulfonamide probe to all wells. Incubate for 30-60 min at 37°C. B->D C->D Control Path E 5. Wash Cells Carefully aspirate media. Wash cells 3x with pre-warmed HBSS or PBS. D->E F 6. Imaging Add fresh, pre-warmed imaging media. Image immediately on a microscope equipped for live-cell imaging. E->F

Caption: Step-by-step workflow for live-cell labeling and imaging.

Procedure:

  • Cell Preparation: Seed cells in a glass-bottom imaging dish or plate. Allow cells to adhere and grow to 50-70% confluency. Healthy, sub-confluent cells provide the best results.

  • Reagent Preparation: Prepare fresh dilutions of your sulfonamide probe in pre-warmed, serum-free medium or HBSS to the desired final concentration. Prepare dilutions for the unlabeled competitor if running a competition control.

  • Competition Control (if applicable): a. Aspirate the culture medium from the control wells. b. Add the medium containing the unlabeled competitor ligand. c. Incubate for 30 minutes at 37°C to allow the competitor to bind to the target protein.

  • Probe Incubation: a. Aspirate the culture medium from all wells (including competition wells after their pre-incubation). b. Add the medium containing the diluted sulfonamide probe to the wells. c. Incubate for the optimized time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: a. Gently aspirate the probe-containing medium. b. Wash the cells three times with pre-warmed HBSS or PBS. Perform washes gently to avoid dislodging the cells. This step is critical to reduce background from unbound probe.

  • Imaging: a. After the final wash, add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or equivalent). b. Immediately transfer the plate to a fluorescence microscope equipped with a heated stage and appropriate filter sets for your probe's fluorophore. c. Acquire images, ensuring that settings (e.g., exposure time, laser power) are kept consistent across all conditions, especially between the labeled and competition control samples.

Protocol 2: Post-Labeling Analysis by SDS-PAGE

This protocol allows you to verify target labeling and assess specificity by separating proteins by size. This is particularly useful for covalent probes.

Procedure:

  • Follow steps 1-5 from Protocol 1, performing the experiment in a standard multi-well plate (e.g., 6-well or 12-well).

  • Cell Lysis: After the final wash, aspirate all buffer and add ice-cold RIPA lysis buffer (or another appropriate buffer) supplemented with protease inhibitors.

  • Protein Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • In-Gel Fluorescence: Scan the gel using a gel imager with the appropriate laser and emission filter for your probe's fluorophore. A specific band should appear in the probe-treated lane, which should be significantly diminished in the competition control lane. [6]8. Loading Control: After scanning, you can stain the gel with Coomassie Brilliant Blue or perform a Western blot for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal 1. Low target protein expression.2. Probe concentration is too low.3. Inactive probe (degraded).4. Incorrect microscope filter sets.1. Confirm target expression via Western blot or qPCR. Consider using an overexpression system.2. Perform a concentration titration to find the optimal probe concentration.3. Use fresh probe stock; store probes protected from light and moisture.4. Verify that the excitation/emission filters match the fluorophore's spectra.
High Background 1. Probe concentration is too high.2. Insufficient washing.3. Probe is aggregating or precipitating.4. High cell autofluorescence.1. Reduce probe concentration.2. Increase the number and/or duration of wash steps.3. Centrifuge the diluted probe solution before adding to cells. Ensure DMSO concentration is low (<0.5%).4. Image an unstained control to assess autofluorescence. Use appropriate background correction during image analysis.
High Cytotoxicity 1. Probe concentration is too high.2. Long incubation time.3. Solvent (DMSO) concentration is too high.1. Lower the probe concentration.2. Reduce the incubation time.3. Ensure the final concentration of DMSO in the medium is non-toxic (typically <0.5%).
Signal is not reduced in Competition Control 1. Labeling is non-specific.2. Competitor concentration is too low.3. Competitor is not binding effectively.1. The probe may be binding off-target. Lower the probe concentration or try a different probe.2. Increase the competitor concentration (e.g., to 100x).3. Verify the activity and specificity of your competitor ligand.

Applications in Research and Drug Discovery

The in situ labeling of proteins with sulfonamide probes is a versatile technique with broad applications:

  • Target Validation: Confirming that a drug candidate engages with its intended target in a cellular context. [11]* Biomarker Imaging: Visualizing the expression and localization of disease-relevant proteins, such as tumor-associated CA IX. [2]* Occupancy Studies: Quantifying the degree to which a therapeutic compound occupies its target's binding site by competing with a fluorescent probe.

  • High-Content Screening: Using automated microscopy to screen compound libraries for their effects on protein localization or expression.

  • Proteomics: Covalent probes can be tagged with biotin for affinity purification and subsequent identification of the target protein and its binding partners by mass spectrometry. [6]

References

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ACS Chemical Biology. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules. [Link]

  • Platform Reagents Enable Synthesis of Ligand-Directed Covalent Probes: Study of Cannabinoid Receptor 2 in Live Cells. (Preprint). ChemRxiv. [Link]

  • Fluorescence- and spin-labeled carbonic anhydrase inhibitors. (2008). Current Pharmaceutical Design. [Link]

  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. (2020). ACS Chemical Neuroscience. [Link]

  • A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. (2023). Molecules. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (2014). Annual Review of Analytical Chemistry. [Link]

  • Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. (2025). Luminescence. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules. [Link]

  • Site-specific Protein Labeling in the Pharmaceutical Industry: Experiences From Novartis Drug Discovery. (2015). Methods in Molecular Biology. [Link]

  • A Versatile Strategy to Manipulate and Probe Native Carbonic Anhydrases In Cellulo Utilizing Two-Step Ligand-Directed Functionalization. (2023). ACS Chemical Biology. [Link]

  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (2023). International Journal of Molecular Sciences. [Link]

  • Biocompatible sulfonium-based covalent probes for endogenous tubulin fluorescence nanoscopy in live and fixed cells. (2025). bioRxiv. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed. [Link]

  • One-step construction of caged carbonic anhydrase I using a ligand-directed acyl imidazole-based protein labeling method. (2018). Chemical Science. [Link]

  • Structure-Based Design of a Sulfonamide Probe for Fluorescence Anisotropy Detection of Zinc with a Carbonic Anhydrase-Based Biosensor. (2009). Journal of the American Chemical Society. [Link]

  • Probes for In-Situ Site-Specific Protein Labeling. (2022). ChemistryViews. [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ACS Chemical Biology. [Link]

  • Organic fluorescent probes for live-cell super-resolution imaging. (2023). Frontiers in Chemistry. [Link]

  • Chemical Probes for Redox Signaling and Oxidative Stress. (2016). Antioxidants & Redox Signaling. [Link]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024). Accounts of Chemical Research. [Link]

  • Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. (2025). bioRxiv. [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Semantic Scholar. [Link]

  • Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. (2013). PLoS One. [Link]

  • Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Covalent Labeling of the Cannabinoid Type 2 Receptor. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. (2014). Nature. [Link]

  • Sulfamide-substituted-BODIPY based fluorescence drugs: Synthesis, spectral characteristics, molecular docking, and bioactivity. (2021). Arabian Journal of Chemistry. [Link]

  • The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. [Link]

Sources

Application Notes and Protocols for Computational Docking Studies of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide with Human Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Covalent Inhibitor's Interaction with a Key Neurological Target

This document provides a comprehensive guide for conducting computational docking studies on 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a compound featuring a sulfonamide core and a reactive bromoacetyl group. The presence of these two moieties suggests a potential dual mechanism of action: non-covalent interactions driven by the sulfonamide scaffold and covalent inhibition via the electrophilic bromoacetyl warhead.

Based on the known inhibitory activity of the structurally related compound, 4-(2-bromoacetyl)benzenesulfonamide, against monoamine oxidase (MAO), with a preference for the B isoform, this guide will focus on human Monoamine Oxidase B (MAO-B) as the therapeutic target.[1] MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of key neurotransmitters like dopamine.[2][3] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2][4]

This guide is designed for researchers in drug discovery and computational chemistry. It will detail the rationale behind the chosen experimental design, provide step-by-step protocols for both non-covalent and covalent docking, and offer insights into the analysis and validation of the generated results.

Scientific Rationale and Experimental Design

The core hypothesis of this study is that this compound acts as an inhibitor of human MAO-B. The sulfonamide group is anticipated to anchor the molecule within the active site through hydrogen bonding and hydrophobic interactions, while the bromoacetyl group is poised to form a covalent bond with a nucleophilic residue, likely a cysteine, leading to irreversible inhibition.

Target Selection: Human Monoamine Oxidase B (MAO-B)

Human MAO-B is a flavoenzyme located on the outer mitochondrial membrane.[5] Its active site is characterized by a bipartite hydrophobic cavity, an "entrance cavity" and a "substrate cavity," separated by a flexible "gating" residue, Ile199.[6][7] The recognition of the substrate's amino group is facilitated by an "aromatic cage" formed by Tyr398 and Tyr435.[8]

Covalent Inhibition Mechanism

The bromoacetyl group is a well-known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, through a nucleophilic substitution reaction. This results in the formation of a stable covalent bond, leading to irreversible enzyme inhibition. While several cysteine residues are present in MAO-B, site-directed mutagenesis studies have highlighted their varied roles.[9] Cys397 is covalently linked to the FAD cofactor.[9][10] For the purpose of this protocol, we will hypothesize that a cysteine residue within or near the active site, accessible to the inhibitor, will be the target for covalent modification. Based on structural analysis of available PDB entries (e.g., 6FWC), Cys172 is located in the active site cavity and presents a plausible nucleophile for covalent modification.[11]

Computational Docking Workflow

The following workflow outlines the key stages of the computational docking study. This process begins with the preparation of the target protein and the ligand, followed by docking simulations and subsequent analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB_Selection 1. PDB Structure Selection (e.g., 6FWC) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Non_Covalent_Dock 5. Non-Covalent Docking (Initial pose prediction) Ligand_Prep->Non_Covalent_Dock Grid_Gen->Non_Covalent_Dock Covalent_Dock 6. Covalent Docking (Targeting Cys172) Non_Covalent_Dock->Covalent_Dock Inform starting poses Pose_Analysis 7. Pose Analysis (Binding energy, interactions) Covalent_Dock->Pose_Analysis Validation 8. Validation (Re-docking, RMSD calculation) Pose_Analysis->Validation

Caption: Computational docking workflow for this compound with MAO-B.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the key stages of the computational docking study. While specific commands may vary depending on the software used (e.g., AutoDock, Schrödinger Maestro, GOLD), the underlying principles remain consistent.

Protocol 1: Receptor Preparation

Objective: To prepare the crystal structure of human MAO-B for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • PDB (Protein Data Bank) file of human MAO-B (e.g., PDB ID: 6FWC).[11]

  • Molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, AutoDockTools).

Methodology:

  • Download the PDB Structure: Obtain the crystal structure of human MAO-B from the RCSB PDB database (rcsb.org). For this protocol, we will use PDB ID: 6FWC, which is a high-resolution structure of MAO-B in complex with a non-covalent inhibitor.[11]

  • Inspect and Clean the Structure:

    • Load the PDB file into your molecular modeling software.

    • Remove all water molecules and any co-crystallized ligands and ions that are not part of the enzyme's essential structure (e.g., the FAD cofactor should be retained).

    • If the biological unit is a dimer, select a single chain for the docking study, as the active sites are identical.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step for accurate hydrogen bond calculations.

  • Assign Partial Charges: Assign partial charges to all atoms of the protein. Commonly used charge models include Gasteiger or AMBER.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process.

  • Save the Prepared Receptor: Save the prepared protein structure in a suitable format for your docking software (e.g., PDBQT for AutoDock).

Protocol 2: Ligand Preparation

Objective: To generate a 3D structure of this compound, assign atomic charges, and define rotatable bonds.

Materials:

  • 2D structure of this compound (SMILES: O=S(C1=CC=C(C=C1)C(=O)CBr)N(C)C).

  • Chemical structure drawing software (e.g., ChemDraw, MarvinSketch).

  • Molecular modeling software with ligand preparation capabilities (e.g., Avogadro, Open Babel, Schrödinger Maestro, AutoDockTools).

Methodology:

  • Generate 2D Structure: Draw the 2D structure of the ligand or use its SMILES string.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF).

  • Assign Partial Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking simulation.

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT for AutoDock, MOL2 or SDF for others).[12][13]

Protocol 3: Non-Covalent Docking

Objective: To predict the most likely binding poses of the ligand in the MAO-B active site based on non-covalent interactions.

Materials:

  • Prepared receptor file.

  • Prepared ligand file.

  • Docking software (e.g., AutoDock Vina, Glide).

Methodology:

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of MAO-B. In the case of PDB ID 6FWC, the binding site can be defined based on the location of the co-crystallized inhibitor.[11]

    • Define a grid box that encompasses the entire active site cavity, including both the substrate and entrance cavities. The dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Set Docking Parameters:

    • Choose the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the number of docking runs and the exhaustiveness of the search to ensure a thorough exploration of the conformational space.

  • Run the Docking Simulation: Execute the docking calculation. The software will generate a series of possible binding poses for the ligand, each with an associated binding energy score.

Protocol 4: Covalent Docking

Objective: To model the covalent bond formation between the bromoacetyl group of the ligand and a specific cysteine residue in the MAO-B active site.

Materials:

  • Prepared receptor file.

  • Prepared ligand file.

  • Covalent docking software (e.g., Schrödinger CovDock, AutoDock with covalent docking protocols).[14][15][16]

Methodology:

  • Identify the Reactive Residue: As reasoned earlier, select Cys172 as the target for covalent modification.

  • Define the Covalent Reaction: Specify the type of covalent reaction. In this case, it is a nucleophilic substitution where the thiol group of cysteine attacks the carbon atom bearing the bromine, with bromide as the leaving group.

  • Initial Non-Covalent Sampling: Most covalent docking protocols begin with a non-covalent docking step to place the ligand's reactive group in proximity to the target residue.[15] The results from Protocol 3 can be used to guide this initial placement.

  • Covalent Bond Formation and Minimization: The software will then model the formation of the covalent bond and perform an energy minimization of the resulting ligand-protein complex.

  • Scoring: The final covalent complexes are scored based on their conformational energies and interaction energies.

Analysis and Validation of Docking Results

A critical component of any computational study is the thorough analysis and validation of the results.

Binding Pose Analysis

For the top-ranked poses from both non-covalent and covalent docking, analyze the following:

  • Binding Energy/Docking Score: This provides a quantitative estimate of the binding affinity. Lower values generally indicate more favorable binding.

  • Hydrogen Bonds: Identify all hydrogen bond interactions between the ligand and the protein.[17] The sulfonamide group is a prime candidate for forming such bonds.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between the ligand's aromatic rings and the non-polar residues in the MAO-B active site.[18][19]

  • Covalent Bond Geometry: For the covalent docking results, verify that the geometry of the newly formed covalent bond is chemically reasonable.

Table 1: Key Interacting Residues in the MAO-B Active Site

Residue TypeExample ResiduesPotential Interaction with Ligand
Aromatic Cage Tyr398, Tyr435π-π stacking with the ligand's phenyl ring.
Gating Residue Ile199van der Waals interactions.
Hydrophobic Leu171, Phe168, Trp388Hydrophobic interactions with the ligand's core.
Polar/H-bonding Cys172, Tyr326, Gln206Hydrogen bonding with the sulfonamide group.
Nucleophilic Cys172Covalent bond formation with the bromoacetyl group.
Validation Protocol: Re-docking

Objective: To validate the docking protocol by assessing its ability to reproduce the conformation of a known ligand in the active site.

Methodology:

  • Select a Reference Complex: Use the original PDB structure (e.g., 6FWC) that contains a co-crystallized inhibitor.[11]

  • Extract and Prepare the Native Ligand: Extract the co-crystallized inhibitor from the PDB file and prepare it as described in Protocol 2.

  • Re-dock the Native Ligand: Dock the prepared native ligand back into the active site of the prepared receptor using the same docking parameters as in Protocol 3.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. A docking protocol is generally considered validated if the RMSD is below 2.0 Å.[20][21][22]

Visualization and Data Presentation

Visual inspection of the docking results is crucial for understanding the predicted binding mode.

G cluster_ligand Ligand: this compound cluster_protein MAO-B Active Site Sulfonamide Sulfonamide Group H_Bond_Residues H-Bond Donors/Acceptors Sulfonamide->H_Bond_Residues Hydrogen Bonds Bromoacetyl Bromoacetyl Group Cys172 Cysteine 172 Bromoacetyl->Cys172 Covalent Bond Phenyl Phenyl Ring Aromatic_Cage Aromatic Cage (Tyr398, Tyr435) Phenyl->Aromatic_Cage π-π Stacking

Caption: Predicted interaction diagram of the ligand with key residues in the MAO-B active site.

Table 2: Summary of Docking Results

Docking TypeTop Pose Binding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic InteractionsCovalent Bond Formed
Non-Covalent [Example Value][e.g., Gln206, Tyr326][e.g., Tyr398, Tyr435]No
Covalent [Example Value][e.g., Gln206][e.g., Tyr398, Tyr435]Yes (with Cys172)

Conclusion and Future Directions

This guide provides a robust framework for conducting computational docking studies of this compound with human MAO-B. By following these protocols, researchers can generate valuable hypotheses about the binding mode and inhibitory mechanism of this compound. The results of these in silico studies can guide further experimental validation, such as enzyme inhibition assays and co-crystallization experiments, to confirm the predicted interactions and pave the way for the development of novel therapeutics for neurological disorders.

References

  • Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 99(22), 14078-14083. Available at: [Link]

  • Proteopedia. (2011). Monoamine oxidase b. Available at: [Link]

  • Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(23), 5848-5852. Available at: [Link]

  • De Colibus, L., et al. (2005). Monoamine oxidases in development. Cellular and Molecular Life Sciences, 62(19-20), 2346-2357. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available at: [Link]

  • RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. Available at: [Link]

  • Schrödinger. (2023). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Available at: [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule? Available at: [Link]

  • RCSB PDB. (2001). 1GOS: Human Monoamine Oxidase B. Available at: [Link]

  • Kwan, S. W., et al. (2001). Site-directed mutagenesis of monoamine oxidase A and B: role of cysteines. Journal of neurochemistry, 77(4), 1071-1078. Available at: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Available at: [Link]

  • Sargsyan, A., et al. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 27(21), 7264. Available at: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]

  • Omixium. (2023). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. Available at: [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Available at: [Link]

  • Journal of Biomedical Research. (2021). The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. Available at: [Link]

  • Silverman, R. B., & Lu, X. (1997). Identification of the Active Site Cysteine in Bovine Liver Monoamine Oxidase B. Journal of the American Chemical Society, 119(12), 2900-2905. Available at: [Link]

  • Schrödinger. (n.d.). CovDock. Available at: [Link]

  • Gümüş, M. K., et al. (2018). ONIOM calculations on serotonin degradation by monoamine oxidase B: insight into the oxidation mechanism and covalent reversible inhibition. Organic & Biomolecular Chemistry, 16(24), 4474-4485. Available at: [Link]

  • Li, Y., et al. (2020). A Hydrophobic-Interaction-Based Mechanism Triggers Docking between the SARS-CoV-2 Spike and Angiotensin-Converting Enzyme 2. Angewandte Chemie International Edition, 59(43), 19047-19053. Available at: [Link]

  • Ismail, M. (2020). Covalent Docking using AutoDock4 - Arabic illustration. YouTube. Available at: [Link]

  • Omixium. (2023). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. Available at: [Link]

  • Meiler Lab. (n.d.). Ligand-Docking-Tutorial.pdf. Available at: [Link]

  • Jeeva, S., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4447-4458. Available at: [Link]

  • ResearchGate. (2023). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Available at: [Link]

  • BioChemCoRe. (2018). Preparing Your System for Molecular Dynamics (MD). Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ova. Available at: [Link]

  • ResearchGate. (2016). How to do covalent docking using autodock? Available at: [Link]

  • Wu, H. F., et al. (1997). Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling. Journal of Biological Chemistry, 272(47), 29901-29908. Available at: [Link]

  • Dr. Amruta's Biology Classroom. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • Schrödinger. (n.d.). Covalent Docking. Available at: [Link]

  • Salmaso, V., & Moro, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 19(5), e1011033. Available at: [Link]

  • Rarey, M., Kramer, B., Lengauer, T., & Klebe, G. (1996). Docking of hydrophobic ligands with interaction-based matching algorithms. Bioinformatics, 12(6), 471-480. Available at: [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available at: [Link]

  • Mabhula, A., et al. (2021). Insights into Active Site Cysteine Residues in Mycobacterium tuberculosis Enzymes: Potential Targets for Anti-Tuberculosis Intervention. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. Available at: [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? Available at: [Link]

  • Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)? Available at: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Available at: [Link]

  • Schrödinger. (2024). How do I design a covalent docking custom reaction type? Available at: [Link]

  • AutoDock Vina. (n.d.). Basic docking. Available at: [Link]

  • Kumar, S., & Singh, N. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 12, 827-841. Available at: [Link]

  • RCSB PDB. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. Available at: [Link]

  • RCSB PDB. (2021). 7B0V: Crystal Structure of human monoamine oxidase B in complex with (E). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Protein Labeling with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein labeling using 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to overcome common challenges and achieve successful and reproducible labeling experiments.

Understanding the Chemistry: The "Why" Behind the "How"

This compound is an electrophilic reagent designed to covalently modify proteins. The key to its function lies in the α-bromoacetyl group. This group readily undergoes a nucleophilic substitution reaction, primarily with the thiol group of cysteine residues, forming a stable thioether bond. The N,N-dimethylbenzenesulfonamide portion of the molecule enhances its hydrophobicity, which can be advantageous for probing specific protein microenvironments but may also present challenges such as protein precipitation.

The reaction is highly pH-dependent. The target cysteine residue must be in its nucleophilic thiolate form (S-) for the reaction to proceed efficiently. Therefore, maintaining a pH slightly above the pKa of the cysteine thiol group (typically around 8.0-8.5) is crucial for optimal labeling.

Reaction_Mechanism cluster_activation Deprotonation (pH > pKa) cluster_reaction Nucleophilic Attack Protein_SH Protein-SH (Cysteine) Thiolate Protein-S⁻ (Thiolate) Protein_SH->Thiolate + OH⁻ Labeled_Protein Labeled Protein (Thioether bond) Thiolate->Labeled_Protein Reagent This compound Reagent->Labeled_Protein HBr HBr Labeled_Protein->HBr Byproduct

Caption: Reaction mechanism of protein labeling.

Troubleshooting Guide

This section addresses common problems encountered during protein labeling with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Labeling Efficiency

Question: I've performed the labeling reaction, but my analysis (e.g., mass spectrometry, gel shift assay) shows very little or no modification of my protein. What could be the problem?

Answer:

Low labeling efficiency is a frequent issue with several potential causes. Let's break them down in a logical troubleshooting workflow:

Low_Labeling_Troubleshooting cluster_reagent Reagent Issues cluster_protein Protein Issues cluster_reaction Reaction Condition Issues cluster_analysis Analytical Issues start Low Labeling Efficiency check_reagent 1. Reagent Integrity start->check_reagent check_protein 2. Protein State start->check_protein check_reaction 3. Reaction Conditions start->check_reaction check_analysis 4. Analysis Method start->check_analysis reagent_degraded Degraded Reagent? (Hydrolyzed bromoacetyl group) check_reagent->reagent_degraded Check storage reagent_solution Solution Freshness? (Prepare fresh in DMSO/DMF) check_reagent->reagent_solution Check preparation cys_accessibility Cysteine Accessibility? (Buried in protein core) check_protein->cys_accessibility disulfide_bonds Disulfide Bonds Present? (Cysteines are oxidized) check_protein->disulfide_bonds interfering_substances Interfering Buffer Components? (e.g., DTT, β-ME, Tris) check_protein->interfering_substances ph_low pH too Low? (Thiol not deprotonated) check_reaction->ph_low reagent_conc Reagent Concentration too Low? (Insufficient molar excess) check_reaction->reagent_conc time_temp Incubation Time/Temp too Short/Low? check_reaction->time_temp detection_limit Detection Limit of Assay? check_analysis->detection_limit mass_shift Incorrect Mass Shift Calculation? check_analysis->mass_shift

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Solutions:

Potential Cause Explanation Recommended Solution
Degraded Reagent The bromoacetyl group is susceptible to hydrolysis, especially in aqueous solutions.Store the solid reagent desiccated at -20°C. Prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and use them immediately.[1]
Inaccessible Cysteine Residues The target cysteine(s) may be buried within the protein's three-dimensional structure, preventing access by the labeling reagent.Perform labeling under partially denaturing conditions (e.g., with low concentrations of urea or guanidine HCl) to expose buried cysteines. Note that this may affect protein function.
Presence of Disulfide Bonds Cysteine residues involved in disulfide bonds are not available for labeling.Reduce disulfide bonds prior to labeling using a reducing agent like DTT or TCEP. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent , as it will react with it. Use a desalting column or dialysis for removal.
Interfering Buffer Components Nucleophilic species in the buffer, such as Tris, DTT, or β-mercaptoethanol, will compete with the protein for the labeling reagent.Use non-nucleophilic buffers like HEPES, phosphate, or borate. Ensure the final protein solution is free from any reducing agents.[2]
Suboptimal pH For efficient labeling, the pH of the reaction should be above the pKa of the cysteine thiol to ensure it is in the reactive thiolate form.Perform the labeling reaction at a pH between 7.5 and 8.5. A pH that is too high can increase the rate of hydrolysis of the reagent.[3]
Insufficient Reagent Concentration The molar ratio of the labeling reagent to the protein may be too low for efficient labeling.Increase the molar excess of the labeling reagent. A common starting point is a 10- to 20-fold molar excess.[4] This may need to be optimized for your specific protein.

Issue 2: Protein Precipitation During or After Labeling

Question: My protein solution becomes cloudy and I see a precipitate forming during the labeling reaction or upon storage. Why is this happening and how can I prevent it?

Answer:

Protein precipitation is often linked to changes in the protein's surface properties or aggregation induced by the labeling reagent. This compound is a relatively hydrophobic molecule, and its covalent attachment to the protein can increase the overall hydrophobicity, leading to aggregation and precipitation.[5]

Key Factors and Solutions:

Factor Explanation Recommended Solution
Increased Protein Hydrophobicity Covalent attachment of the hydrophobic N,N-dimethylbenzenesulfonamide moiety can expose or create hydrophobic patches on the protein surface, leading to aggregation.[6][7]- Reduce the molar excess of the labeling reagent to decrease the degree of labeling.[5]- Include solubility-enhancing additives in the reaction buffer, such as 5-10% glycerol, 0.1-0.5 M arginine, or non-ionic detergents (e.g., Tween-20, Triton X-100).- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.
High Protein Concentration Concentrated protein solutions are more prone to aggregation and precipitation.Work with a lower protein concentration if possible.
Solvent Shock Adding a large volume of organic solvent (e.g., DMSO) containing the labeling reagent to the aqueous protein solution can cause localized protein denaturation and precipitation.Add the labeling reagent stock solution dropwise to the protein solution while gently vortexing. Keep the final concentration of the organic solvent below 5-10%.
Incorrect Buffer Conditions The pH and ionic strength of the buffer can influence protein stability.Optimize the buffer composition. Ensure the pH is not close to the protein's isoelectric point (pI), where it has minimal net charge and is often least soluble.

Issue 3: Non-Specific Labeling

Question: My mass spectrometry results show modifications on residues other than cysteine, such as lysine or histidine. How can I improve the specificity of the labeling?

Answer:

While the bromoacetyl group has a strong preference for cysteine, it can react with other nucleophilic amino acid side chains, particularly at higher pH values and with prolonged reaction times.[3]

Strategies to Enhance Specificity:

  • pH Control: The reactivity of other nucleophilic residues like lysine and histidine increases with pH. Lowering the pH to around 7.0-7.5 can improve specificity for cysteine, although this may also decrease the overall reaction rate.

  • Reaction Time: Limit the incubation time to the minimum required for sufficient cysteine labeling. A time-course experiment can help determine the optimal reaction duration.

  • Molar Excess: Using a very high molar excess of the labeling reagent can drive reactions with less reactive sites. Try to use the lowest effective concentration.

  • Quenching the Reaction: After the desired incubation period, add a quenching reagent to consume any unreacted this compound. This prevents further labeling during sample workup. Good quenching agents include free cysteine, β-mercaptoethanol, or DTT at a final concentration of 10-50 mM.[4][8]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the this compound reagent?

A1: The solid reagent should be stored at -20°C, protected from light and moisture. For labeling experiments, prepare a fresh stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Use the stock solution immediately and discard any unused portion, as the bromoacetyl group is prone to hydrolysis in the presence of trace amounts of water.[1]

Q2: What is a good starting protocol for labeling my protein?

A2: A general starting protocol is as follows:

  • Buffer Exchange: Ensure your protein is in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0).

  • Protein Concentration: Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.[4] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent like free cysteine to a final concentration of 10-50 mM and incubate for an additional 30 minutes.

  • Purification: Remove excess, unreacted reagent and quenching agent by size-exclusion chromatography (desalting column) or dialysis.[4]

Q3: How can I determine the efficiency of my labeling reaction?

A3: The degree of labeling can be assessed using several methods:

  • Mass Spectrometry: This is the most accurate method. By comparing the mass of the unlabeled and labeled protein, you can determine the number of modifications per protein molecule.[3][9] Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of modification.

  • UV-Vis Spectroscopy: If the label has a distinct absorbance, you can use spectrophotometry to determine the degree of labeling, provided you know the extinction coefficients of the protein and the label.[10]

  • Bradford or BCA Assay: These colorimetric assays can be used to determine the protein concentration before and after labeling, although they do not directly measure labeling efficiency.[11]

Q4: Can I use this reagent to label proteins in living cells?

A4: Labeling proteins in living cells with this compound is challenging. The reagent is not cell-permeable and will react with any accessible nucleophiles, leading to high background and potential cytotoxicity. For live-cell labeling, consider bioorthogonal chemistry approaches.[12]

Experimental Protocols

Protocol 1: Standard Protein Labeling

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

    • If the protein contains disulfide bonds that need to be labeled, reduce with 10 mM DTT for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer.

    • Determine the protein concentration using a suitable method (e.g., A280 or BCA assay).[11]

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 20-fold molar excess of the labeling reagent to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 20 µL of the 10 mM stock solution.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add L-cysteine from a 1 M stock solution to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes at room temperature.

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

Protocol 2: Analysis of Labeling by Mass Spectrometry

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein and an unlabeled control.

    • Dilute the samples to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium bicarbonate).

  • Intact Mass Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein.

    • The mass shift upon labeling with this compound will be approximately 294.16 Da (C10H12N2O3S). The exact mass of the modification is the mass of the reagent minus the mass of HBr.

  • Peptide Mapping (Optional):

    • Denature, reduce, and alkylate the remaining cysteines in the labeled protein sample.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific sites of modification.[3]

References

  • Gundlach, G., & Turba, F. (1963). [On the specifity of iodoacetamide for the SH-groups of proteins]. Biochemische Zeitschrift, 337, 265-269.
  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254.
  • Bonetto, V., et al. (1997). Structural studies of the scrapie prion protein by means of Trp-containing synthetic peptides. Journal of molecular biology, 267(4), 758-769.
  • Eisenberg, D., & McLachlan, A. D. (1986). Solvation energy in protein folding and binding.
  • Hermanson, G. T. (2013).
  • Van Geel, R., et al. (2012). The chemistry of selective protein C-terminal labeling.
  • Plass, T., et al. (2011). Genetically encoded copper-free click chemistry.
  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105-132.
  • BenchChem. (2025). A Comparative Guide to Isotopic Labeling Studies: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and Alternatives. Retrieved from a relevant BenchChem technical note.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Organic Syntheses Procedure. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-.
  • Claiborne, A., et al. (1993). Protein-sulfenic acids: diverse roles for an unlikely player in enzyme catalysis and redox regulation. The FASEB journal, 7(15), 1483-1490.
  • Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature structural biology, 3(10), 842-848.
  • Kentsis, A., & Borden, K. L. (2004). A general strategy for the analysis of post-translational modifications of proteins. Proteomics, 4(12), 3781-3791.
  • ResearchGate. (2013). The best protocol for FITC labeling of proteins.
  • Zhang, Z., et al. (2023). A deacylative halogenation of various methyl ketones to the corresponding alkyl chlorides, bromides, and iodides. Journal of the American Chemical Society, 145, 21096-21103.
  • BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics.
  • Lottspeich, F., & Engels, J. W. (Eds.). (2012). Bioanalytik. Springer-Verlag.
  • Taniguchi, Y., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Analytical Chemistry, 90(17), 10468-10475.
  • Thermo Fisher Scientific. (n.d.).
  • KGROUP. (2006). Quenching Reactive Substances.
  • ResearchGate. (2016).
  • Thermo Fisher Scientific. (2019). No-Stain Protein Labeling Reagent User Guide.
  • K-GROUP Environmental, Health and Safety. (2006). Quenching Reactive Substances.
  • ResearchGate. (2022). Why is my protein labelling not working?.
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide.

Sources

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A: The stability of this compound is primarily influenced by its two main functional groups: the α-bromo ketone and the sulfonamide. The α-bromo ketone moiety is highly reactive and susceptible to nucleophilic substitution and hydrolysis. The sulfonamide group is generally more stable but can undergo hydrolysis under strong acidic or basic conditions. Therefore, moisture, high temperatures, and exposure to light are the main factors that can lead to degradation.

Q2: What is the recommended short-term and long-term storage for this compound?

A: For optimal stability, this compound should be stored under controlled conditions. Please refer to the table below for a summary of recommended storage conditions.

Q3: Can I dissolve the compound in an aqueous buffer for my experiments?

A: While dissolution in aqueous buffers is often necessary for biological assays, it is crucial to be aware of the potential for hydrolysis of the bromoacetyl group. It is recommended to prepare aqueous solutions fresh for each experiment and to use them as quickly as possible. If the experiment requires a longer duration, consider performing a preliminary stability study in your specific buffer system to assess the rate of degradation.

Q4: I've noticed a color change in my stored compound. What does this indicate?

A: A color change, typically to a yellowish or brownish hue, can be an indicator of degradation. This may be due to the release of bromine or the formation of various degradation products. If you observe a color change, it is highly recommended to verify the purity of the compound before proceeding with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

TroubleshootingGuide start Start: Experimental Issue Observed issue1 Inconsistent or unexpected experimental results? start->issue1 issue2 Visible degradation of the solid compound (e.g., color change, clumping)? start->issue2 check_purity Action: Verify compound purity via HPLC. issue1->check_purity issue2->check_purity purity_ok Purity is within acceptable limits. check_purity->purity_ok purity_bad Significant degradation detected. check_purity->purity_bad review_protocol Action: Review experimental protocol for sources of instability. purity_ok->review_protocol review_storage Action: Review storage and handling procedures. purity_bad->review_storage discard Action: Discard degraded compound and obtain a fresh batch. purity_bad->discard end End: Issue Resolved review_storage->end review_protocol->end discard->end

Storage and Stability Data Summary

ParameterRecommended ConditionRationale
Long-term Storage Temperature -20°C or belowMinimizes the rate of potential degradation reactions, particularly hydrolysis and nucleophilic attack on the α-bromo ketone.
Short-term Storage Temperature 2-8°CSuitable for temporary storage, but prolonged exposure to moisture should be avoided.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidation and reaction with atmospheric moisture.
Light Exposure Protect from light (amber vial)While the sulfonamide group can be susceptible to photodegradation, protecting the compound from light is a general best practice for maintaining the integrity of complex organic molecules.[1]
Moisture Store in a desiccatorThe bromoacetyl group is susceptible to hydrolysis, which can be accelerated by the presence of water.[2][3]

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required depending on the specific HPLC system and column used.

Objective: To determine the purity of this compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard.

    • Dissolve in a known volume of acetonitrile to obtain a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

  • Sample Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample to be tested.

    • Dissolve in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution (Example):

      • 0-2 min: 50% B

      • 2-15 min: Gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B

      • 20-25 min: Re-equilibration at 50% B

  • Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peak areas and calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (Gradient Elution) prep->hplc detection UV Detection (e.g., 254 nm) hplc->detection analysis Data Analysis (Peak Integration and Purity Calculation) detection->analysis result Purity Report analysis->result

References

  • PubChem. 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3586. [Link]

  • Google Patents. (2013).
  • Lin, Y. C., Lin, C. F., & Chen, C. W. (2011). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of hazardous materials, 186(1), 196-203. [Link]

  • Białk-Bielinska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 735-743. [Link]

  • PubChem. Bromoacetyl bromide. National Center for Biotechnology Information. [Link]

  • Si-Navarro, M., Avino, A., & Puignou, L. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of separation science, 30(11), 1735-1744. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]

Sources

How to reduce non-specific binding of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

A1: this compound is a chemical probe that contains a bromoacetyl group. This group is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues on proteins.[1] While this reactivity is essential for its intended function as a covalent inhibitor, it can also lead to non-specific binding, where the compound reacts with proteins other than the intended target. This off-target labeling can lead to inaccurate experimental results, including false positives and misinterpretation of the compound's selectivity and mechanism of action.[2]

Q2: What are the primary mechanisms of non-specific binding for this compound?

A2: The non-specific binding of this compound is primarily due to two types of interactions:

  • Non-covalent binding: This involves weaker, reversible interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces, where the molecule sticks to surfaces of proteins or experimental vessels.[3]

  • Covalent binding: This is an irreversible reaction where the electrophilic bromoacetyl group forms a stable covalent bond with nucleophilic amino acid residues on off-target proteins.[4] The most common targets are the thiol groups of cysteine residues, but reactions with histidine and lysine are also possible, especially at higher pH.[3][5]

Q3: How can I determine the extent of non-specific binding in my assay?

A3: A common method is to include a "no target" control in your experiment. For example, in a cell-based assay, you could use a cell line that does not express the target protein. In a biochemical assay, you can run the experiment with all components except the target protein. Any signal detected in these control experiments can be attributed to non-specific binding. Additionally, a competition experiment, where a large excess of a non-labeled, non-covalent inhibitor of the target is added, can help distinguish between specific and non-specific binding.

Troubleshooting Guide: Reducing Non-Specific Binding

High background signal in your experiments is a common indicator of significant non-specific binding. The following troubleshooting guide provides a systematic approach to identify and mitigate the sources of this interference.

Issue 1: High background signal in all experimental wells, including controls.

This suggests widespread non-specific interactions, which could be both non-covalent and covalent.

1. Suboptimal Buffer Conditions:

  • Explanation: The pH, salt concentration, and composition of your buffer can significantly influence non-specific binding.[6] The reactivity of the bromoacetyl group is pH-dependent, with higher pH increasing the nucleophilicity of amino acid side chains and thus the rate of covalent modification.[3][5] Electrostatic interactions contributing to non-covalent binding are also sensitive to pH and ionic strength.[7]

  • Recommendation:

    • pH: Evaluate a range of pH values for your assay buffer. A lower pH (e.g., 6.5-7.0) can decrease the reactivity of the bromoacetyl group and may reduce non-specific covalent labeling.[3][5]

    • Salt Concentration: Increasing the salt concentration (e.g., 150-500 mM NaCl) can disrupt non-specific electrostatic interactions.[6]

    • Buffer Choice: Different buffer systems can influence protein interactions.[8] If possible, test alternative buffers (e.g., phosphate vs. HEPES).

2. Inadequate Blocking:

  • Explanation: Blocking agents are used to saturate unoccupied binding sites on the solid phase (e.g., microplates, beads) and to reduce non-specific interactions with proteins in solution.[9] Insufficient blocking can lead to high background.[10]

  • Recommendation:

    • Choice of Blocking Agent: Bovine Serum Albumin (BSA) and casein are commonly used.[2] Casein can sometimes be more effective than BSA at preventing certain types of non-specific binding.[2]

    • Concentration and Incubation Time: Optimize the concentration of the blocking agent (typically 1-5%) and the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11]

3. Presence of Non-ionic Detergents:

  • Explanation: Non-ionic detergents, such as Tween-20 or Triton X-100, can help to disrupt non-specific hydrophobic interactions.[12]

  • Recommendation: Include a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent in your wash buffers and, in some cases, in your assay buffer.[13]

Issue 2: High background that persists despite optimizing buffer and blocking conditions.

This may indicate that non-specific covalent binding is the primary issue.

1. Excess Reactive Probe:

  • Explanation: Using too high a concentration of this compound increases the likelihood of reactions with off-target proteins.

  • Recommendation:

    • Titration: Determine the lowest effective concentration of the probe that still provides a robust specific signal.

    • Incubation Time: Shorten the incubation time to minimize the opportunity for off-target reactions.[13]

2. Uncontrolled Covalent Reactivity:

  • Explanation: The bromoacetyl group is inherently reactive towards nucleophiles.[14] In a complex biological sample, there are many potential off-targets.

  • Recommendation:

    • Inclusion of a Scavenger: Add a small molecule nucleophile to your assay buffer to "quench" the excess reactive probe. This scavenger will react with the unbound this compound, preventing it from labeling off-target proteins.

      • Recommended Scavengers: Glutathione or 2-mercaptoethanol are effective choices. Start with a concentration in molar excess to your probe.

Experimental Protocols

This protocol is designed to determine the optimal blocking agent and washing procedure for your assay.

  • Prepare Buffers:

    • Blocking Buffers: Prepare a series of blocking buffers with varying concentrations of BSA or casein (e.g., 1%, 3%, 5% w/v) in your assay buffer.

    • Wash Buffers: Prepare your standard wash buffer and a series of wash buffers containing increasing concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2% v/v) and/or NaCl (e.g., 150 mM, 300 mM, 500 mM).

  • Blocking:

    • If using a solid phase (e.g., ELISA plate), block replicate wells with each of the prepared blocking buffers for 1-2 hours at room temperature.

  • Washing:

    • Wash the wells with the different prepared wash buffers. Increase the number of wash cycles (e.g., 3, 5, or 7 washes).

  • Assay Procedure:

    • Proceed with your standard assay protocol, including a "no target" control for each condition.

  • Analysis:

    • Compare the signal-to-noise ratio for each condition. The optimal conditions will yield the lowest signal in the "no target" control wells without significantly compromising the specific signal.

This protocol is for reducing non-specific covalent binding.

  • Prepare Scavenger Stock Solution:

    • Prepare a concentrated stock solution of glutathione or 2-mercaptoethanol in your assay buffer.

  • Assay Setup:

    • Set up your experiment as usual.

    • In parallel, prepare reaction mixtures containing your standard assay components and a range of final concentrations of the scavenger (e.g., 1 mM, 5 mM, 10 mM).

  • Incubation:

    • Add this compound to all wells and incubate for your standard time.

  • Detection:

    • Proceed with your detection method.

  • Analysis:

    • Evaluate the effect of the scavenger on both the specific and non-specific signal. The optimal scavenger concentration will significantly reduce the background signal without substantially diminishing the specific signal.

Data Summary Tables
Parameter Recommended Starting Range Rationale
pH 6.5 - 8.0Lower pH reduces nucleophilicity of amino acid side chains, decreasing covalent reactivity.[3][5]
Salt (NaCl) 150 - 500 mMShields electrostatic interactions, reducing non-covalent binding.[6]
Blocking Agent 1-5% BSA or CaseinSaturates non-specific binding sites on surfaces.[2]
Non-ionic Detergent 0.05-0.1% Tween-20Disrupts non-specific hydrophobic interactions.[13]
Nucleophilic Scavenger 1-10 mM GlutathioneQuenches excess reactive probe to prevent off-target covalent modification.
Diagrams

cluster_0 Mechanism of Non-Specific Covalent Binding Probe 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide CovalentAdduct Non-Specific Covalent Adduct Probe->CovalentAdduct Irreversible Reaction OffTarget Off-Target Protein (with Nucleophilic Residue, e.g., Cys) OffTarget->CovalentAdduct

Caption: Mechanism of non-specific covalent binding.

cluster_1 Troubleshooting Workflow Start High Non-Specific Binding Observed Step1 Optimize Buffer Conditions (pH, Salt, Detergent) Start->Step1 Step2 Optimize Blocking (Agent, Concentration, Time) Step1->Step2 Step3 Titrate Probe Concentration & Incubation Time Step2->Step3 Step4 Introduce Nucleophilic Scavenger (e.g., Glutathione) Step3->Step4 End Reduced Non-Specific Binding Step4->End

Caption: Systematic workflow for troubleshooting non-specific binding.

References

  • Bioconjugate Techniques, 1999. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

  • ResearchGate, 2019. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

  • MDPI, 2021. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. [Link]

  • Future Medicinal Chemistry, 2012. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]

  • RSC Medicinal Chemistry, 2020. Covalent inhibitors: a rational approach to drug discovery. [Link]

  • ResearchGate. General mechanism of covalent inhibition of a protein target by a... [Link]

  • Google Patents.
  • LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • Corning. Optimizing the Separation Step on 96-well Microplates for ELISA Assays. [Link]

  • Molecular Pharmaceutics, 2015. Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. [Link]

  • G-Biosciences, 2017. Non-Specific Binding: Why It Needs to be Blocked in Western blots!. [Link]

Sources

Side reactions and byproducts of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a potent electrophile, its α-bromoacetyl moiety serves as a valuable handle for introducing the N,N-dimethylbenzenesulfonamide pharmacophore via alkylation of various nucleophiles.

However, the inherent reactivity of the α-haloketone functional group can also be a source of experimental challenges, leading to side reactions and the formation of undesired byproducts. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and mitigate these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, purification, or reaction of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a common issue that can stem from several factors related to the stability and reactivity of your starting material and the reaction conditions.

  • Cause A: Hydrolysis of the Starting Material. The bromoacetyl group is highly susceptible to hydrolysis, especially in the presence of moisture or basic conditions, yielding the corresponding hydroxyacetyl derivative. This is often the most common cause of yield loss.

  • Cause B: Competing Elimination Reaction. Strongly basic nucleophiles or excess base can promote the elimination of HBr, leading to the formation of an α,β-unsaturated ketone (vinyl ketone). This pathway is more prevalent with sterically hindered or strong, non-nucleophilic bases.[1]

  • Cause C: Self-Condensation. In the presence of a base, the α-protons of the ketone can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the starting material in a self-condensation reaction, leading to complex oligomeric byproducts.[1][2]

  • Cause D: Incomplete Reaction. The nucleophile may be too weak or sterically hindered, or the reaction temperature may be too low, resulting in a significant amount of unreacted starting material.

Troubleshooting Workflow:

G start Low or No Yield Observed tlc Analyze Reaction Mixture by TLC/LC-MS start->tlc sub_node_1 Multiple Spots? tlc->sub_node_1  More Than One Spot? sub_node_2 Primarily Starting Material? tlc->sub_node_2  One Major Spot? res_1 Identify Byproducts (MS, NMR). Likely Hydrolysis or Self-Condensation. sub_node_1->res_1 Yes res_2 Reaction is Incomplete. sub_node_2->res_2 Yes res_3 Reaction is Clean. Proceed to Workup. sub_node_2->res_3 No sol_1 Mitigation: - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). - Use a non-nucleophilic base or control stoichiometry carefully. res_1->sol_1 sol_2 Optimization: - Increase reaction temperature. - Extend reaction time. - Consider a more potent nucleophile or different solvent. res_2->sol_2

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I observe a new, more polar spot on my TLC plate that wasn't present in the starting material. What is it?

An unexpected, more polar spot is a classic indicator of byproduct formation.

  • Most Likely Culprit: The Hydrolysis Product. The most probable identity of this spot is 4-(2-hydroxyacetyl)-N,N-dimethylbenzenesulfonamide . The hydroxyl group significantly increases the polarity of the molecule, causing it to have a lower Rf value on normal-phase silica gel.

  • Confirmation: To confirm, you can analyze the crude reaction mixture by LC-MS. The hydrolysis product will have a molecular weight corresponding to the replacement of Bromine (mass 79/81) with a hydroxyl group (mass 17). The expected mass change is a decrease of approximately 63 Da.

  • Mitigation: This byproduct forms due to the presence of water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture ingress.

Question 3: My product is decomposing during silica gel column chromatography. What can I do?

This is a common issue for acid-sensitive compounds, including α-haloketones.

  • The Problem with Silica: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the hydrolysis of the bromoacetyl group or promote other decomposition pathways. The longer the compound remains on the column, the greater the extent of this degradation.

  • Solutions:

    • Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.

    • Minimize Purification Time: If possible, purify the material quickly via recrystallization to avoid prolonged exposure to a stationary phase. If chromatography is necessary, use flash column techniques to minimize the residence time on the column.

Summary of Potential Byproducts

The following table summarizes the most common side products, their causes, and strategies for their prevention.

Byproduct NameStructureCommon CausePrevention & Mitigation Strategy
Hydrolysis Product 4-(2-hydroxyacetyl)-N,N-dimethylbenzenesulfonamidePresence of water in reagents, solvents, or from atmosphere.Use anhydrous solvents and reagents; run reactions under an inert atmosphere.
Elimination Product 4-(ethenoyl)-N,N-dimethylbenzenesulfonamideReaction with strong, non-nucleophilic bases.Use a weaker base or a nucleophile that is also the base (e.g., an amine). Control stoichiometry carefully.
Self-Condensation Product Dimeric or oligomeric speciesExcess base leading to enolate formation and subsequent nucleophilic attack.Avoid excess base; maintain low temperatures; add base slowly to the reaction mixture.
Solvent Adduct e.g., 4-(2-methoxyacetyl)-N,N-dimethylbenzenesulfonamideUse of nucleophilic protic solvents like methanol or ethanol.Use non-nucleophilic, aprotic solvents (e.g., THF, DMF, ACN, DCM) unless the solvent is the intended reactant.
Frequently Asked Questions (FAQs)
  • Q1: How should I properly store this compound?

    • A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. To prevent hydrolysis from atmospheric moisture, consider storing it in a desiccator or under an inert atmosphere.

  • Q2: What are the key safety precautions for handling this reagent?

    • A: Like many α-haloketones, this compound is a potent lachrymator and alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Q3: Can I use a strong base like sodium hydride or LDA with this compound?

    • A: Using very strong, non-nucleophilic bases is generally not recommended unless a specific transformation like the Favorskii rearrangement is intended.[4] Such bases will readily deprotonate the α-carbon, leading to a high concentration of the enolate, which can promote rapid self-condensation or elimination side reactions.[1]

Core Reaction Pathway and Side Reactions

The primary utility of this compound is in SN2 reactions. The diagram below illustrates the desired reaction with a generic nucleophile (Nu-) and highlights the major competing side-reaction pathways.

G start This compound p1 start->p1 product Desired S_N2 Product hydrolysis Hydrolysis Product elimination Elimination Product p1->product  + Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, N₃⁻) (Desired Pathway) p2 p1->p2 p2->hydrolysis  + H₂O (Moisture Contamination) p2->elimination  + Strong Base (e.g., t-BuOK)

Caption: Desired S_N2 reaction versus common side reactions.

Illustrative Experimental Protocol: Synthesis of an Amine Adduct

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Objective: To synthesize 4-(2-(benzylamino)acetyl)-N,N-dimethylbenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add benzylamine (2.2 eq) dropwise at room temperature. Note: Using a slight excess of the amine serves both as the nucleophile and as a base to quench the HBr generated during the reaction, preventing the formation of the amine hydrobromide salt.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove any remaining HBr and excess amine salts.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

This guide is intended to provide a foundational understanding of the potential challenges when working with this compound and to offer practical solutions. For novel applications, we always recommend performing small-scale optimization experiments.

References
  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). α-Halo ketone. Retrieved from [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10446-10506. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]

  • Gutu, T., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 59-67. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of compound solubility in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges in their daily experiments. Here, we move beyond simple protocols to explain the underlying principles governing solubility, offering robust, field-tested solutions to keep your research on track.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility

This section addresses the foundational concepts of solubility. Understanding these principles is the first step toward effective troubleshooting.

Q1: What are the primary factors that control the solubility of a molecule in an aqueous buffer?

A1: The solubility of any compound, whether a protein or a small molecule, is a thermodynamic equilibrium between the solid (undissolved) state and the dissolved state.[1] This equilibrium is governed by both intrinsic properties of the molecule and extrinsic factors of the buffer system.[1]

  • Intrinsic Factors (Molecule-Specific):

    • For Proteins: The amino acid composition and distribution on the protein's surface are critical.[1] Hydrophobic patches on the surface can lead to aggregation and reduced solubility, while a higher surface charge generally increases solubility.

    • For Small Molecules: Properties like molecular weight, hydrophobicity (often measured as logP), crystal lattice energy (related to melting point), and the presence of ionizable groups are key determinants.[2][3]

  • Extrinsic Factors (Buffer and Environment):

    • pH: This is arguably the most critical factor for ionizable compounds. The pH of the buffer determines the charge state of the molecule.[1][4]

    • Ionic Strength (Salt Concentration): Salts in the buffer can have a dual effect. At low concentrations, they can increase solubility ("salting in"), while at high concentrations, they can decrease it ("salting out").[5]

    • Temperature: The effect of temperature depends on whether the dissolution process is endothermic (requires heat) or exothermic (releases heat).[6][7] For most solids, solubility increases with temperature.[6][7]

    • Additives and Excipients: A wide range of compounds can be added to the buffer to enhance solubility, including co-solvents, detergents, and stabilizing agents.[1][8]

Q2: Why did my purified protein precipitate after dialysis or buffer exchange?

A2: This is a very common and frustrating issue. Precipitation during buffer exchange, especially dialysis, often occurs due to a drastic change in the protein's environment.[9][10] Here are the most frequent causes:

  • Removal of Stabilizing Salts: Your initial purification buffer (e.g., elution buffer from chromatography) likely contained a moderate salt concentration that kept the protein soluble. Dialysis into a low-salt or salt-free buffer can dramatically reduce solubility, causing the protein to "crash out."[9][10]

  • pH Shift to the Isoelectric Point (pI): A protein is least soluble at its isoelectric point (pI), the pH at which its net charge is zero.[11][12] If the pH of your dialysis buffer is close to your protein's pI, aggregation and precipitation are highly likely.[10][11]

  • High Protein Concentration: As you concentrate a protein or if it's at a high concentration during dialysis, the likelihood of intermolecular interactions (leading to aggregation) increases significantly.[9][11]

  • Removal of a Co-factor or Ligand: If your protein requires a specific ion, co-factor, or ligand for stability, dialyzing it away can lead to unfolding and subsequent precipitation.

Q3: What is the difference between thermodynamic and kinetic solubility?

A3: These two terms are often used interchangeably, but they describe different aspects of solubility that are crucial in drug discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can remain in solution in a given solvent at a specific temperature and pressure.[2] This measurement requires a longer equilibration time to ensure the system has reached a true equilibrium.

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is typically determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to the aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. This method is faster and more common in high-throughput screening but can often overestimate the true thermodynamic solubility.[2]

For drug development, understanding both is vital. High kinetic solubility might be sufficient for initial screening, but poor thermodynamic solubility can lead to major formulation and bioavailability issues later on.[2][13]

Section 2: Troubleshooting Guides - A Practical Approach

This section provides systematic, step-by-step guides to diagnose and solve specific solubility problems.

Guide 1: My Protein is Precipitating During or After Purification

Problem: You observe cloudiness, visible precipitate, or a significant loss of protein from the solution following a purification step (e.g., chromatography, dialysis, or concentration).

Step 1: Initial Diagnosis - Characterize the Problem

Before changing your protocol, gather information:

  • At what step did precipitation occur? (e.g., during elution, after dialysis, upon concentration).

  • What were the buffer conditions? Note the pH, salt concentration, and any additives in both the initial and final buffers.

  • What is the protein's concentration? Estimate the concentration at which precipitation occurred.

  • What is the protein's isoelectric point (pI)? Use an online tool to predict the pI from its amino acid sequence.

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting protein precipitation.

G start Protein Precipitation Observed check_pI Is buffer pH within 1 unit of the protein's pI? start->check_pI adjust_pH Adjust pH to be >1 unit away from pI. (e.g., pH 8.0 for pI of 6.0) check_pI->adjust_pH Yes check_salt Is salt concentration very low (<50 mM)? check_pI->check_salt No adjust_pH->check_salt increase_salt Increase salt concentration. (e.g., add 150-500 mM NaCl) check_salt->increase_salt Yes check_conc Is protein concentration high (>10 mg/mL)? check_salt->check_conc No increase_salt->check_conc reduce_conc Work with lower protein concentrations. Dilute sample before buffer exchange. check_conc->reduce_conc Yes screen_additives Screen solubility-enhancing additives. check_conc->screen_additives No reduce_conc->screen_additives solution Protein Remains Soluble screen_additives->solution

Caption: Troubleshooting workflow for protein precipitation.

Step 3: Detailed Experimental Protocols

Protocol 2.1: pH Optimization

  • Causality: Proteins have minimal solubility when the buffer pH equals their isoelectric point (pI) because the net charge is zero, reducing repulsive forces between molecules.[12] By shifting the pH at least one unit away from the pI, you ensure the protein has a net positive or negative charge, promoting repulsion and solubility.[14]

  • Methodology:

    • Predict your protein's pI using its amino acid sequence (e.g., via the ExPASy ProtParam tool).

    • Prepare a series of small-scale trial buffers with pH values at least 1-1.5 units above and below the predicted pI. For example, if the pI is 6.5, test buffers at pH 5.0, 5.5, 7.5, and 8.0.

    • Exchange your protein into these buffers using a small-scale method like a spin desalting column.

    • Incubate for a set period (e.g., 1 hour) at the desired temperature and visually inspect for precipitation.

Protocol 2.2: Salt Concentration Screening

  • Causality: At low ionic strengths, adding salt can increase solubility by shielding charged patches on the protein, reducing intermolecular attractions (salting in).[15]

  • Methodology:

    • Using the optimal pH determined above, prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Perform a small-scale buffer exchange into each salt condition.

    • Assess solubility. Note that very high salt concentrations can lead to "salting out," which is also a common technique for protein precipitation.[5]

Protocol 2.3: Screening Solubility-Enhancing Additives

  • Causality: Various additives can stabilize proteins and prevent aggregation through different mechanisms.[8][11]

  • Methodology:

    • Prepare stock solutions of the additives listed in the table below.

    • To small aliquots of your protein in its optimized buffer (from above), add the additives to their final working concentrations.

    • Incubate and monitor for precipitation over time, comparing against a control with no additive.

Data Presentation: Common Solubility-Enhancing Additives
Additive ClassExample(s)Typical ConcentrationMechanism of Action
Stabilizing Osmolytes Glycerol, Sucrose5-20% (v/v)Preferentially excluded from the protein surface, promoting a more compact, stable (and soluble) native state.[14][16]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by binding to hydrophobic and charged regions on the protein surface.[11][17]
Reducing Agents DTT, TCEP, β-ME1-10 mMPrevent the formation of intermolecular disulfide bonds, which can lead to aggregation for proteins with cysteine residues.[11]
Non-detergent Sulfobetaines NDSB-2010.5-1.0 MSmall zwitterionic compounds that can help solubilize proteins without denaturing them.
Mild Detergents Tween-20, CHAPS0.01-0.1% (w/v)Solubilize protein aggregates and can shield hydrophobic patches to prevent aggregation.[11]
Guide 2: My Small Molecule Drug Candidate Won't Dissolve in the Assay Buffer

Problem: A hydrophobic small molecule, often supplied as a powder or in DMSO, precipitates when diluted into the aqueous buffer required for a biological assay.

Step 1: Initial Diagnosis
  • Review Compound Properties: What is the compound's calculated logP (cLogP)? A high cLogP (>3) suggests high hydrophobicity and likely solubility issues.[2]

  • Assess the Buffer: What is the pH and composition of the assay buffer? Does it contain components that could react with or reduce the solubility of your compound?

  • Check the Dilution Method: How are you adding the compound to the buffer? Adding a concentrated DMSO stock directly into a large volume of buffer can cause localized high concentrations and immediate precipitation.

Step 2: Systematic Troubleshooting Workflow

G start Small Molecule Precipitation check_pH Is the compound ionizable? start->check_pH adjust_pH Adjust buffer pH to ionize the compound (e.g., basic pH for acidic compound) check_pH->adjust_pH Yes check_cosolvent Is an organic co-solvent tolerated by the assay? check_pH->check_cosolvent No adjust_pH->check_cosolvent add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) to the final buffer. Keep concentration low (<5%). check_cosolvent->add_cosolvent Yes use_surfactant Can a surfactant be used? check_cosolvent->use_surfactant No add_cosolvent->use_surfactant add_surfactant Add a non-ionic surfactant (e.g., Tween-80, Cremophor EL) use_surfactant->add_surfactant Yes complexation Consider complexation agents. use_surfactant->complexation No add_surfactant->complexation solution Compound Remains Soluble complexation->solution

Caption: Troubleshooting workflow for small molecule solubility.

Step 3: Detailed Experimental Protocols

Protocol 2.4: pH Adjustment for Ionizable Compounds

  • Causality: The solubility of weakly acidic or basic compounds can be dramatically increased by shifting the buffer pH to a point where the molecule is in its ionized (charged) form, which is more polar and water-soluble.[18] For a weak acid, a pH above its pKa will deprotonate it; for a weak base, a pH below its pKa will protonate it.

  • Methodology:

    • Determine if your compound has an acidic or basic functional group.

    • If your assay can tolerate a pH change, prepare a buffer that will ionize the compound (e.g., a pH 8.0 buffer for a compound with a carboxylic acid group).

    • Attempt to dissolve the compound directly in this buffer or dilute a DMSO stock into it.

Protocol 2.5: Using Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[18]

  • Methodology:

    • First, determine the maximum percentage of co-solvent your assay can tolerate without affecting the biological outcome. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

    • Prepare your assay buffer containing the predetermined percentage of the co-solvent.

    • Dissolve your compound in 100% co-solvent first, then perform a serial dilution into the buffer containing the co-solvent. This gradual reduction in solvent strength can prevent precipitation.

Protocol 2.6: Employing Surfactants or Cyclodextrins

  • Causality:

    • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic exterior. Hydrophobic drugs can be encapsulated within this core, effectively solubilizing them in the aqueous buffer.[19]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

  • Methodology:

    • Select a biocompatible surfactant (e.g., Tween® 80, Kolliphor® EL) or a cyclodextrin (e.g., HP-β-CD).

    • Prepare the assay buffer containing the solubilizing agent, often at a concentration well above its CMC.

    • Add the drug (either as a solid or from a concentrated stock) to this solution and mix thoroughly, sometimes requiring sonication or gentle heating to facilitate complexation.[20]

Section 3: Conclusion - A Proactive Approach to Solubility

Successfully overcoming solubility issues requires a combination of understanding fundamental principles and applying systematic, empirical testing. The key is to move from a reactive "rescue" mode to a proactive strategy. By characterizing your molecule early and screening a matrix of buffer conditions (pH, ionic strength, and additives) on a small scale, you can identify an optimal formulation that prevents solubility problems before they derail your experiment. This technical guide provides the logical framework and actionable protocols to empower you to solve these common but critical challenges in your research.

References
  • Treviño, S. R., et al. (2014). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PLoS ONE. [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation. [Link]

  • Schön, A., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals Inc.. [Link]

  • Various Authors. (2015). How can I troubleshoot protein precipitation after purification? ResearchGate. [Link]

  • Various Authors. (2016). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Various Authors. (n.d.). (a) Influence of pH and ionic strength (µ) on protein solubility of... ResearchGate. [Link]

  • Clubb, R. T., & Gronenborn, A. M. (1995). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. Methods in Enzymology. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Gryn'ova, G., & Corminboeuf, C. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Badu-Tawiah, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • Various Authors. (2014). How do I increase protein solubility after purification? ResearchGate. [Link]

  • Quora. (2021). What's the effect of temperature on buffering capacity (biochemistry, chemistry)? Quora. [Link]

  • Auluck, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Macedo, J. A., et al. (2007). Optimization of buffer solutions for protein crystallization. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Trasi, N. S., & Taylor, L. S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Chi, E. Y., et al. (2003). Effect of additives on protein aggregation. Pharmaceutical Research. [Link]

  • Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Journal of the American Chemical Society. [Link]

  • Tessier, P. M., et al. (2008). Protein Solubilization: A Novel Approach. Protein Science. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • International Journal of Social Science and Education. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. International Journal of Social Science and Education. [Link]

  • Zhang, Y., et al. (2025). Effect of pH and ionic strength on heat-induced pea protein isolate aggregation and gel formation. Food Hydrocolloids. [Link]

  • Various Authors. (2013). Additives to bacterial cultures to improve soluble expression of proteins. ResearchGate. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • Google Patents. (n.d.). Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
  • Various Authors. (n.d.). Effect of ionic strength (a) and pH (b) on protein solubility of MP and... ResearchGate. [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]

  • Various Authors. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

  • Ren, C. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. YouTube. [Link]

  • Coltescu, A.R., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

  • Saluja, A., et al. (2007). Comparative effects of pH and ionic strength on proteinprotein interactions, unfolding, and aggregation for IgG1 antibodies. Journal of Pharmaceutical Sciences. [Link]

  • Lavan, M., & Knipp, G.T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Reddit. (2023). Effect of temperature on buffer capacity. Reddit. [Link]

  • New England Biolabs. (2011). Solutions for the Expression of Difficult Proteins. YouTube. [Link]

  • Al-Rabadi, G. J., et al. (2022). Reactive Extrusion of Sorghum Flour with Ozone Modifies the Texture, Thermal Behavior, and Digestibility of Starch and Proteins. Foods. [Link]

  • Agrisera. (n.d.). Problems with dialysis. Agrisera Antibodies. [Link]

Sources

Technical Support Center: Best Practices for Bromoacetyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and disposal of bromoacetyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely managing these highly reactive reagents in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established chemical safety protocols to ensure scientific integrity and promote a self-validating system of laboratory practice.

Section 1: Core Safety Principles & Immediate Hazard Mitigation (FAQs)

This section addresses the most frequently asked questions regarding the fundamental hazards of bromoacetyl compounds. Understanding these principles is critical before handling these materials.

Q1: What are the primary hazards of bromoacetyl compounds like bromoacetyl bromide?

A1: Bromoacetyl compounds are potent electrophiles and present multiple significant hazards. The primary concerns are:

  • Corrosivity: They are extremely corrosive and can cause severe chemical burns to the skin and eyes upon contact.[1][2][3][4] Direct contact can lead to permanent eye damage.[1]

  • Lachrymator: These compounds are powerful lachrymators, meaning their vapors cause intense irritation to the eyes, leading to tearing, pain, and blurred vision.[3][5]

  • Respiratory Irritation: Inhalation of vapors can severely irritate the respiratory tract, causing coughing, choking, and shortness of breath.[1] High concentrations can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1]

  • Water Reactivity: They react violently with water, moisture, and other protic solvents (like alcohols) to produce hydrogen bromide (HBr) gas, which is itself corrosive and toxic.[1][3][6] This reaction is highly exothermic and can cause pressure buildup in containers.

Q2: What is the absolute minimum Personal Protective Equipment (PPE) I need to wear?

A2: Due to the severe hazards, a comprehensive PPE strategy is mandatory. Do not handle these compounds without the following:

  • Eye Protection: Tightly fitting chemical safety goggles in combination with a full-face shield (minimum 8-inch length) is required.[1][4] Contact lenses should never be worn when handling these substances.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves. Double-gloving is recommended. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

  • Body Protection: A chemical-resistant lab coat, worn over long-sleeved clothing and closed-toe shoes, is essential. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be used.[3]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor exposure.[3] If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate cartridge (e.g., Type AB-P filter) or a self-contained breathing apparatus (SCBA) must be used.[6]

Table 1: PPE Selection Guide for Bromoacetyl Compounds

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in fume hood)Goggles & Face ShieldDouble-layered Nitrile/NeopreneChemical-resistant Lab CoatCertified Chemical Fume Hood
Conducting Reaction (in fume hood)Goggles & Face ShieldDouble-layered Nitrile/NeopreneChemical-resistant Lab CoatCertified Chemical Fume Hood
Spill Cleanup (>10 mL)Goggles & Face Shield (or Full-face SCBA)Heavy-duty Butyl/Viton GlovesChemical-resistant SuitFull-face SCBA
Waste NeutralizationGoggles & Face ShieldDouble-layered Nitrile/NeopreneChemical-resistant Lab Coat & ApronCertified Chemical Fume Hood

Q3: I can smell the compound, even though I'm working in a fume hood. What should I do?

A3: Bromoacetyl compounds have a sharp, pungent odor.[7] If you can smell it, your personal exposure may be exceeding safe limits. This indicates a potential failure in engineering controls.

  • Cease Work Immediately: Stop your experiment.

  • Check Fume Hood Sash: Ensure the sash is at the lowest practical working height.

  • Verify Fume Hood Function: Check the airflow monitor to ensure it is operating correctly. If you suspect it is not, alert your facility manager or EHS department immediately.

  • Assess for Spills: Look for any spills inside the hood that could be generating vapors.

  • Evacuate if Necessary: If the odor is strong or you feel any irritation, evacuate the immediate area and notify your supervisor and safety officer. Do not re-enter until the area has been assessed and cleared.

Section 2: Handling, Storage, and Experimental Troubleshooting

This section provides guidance on day-to-day laboratory operations involving bromoacetyl compounds, from storage to common issues encountered during chemical reactions.

Storage & Handling FAQs

Q4: How should I properly store a container of bromoacetyl bromide?

A4: Proper storage is critical to maintain reagent integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][6] Refrigerated storage (2-8 °C) is often recommended to minimize decomposition and vapor pressure.[8]

  • Container: Keep the compound in its original, tightly sealed container.[6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

  • Incompatibilities: Segregate bromoacetyl compounds from incompatible materials. This includes water, moisture, alcohols, bases, oxidizing agents, and metals.[1][6] Store away from foodstuff containers.[6]

Q5: The compound in the bottle has turned yellow/brown and there is pressure buildup. Is it still usable?

A5: Bromoacetyl compounds can decompose over time, especially with exposure to trace amounts of moisture, leading to the formation of HBr and other degradation products, which can cause discoloration and pressure buildup.[6]

  • Causality: The pressure is likely due to the formation of HBr gas from hydrolysis. The discoloration indicates potential polymerization or other side reactions.

  • Safety First: Before use, carefully and slowly vent the container in a chemical fume hood while wearing full PPE.

  • Assess Purity: The reagent's purity is compromised. For reactions sensitive to impurities or requiring precise stoichiometry, using a fresh bottle is strongly recommended. For less sensitive applications, the material might be usable, but expect lower yields and potential side products.

Experimental Troubleshooting Guide

Q6: My alkylation reaction with a bromoacetyl compound is giving a very low yield. What are the common causes?

A6: Low yields in these reactions are a frequent issue. The high reactivity of the bromoacetyl group can lead to several competing pathways and reagent degradation.[9]

  • Moisture Contamination: Trace water in your solvent or on your glassware can hydrolyze the bromoacetyl compound, consuming it before it can react with your nucleophile. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[10]

  • Substrate/Nucleophile Basicity: If your substrate or nucleophile is a relatively strong base, it can promote the E2 elimination side reaction instead of the desired SN2 substitution, especially with secondary alkyl halides.[9] Consider using a non-nucleophilic base (if a base is required) and a less hindered, highly polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.[8]

  • Reagent Instability: Ensure the bromoacetyl compound is fresh or has been stored properly. As discussed in Q5, degraded reagent will perform poorly.

  • Temperature Control: These reactions are often exothermic. Adding the bromoacetyl compound slowly at a reduced temperature (e.g., 0 °C) can help control the reaction rate, minimize side reactions, and prevent thermal degradation of your starting materials or product.[10]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Reagent Purity (Is it fresh? Discolored?) Start->Check_Purity Check_Conditions Verify Anhydrous Conditions (Dried glassware/solvents?) Start->Check_Conditions Check_Temp Assess Temperature Control (Was addition slow/cooled?) Start->Check_Temp Check_Base Evaluate Base/Nucleophile (Is E2 elimination possible?) Start->Check_Base Purity_Sol Solution: Use fresh, pure bromoacetyl compound. Check_Purity->Purity_Sol Conditions_Sol Solution: Oven/flame-dry all glassware. Use anhydrous solvents. Check_Conditions->Conditions_Sol Temp_Sol Solution: Add reagent slowly at 0 °C or lower. Check_Temp->Temp_Sol Base_Sol Solution: Use a non-bulky nucleophile. Use a non-nucleophilic base. Use polar aprotic solvent (DMF). Check_Base->Base_Sol

Caption: Troubleshooting workflow for low-yield reactions.

Q7: My reaction mixture turned dark brown/black immediately after adding the bromoacetyl compound. What happened?

A7: A rapid color change to dark brown or black often signifies decomposition or polymerization.

  • Causality: This is typically caused by an uncontrolled exothermic reaction. This can happen if the bromoacetyl compound was added too quickly, the reaction was not cooled sufficiently, or if it reacted with an incompatible substance in the flask (e.g., a highly reactive nucleophile or a basic impurity).

  • Immediate Action: Ensure the reaction is under control and not overheating. If necessary, use an ice bath to cool it down.

  • Prevention: In the future, add the bromoacetyl compound dropwise with efficient stirring and cooling. Ensure all reactants are pure. Consider diluting the reaction mixture further to help dissipate heat.

Section 3: Decontamination and Disposal Protocols

Safe and effective neutralization of reactive residues and waste is a non-negotiable part of working with bromoacetyl compounds.

Quenching & Decontamination Procedures

Q8: How do I safely quench a reaction mixture containing unreacted bromoacetyl compound?

A8: Quenching is the process of deactivating the reactive bromoacetyl compound. This must be done carefully in a fume hood. A weak base solution is generally effective.

  • Rationale: Bromoacetyl compounds are rapidly hydrolyzed and neutralized by aqueous base. A weak base like sodium bicarbonate is preferred over strong bases (like NaOH or KOH) to control the exothermicity of the reaction.

Experimental Protocol: Quenching with Sodium Bicarbonate

  • Prepare for Quench: Ensure the reaction flask is cooled in an ice bath to manage the heat that will be generated.

  • Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the cooled, stirring reaction mixture. Be prepared for gas evolution (CO₂) and a potential exotherm.

  • Monitor: Continue adding the bicarbonate solution until gas evolution ceases.

  • Verify: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Proceed to Workup: The quenched mixture can now be safely handled for standard aqueous workup and extraction.[3]

Q9: How do I decontaminate glassware that has come into contact with bromoacetyl compounds?

A9: Glassware must be deactivated before routine washing. Do not place untreated, contaminated glassware directly into a base bath or wash with soap and water, as this can lead to uncontrolled reactions and exposure.

Experimental Protocol: Glassware Decontamination

  • Initial Rinse (in fume hood): While still in the fume hood, rinse the glassware with an organic solvent compatible with your reaction (e.g., acetone) to remove the bulk of the organic residues. Collect this rinse as hazardous waste.

  • Deactivation Rinse: Rinse the glassware thoroughly with a deactivating solution. A 10% solution of sodium carbonate in water or even an alcohol like isopropanol can be used. The alcohol will react to form a less hazardous ester. Let the glassware sit with the deactivating solution for at least 15-30 minutes. Collect this rinse as hazardous waste.

  • Standard Cleaning: After deactivation, the glassware can be removed from the fume hood and cleaned using standard laboratory procedures, such as washing with soap and water, followed by final rinses with deionized water.[2][7] For stubborn residues, an alcoholic KOH bath can be used at this stage.[1]

Waste Disposal

Q10: How do I dispose of waste containing bromoacetyl compounds?

A10: All waste streams containing bromoacetyl compounds, including reaction mixtures, solvent rinses, and contaminated solids, must be treated as hazardous waste.[11][12]

  • Principle: The primary goal is to neutralize the reactive bromoacetyl species before collection for final disposal by a licensed contractor. This converts the corrosive and reactive waste into a less hazardous (though still organic) waste stream.

Waste_Disposal_Workflow Start Generate Bromoacetyl Compound Waste Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste (e.g., contaminated silica, paper) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., reaction mixture, rinses) Is_Solid->Liquid_Waste Liquid Place_Solid Step 1: Place in a dedicated, sealed hazardous waste container. Solid_Waste->Place_Solid Quench_Liquid Step 1: Quench Waste (e.g., slow addition of NaHCO₃ solution in a fume hood with cooling). Liquid_Waste->Quench_Liquid Collect_Liquid Step 2: Collect neutralized liquid in a labeled hazardous waste container (Halogenated Organic Waste). Quench_Liquid->Collect_Liquid Label_Solid Step 2: Label container clearly: 'Bromoacetyl-contaminated solid waste'. Place_Solid->Label_Solid Final_Disposal Step 3: Arrange for pickup by licensed hazardous waste contractor. Collect_Liquid->Final_Disposal Label_Solid->Final_Disposal

Caption: Decision workflow for bromoacetyl compound waste disposal.

Q11: Can I pour quenched bromoacetyl waste down the drain?

A11: Absolutely not. Even after neutralization, the waste stream contains organic compounds and bromide salts that should not be released into the sanitary sewer system.[8] All neutralized liquid waste must be collected in a properly labeled hazardous waste container (e.g., "Halogenated Organic Waste") for professional disposal.[11][12]

References

  • New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Bromoacetyl Bromide.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: Bromoacetyl bromide.
  • Loba Chemie. (2022). Safety Data Sheet: Bromoacetyl Bromide.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Bromoacetyl Bromide.
  • Fisher Scientific. (2010). Safety Data Sheet: Bromoacetyl bromide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Bromoacetyl bromide.
  • Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
  • Central Drug House (P) Ltd. Material Safety Data Sheet: Bromo Acetyl Bromide.
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • Reddit r/OrganicChemistry. (2020). Best way to trap BromacetylBromide during workup.
  • Fisher Scientific. (2009). Safety Data Sheet: Bromoacetyl chloride.
  • ResearchGate. (2018). I can't separate this compound that contains bromoacetyl group and N-hydrosucciimide through silica chromatography.
  • University of Rochester, Department of Chemistry. How To: Clean Glassware.
  • Sigma-Aldrich. Cleaning Laboratory Glassware.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • ChemicalBook. (2025). Safety Data Sheet: Bromoacetyl bromide.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.

Sources

Technical Support Center: Monitoring Reactions with 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful monitoring of your chemical reactions. As an alkylating agent, primarily targeting thiol groups, precise reaction tracking is paramount to achieving high yields and purity. This center is designed to address the specific challenges you may encounter.

Understanding the Chemistry: The "Why" Behind the Methods

This compound is an electrophilic reagent. Its reactivity is centered on the α-halo ketone functional group. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This is a classic SN2 reaction mechanism. The primary nucleophiles for this reagent are soft nucleophiles, with thiols (like the cysteine residues in peptides or glutathione) being particularly reactive.

Understanding this mechanism is crucial for troubleshooting. For instance, a slow reaction might indicate a poor nucleophile or suboptimal pH that does not favor the thiolate anion. Conversely, the appearance of side products could point to reactions with stronger, harder nucleophiles or degradation of the reagent itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes?

A1: Several factors can impede the reaction rate:

  • pH of the Reaction Medium: The primary target, a thiol group, is most nucleophilic in its deprotonated thiolate form (-S⁻). The reaction rate is therefore highly pH-dependent. If the pH is too low (acidic), the thiol will be protonated (-SH), significantly reducing its nucleophilicity. For reactions with cysteine-containing peptides, a pH range of 7.0-8.0 is often optimal.

  • Nucleophile Strength: While thiols are excellent nucleophiles for this reagent, other functional groups are less reactive. If your substrate lacks a readily available thiol, the reaction will be inherently slow.

  • Steric Hindrance: If the target thiol is sterically hindered within a large molecule (e.g., a folded protein), the electrophile may have difficultly accessing the reaction site.

  • Solvent Choice: The reaction should be conducted in a solvent that can dissolve all reactants. For biomolecules, this often necessitates aqueous buffers with an organic co-solvent like DMSO or DMF to ensure the solubility of the bromoacetyl reagent.

  • Reagent Quality: Ensure the this compound is of high purity and has not degraded.

Q2: I'm observing multiple spots on my TLC plate that I can't identify. What are potential side products?

A2: The appearance of unexpected spots can be attributed to several side reactions:

  • Hydrolysis: The bromoacetyl group can undergo hydrolysis, especially in aqueous buffers over extended periods, to form the corresponding hydroxyacetyl derivative. This side product will be more polar than the starting material. The bromoacetyl moiety is generally stable in aqueous buffers for up to a day at 25°C when no thiols are present[1].

  • Reaction with Other Nucleophiles: While selective for thiols, under more forcing conditions or at a higher pH, the reagent can react with other nucleophiles such as amines (e.g., lysine residues) or imidazoles (histidine).

  • Reaction with Buffer Components: Some buffers contain nucleophilic species. For example, Tris buffer has a primary amine and should be used with caution. It is recommended to use non-nucleophilic buffers like HEPES or phosphate.

Q3: How can I confirm that my product is the desired thiol adduct?

A3: Mass spectrometry is the most definitive method. You should observe a mass increase in your starting material corresponding to the addition of the C₁₀H₁₂NO₃S fragment, minus the bromine atom. For example, if your starting thiol is N-acetylcysteine (MW = 163.19 g/mol ), your expected product mass would be the mass of N-acetylcysteine plus the mass of the reagent (306.17 g/mol ) minus the mass of HBr (80.91 g/mol ).

Troubleshooting Summary Table

IssuePotential CauseSuggested Solution
Slow or No Reaction pH too lowIncrease pH to 7.0-8.0 for thiol alkylation.
Poor solubilityAdd a co-solvent like DMSO or DMF.
Degraded reagentUse fresh, high-purity this compound.
Multiple Products Hydrolysis of reagentMinimize reaction time and use moderate temperatures.
Reaction with bufferSwitch to a non-nucleophilic buffer (HEPES, phosphate).
Non-specific reactionsOptimize pH to favor thiol reactivity; avoid excessively high pH.
Product Confirmation Ambiguous TLC/HPLC dataAnalyze the reaction mixture by LC-MS to confirm the mass of the product.

Analytical Protocols for Reaction Monitoring

Consistent and accurate monitoring is the cornerstone of successful synthesis. Below are detailed protocols for the most common analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method to visualize the consumption of starting materials and the formation of the product.[2]

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Spotting:

    • Prepare a "co-spot" lane in the middle of the plate.

    • On the left, spot a dilute solution of your starting thiol.

    • On the co-spot lane, apply the starting thiol solution.

    • Take a small aliquot of your reaction mixture using a capillary tube and spot it on top of the starting material in the co-spot lane, and also in the right-hand lane.

  • Developing the Plate:

    • Prepare a developing chamber with a suitable solvent system. A common starting point for this class of compounds is a mixture of ethyl acetate and hexanes.[2] The polarity can be adjusted based on the polarity of your substrate.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Visualization:

    • Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The aromatic ring in the reagent and product will be UV-active. Circle the spots gently with a pencil.

    • Further visualization can be achieved using stains like potassium permanganate if your substrate is not UV-active.

Interpreting the TLC Plate:

  • The starting this compound will be relatively non-polar.

  • The product, being a thioether, will typically have a different polarity. The exact change in Rf value will depend on your substrate.

  • A successful reaction will show the disappearance of the limiting reagent spot and the appearance of a new product spot over time. The co-spot helps to distinguish the starting material from the product, especially if their Rf values are close.

dot graph TLC_Monitoring { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Idealized TLC monitoring workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful quantitative technique that separates the components of the reaction mixture and provides their mass-to-charge ratio, confirming identities.[2][3]

Experimental Protocol: LC-MS Monitoring

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting it into a larger volume (e.g., 990 µL) of a suitable solvent, often the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This prevents further reaction before analysis.

    • If necessary, centrifuge the sample to remove any precipitated material.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be 5% B to 95% B over 10-15 minutes.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.

    • Scan Range: A full scan from m/z 150 to 1000 should cover the masses of the starting materials and the expected product.

    • Extracted Ion Chromatograms (EICs): Monitor the exact masses of the protonated starting materials and the expected product ([M+H]⁺).

Data Interpretation:

By plotting the peak areas from the EICs over time, you can quantitatively track the consumption of reactants and the formation of the product. This data is invaluable for kinetic studies and for determining the reaction endpoint.

dot graph LCMS_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: General workflow for LC-MS reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to monitor the reaction directly in the NMR tube or by analyzing quenched aliquots. The key is to identify distinct signals for the starting materials and the product that do not overlap.

Key ¹H-NMR Signals to Monitor:

  • This compound: The most diagnostic signal is the singlet for the two protons of the bromoacetyl group (-C(O)CH₂ Br). This peak is expected to appear around δ 4.5-5.0 ppm . A related compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, shows a singlet for the -C(O)CH₃ protons at δ 2.31 ppm in DMSO-d₆[4]. The protons adjacent to the bromine in our target compound would be further downfield. The aromatic protons will appear between δ 7.5-8.5 ppm, and the N,N-dimethyl protons will be a singlet around δ 2.7-3.0 ppm.

  • Thiol Starting Material: The chemical shift of the proton on the carbon bearing the thiol group (-CH -SH) is a key signal to monitor.

  • Thioether Product: Upon reaction, the bromoacetyl -CH₂ Br singlet will disappear and be replaced by a new singlet for the thioether protons (-C(O)CH₂ -S-). This new peak will be shifted upfield relative to the bromoacetyl signal, typically appearing in the δ 3.5-4.0 ppm range.

Experimental Protocol: NMR Monitoring (Aliquot Method)

  • Sample Preparation:

    • Withdraw an aliquot from the reaction.

    • Quench the reaction as described for LC-MS.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., TMS or another inert compound with a known concentration and a clean singlet).

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis:

    • Integrate the area of the characteristic peaks for the starting material and the product.

    • Compare these integrations to the integration of the internal standard to determine the relative concentrations and calculate the reaction conversion.

dot graph NMR_Analysis { layout=dot; rankdir=TB; splines=ortho; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: Key signal changes in ¹H-NMR monitoring.

References

  • Mphahlele, M. J., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(23), 4249. [Link]

  • Kalyanaraman, B., et al. (2012). Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method. Free Radical Biology and Medicine, 53(7), 1474-1481. [Link]

  • Ichitani, M., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. European Journal of Chemistry, 9(4), 362-368. [Link]

  • Kenyon, G. L., et al. (1990). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

Sources

Technical Support Center: 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis and Ensuring Successful Conjugation

Welcome to the technical support center for 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this reagent, with a primary focus on preventing its hydrolysis to ensure the success of your experiments. As Senior Application Scientists, we combine our expertise in chemical reactivity and bioconjugation with practical, field-tested advice to help you navigate the challenges of working with this powerful but sensitive molecule.

I. Understanding the Challenge: The Hydrolysis of an α-Bromo Ketone

This compound is a valuable reagent for introducing a reactive handle onto biomolecules. Its α-bromo ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution with thiol groups, particularly the side chains of cysteine residues in proteins. However, this high reactivity also makes the compound susceptible to hydrolysis, where a water molecule acts as a nucleophile, replacing the bromine atom with a hydroxyl group. This side reaction is often the primary cause of low yields and inconsistent results in conjugation experiments.

The hydrolysis of this compound is primarily influenced by pH, temperature, and the composition of the reaction buffer. Both acidic and basic conditions can catalyze this undesirable reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the use of this compound, providing systematic approaches to identify and resolve them.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Conjugation Yield check_reagent 1. Verify Reagent Integrity - Check storage conditions - Analyze for hydrolysis start->check_reagent Start Here check_conditions 2. Optimize Reaction Conditions - pH - Temperature - Buffer components check_reagent->check_conditions Reagent OK success Successful Conjugation check_reagent->success Reagent was degraded. Use fresh reagent. check_protein 3. Assess Protein Substrate - Free thiol content - Protein stability check_conditions->check_protein Conditions Optimized check_conditions->success Conditions were suboptimal. Adjusted conditions work. check_protein->success Protein issues resolved. hydrolysis_mechanism reagent    this compound   hydrolysis_product    4-(2-hydroxyacetyl)-N,N-dimethylbenzenesulfonamide   reagent->hydrolysis_product + H₂O (Hydrolysis) hbr HBr water H₂O

Validation & Comparative

A Researcher's Guide to Cysteine Labeling: Iodoacetamide vs. 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of proteomics and drug development, the selective modification of amino acid residues is a cornerstone technique for elucidating protein function, structure, and interactions. Among the canonical amino acids, cysteine, with its unique thiol (-SH) group, stands out for its high nucleophilicity, making it an ideal target for specific labeling.[1] This guide provides an in-depth comparison of two alkylating agents used for this purpose: the widely-used iodoacetamide (IAM) and a representative of the bromoacetyl class of reagents, 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide.

This comparison aims to equip researchers, scientists, and drug development professionals with the necessary technical insights and practical considerations to make informed decisions for their specific experimental needs. While iodoacetamide is a well-characterized and ubiquitously employed reagent, this compound serves as a paradigm for bromoacetyl compounds, for which specific, comprehensive data is less abundant.

The Chemistry of Cysteine Alkylation: A Tale of Two Halogens

At its core, the labeling of cysteine residues with either iodoacetamide or a bromoacetyl derivative is a nucleophilic substitution reaction. The deprotonated thiol group of cysteine, the thiolate anion (S-), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion (iodide or bromide).

The reactivity of the thiol group is highly dependent on its protonation state, which is governed by the surrounding microenvironment and the pH of the solution.[1] For effective labeling, the pH is typically maintained above the pKa of the cysteine thiol group (around 8.5), ensuring a sufficient concentration of the reactive thiolate anion.[1][2]

In the Spotlight: Iodoacetamide (IAM)

Iodoacetamide is an organoiodine compound that has long been the go-to reagent for cysteine alkylation in proteomics. Its popularity stems from its reliable performance and the extensive body of literature detailing its use.

Mechanism of Action:

The reaction between iodoacetamide and a cysteine residue proceeds via an SN2 mechanism, leading to the formation of a stable S-carboxyamidomethyl-cysteine adduct.

Caption: SN2 reaction of Iodoacetamide with a cysteine residue.

Key Performance Characteristics:

FeatureIodoacetamide (IAM)Supporting Evidence
Reactivity Moderate to highReacts substantially faster than its acid derivative, iodoacetate.[3]
Selectivity Primarily targets cysteine, but can react with other residues at higher concentrations or pH.Off-target reactions with methionine, lysine, histidine, and N-terminal amino groups have been reported.[2][4][5]
pH Optimum Typically pH 7.5-8.5Requires a pH of at least 8 to react effectively.[2]
Adduct Stability Forms a very stable thioether bond.The resulting covalent adduct is stable in MS/MS fragmentation analyses.[6]
Common Applications Proteomics sample preparation (alkylation of reduced cysteines), peptide mapping, inhibitor of cysteine proteases.[3]Widely used in protocols for bottom-up proteomics.[7]

Causality Behind Experimental Choices with IAM:

The choice of a slightly alkaline pH (7.5-8.5) is a critical parameter to ensure the deprotonation of the cysteine thiol to the more nucleophilic thiolate. However, excessively high pH can lead to increased side reactions with other amino acid residues like lysine. The reaction is typically carried out in the dark to prevent the formation of free iodine, which can lead to unwanted side reactions. A molar excess of IAM over the protein concentration is used to drive the reaction to completion.

The Challenger: this compound

While specific data for this compound in cysteine labeling is scarce, we can infer its properties based on the known chemistry of bromoacetyl compounds and related sulfonamides. The presence of the sulfonamide group may influence the reagent's solubility and interaction with the protein.

Inferred Mechanism of Action:

Similar to iodoacetamide, the reaction is expected to be an SN2 reaction, with the bromide ion acting as the leaving group.

Caption: SN2 reaction of a bromoacetyl compound with cysteine.

Anticipated Performance Characteristics:

FeatureThis compoundRationale/Supporting Evidence (from related compounds)
Reactivity Expected to be higher than iodoacetamide.Bromoacetamides are generally more reactive alkylating agents than iodoacetamides due to the better leaving group ability of bromide compared to iodide in some contexts, though this can be solvent-dependent.
Selectivity Likely to have a similar or slightly lower selectivity profile compared to IAM.Higher reactivity can sometimes lead to a decrease in selectivity, potentially increasing off-target reactions.
pH Optimum Expected to be in a similar range to IAM (pH 7.5-8.5).The requirement for a deprotonated thiol is a fundamental aspect of the reaction mechanism.
Adduct Stability The resulting thioether bond is expected to be stable.Thioether bonds are generally stable covalent linkages.
Potential Applications Could be used in applications requiring faster reaction kinetics, such as time-resolved labeling experiments.The synthesis of related 4-(2-bromoacetyl)benzenesulfonamide has been described for use as a synthetic intermediate.[8]

Expert Insights on Bromoacetyl Reagents:

The higher reactivity of bromoacetyl compounds can be a double-edged sword. While it allows for shorter reaction times or the use of lower reagent concentrations, it may also lead to a greater propensity for off-target labeling of other nucleophilic amino acid side chains, such as histidine, lysine, and methionine. The specific sulfonamide moiety in this compound might also introduce specific binding interactions with certain proteins, potentially influencing its reactivity and selectivity in a context-dependent manner.

Experimental Workflow: A Comparative Protocol for Cysteine Labeling

This protocol outlines a general workflow for comparing the efficiency of iodoacetamide and this compound for labeling a purified protein with a known cysteine content.

Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis start Start with Purified Protein reduce Reduce Disulfide Bonds (e.g., with DTT or TCEP) start->reduce remove_reductant Remove Reducing Agent (e.g., Desalting Column) reduce->remove_reductant split Split Protein Sample remove_reductant->split label_iam Label with Iodoacetamide split->label_iam label_bam Label with Bromoacetyl Compound split->label_bam quench Quench Reaction label_iam->quench label_bam->quench analysis Analyze Labeling Efficiency (e.g., Mass Spectrometry) quench->analysis

Caption: Comparative workflow for cysteine labeling experiment.

Step-by-Step Methodology:

  • Protein Reduction:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

    • Incubate for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.

  • Removal of Reducing Agent:

    • It is crucial to remove the reducing agent as it will react with the alkylating agents.

    • Use a desalting column (e.g., spin column) equilibrated with the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove DTT or TCEP.

  • Alkylation Reaction:

    • Immediately after removing the reducing agent, divide the protein sample into two aliquots.

    • For Iodoacetamide: Add a freshly prepared solution of iodoacetamide in the reaction buffer to a final concentration of 20 mM.

    • For this compound: Add a freshly prepared solution of the bromoacetyl compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary, and then diluted in the reaction buffer) to a final concentration of 20 mM.

    • Incubate both reactions in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • Stop the alkylation reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to a final concentration of 50 mM to scavenge any unreacted alkylating agent.

  • Analysis of Labeling Efficiency:

    • The extent of labeling can be determined by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the added alkyl group will indicate successful labeling.

    • For a more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific cysteine residues that have been modified.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between iodoacetamide and a bromoacetyl reagent like this compound depends on the specific requirements of the experiment.

  • Iodoacetamide remains the gold standard for routine cysteine alkylation due to its well-understood reactivity, extensive documentation, and proven reliability. It is the recommended choice for applications where complete and specific labeling is paramount and reaction time is not a critical constraint.

  • This compound , and bromoacetyl compounds in general, may offer an advantage in situations where rapid labeling is required. However, researchers must be mindful of the potential for increased off-target reactions and should perform careful optimization and validation to ensure the desired specificity. The lack of extensive characterization for this specific compound necessitates a more cautious and empirical approach.

Ultimately, the optimal choice of reagent is best determined through empirical testing with the protein of interest under the specific experimental conditions. This guide provides the foundational knowledge and a practical framework to embark on such a comparative analysis, ensuring the integrity and success of your research endeavors.

References

  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC - NIH. (2017).
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - MDPI. (2024).
  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC - NIH. (n.d.).
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. (n.d.).
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF - ResearchG
  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchG
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research - ACS Public
  • Protein Alkylation: Exploring Techniques and Applications - Cre
  • Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3).
  • Iodoacetamide - Wikipedia. (n.d.).
  • (PDF)
  • Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry - e-Repositori UPF. (n.d.).
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.).
  • A Central Cysteine Residue Is Essential for the Thermal Stability and Function of SUMO-1 Protein and SUMO-1 Peptide-Protein Conjug
  • Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PubMed. (2006).
  • Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals - MDPI. (2024).
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - ResearchG
  • Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PubMed Central. (2022).
  • Protein modification by acrolein: formation and stability of cysteine adducts - PubMed - NIH. (n.d.).
  • Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification, Enrichment and Quantitation - Thermo Fisher Scientific. (n.d.).
  • Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - NIH. (n.d.).
  • (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)
  • (PDF)
  • Genetic selection for a highly functional cysteine-less membrane protein using site-satur
  • Quantifying tetrahedral adduct formation and stabilization in the cysteine and the serine proteases - PMC - PubMed Central. (n.d.).
  • Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent f - SciSpace. (n.d.).
  • L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine - PubMed. (n.d.).
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - MDPI. (2024).
  • Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry - e-Repositori UPF. (n.d.).
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG

Sources

A Senior Application Scientist's Guide to the Validation of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition

Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful modality in drug discovery.[1] Unlike their reversible counterparts, their prolonged duration of action can offer significant pharmacological advantages, including improved potency and the potential to overcome high substrate concentrations or rapid target turnover.[1][2] This guide provides a comprehensive framework for the validation of a candidate covalent inhibitor, using the hypothetical molecule 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide as our central example.

The molecule features a sulfonamide group, a common scaffold in medicinal chemistry, and a bromoacetyl "warhead". The bromoacetyl group is an α-haloacetamide, a class of electrophiles known to react with nucleophilic amino acid residues, most notably cysteine.[3] The central thesis of this guide is that rigorous, multi-faceted validation is essential to distinguish a truly selective and effective covalent inhibitor from a promiscuously reactive compound. We will proceed through a logical workflow, from initial biochemical confirmation to in-depth cellular characterization, explaining the causality behind each experimental choice.

The Validation Workflow: A Stepwise Approach

A structured validation process is critical to build a compelling case for a novel covalent inhibitor.[4] The journey involves confirming the covalent mechanism, quantifying its efficiency, and assessing its specificity in a biologically relevant context.

Figure 1: A comprehensive workflow for validating a covalent inhibitor.

Part 1: Foundational Biochemical Validation

The first and most fundamental question is whether the compound forms a covalent bond with its intended target. This is a non-negotiable validation step that precedes all other characterization.[4]

Unambiguous Confirmation of Covalent Adduct Formation via Mass Spectrometry

Mass spectrometry (MS) is the gold-standard technique for directly detecting the formation of a covalent protein-ligand adduct.[5] The experiment is conceptually simple: a mass increase in the target protein upon incubation with the inhibitor provides direct evidence of bond formation.[5]

Experimental Rationale: We will analyze the intact protein to observe the mass shift corresponding to the addition of our molecule. For this compound (Molecular Weight: 308.19 g/mol ), reaction with a cysteine residue results in the loss of HBr (Molecular Weight: 80.91 g/mol ). Therefore, we expect a net mass increase of 227.28 Da . Following this, peptide mapping via LC-MS/MS is used to pinpoint the exact amino acid residue that has been modified.[6]

Protocol 1: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a 5 to 10-fold molar excess of this compound for 1-2 hours at room temperature. Include a vehicle-only (e.g., DMSO) control.

  • Quenching & Desalting: Stop the reaction by adding a reducing agent like DTT or β-mercaptoethanol to react with any excess inhibitor. Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method to remove non-reacted inhibitor and buffer salts, which can interfere with MS analysis.

  • Intact Protein Analysis: Analyze the desalted protein by direct infusion or liquid chromatography coupled to an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[7] Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated sample with the vehicle control.

  • Proteolytic Digestion: Reduce and alkylate the protein samples (using DTT and iodoacetamide, respectively) and then digest overnight with a protease, typically trypsin.

  • Peptide Mapping (LC-MS/MS): Analyze the resulting peptide mixture using nanoLC-MS/MS. The instrument will perform data-dependent acquisition, fragmenting peptides that are detected.

  • Data Analysis: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Crucially, include a variable modification on nucleophilic residues (Cys, Lys, His) corresponding to the mass of the inhibitor fragment (+227.28 Da). A successful experiment will identify the specific peptide and, via fragmentation analysis (MS2 spectra), the exact residue modified.[6]

Quantifying Inhibitory Potency: Determination of k_inact and K_I

For covalent inhibitors, a simple IC50 value is often misleading as it is time-dependent.[8] A more rigorous characterization involves determining the kinetic parameters that define the two-step mechanism of inhibition: the initial reversible binding (K_I) and the subsequent rate of irreversible inactivation (k_inact). The overall efficiency of the inhibitor is best described by the second-order rate constant, k_inact/K_I.[9][10]

Mechanism E_I E + I EI_complex E•I E_I->EI_complex k+1 / k-1 (KI) EI_complex->E_I E_I_bound E-I EI_complex->E_I_bound kinact caption Two-step mechanism of irreversible inhibition.

Figure 2: The kinetic model for irreversible covalent inhibition.

Experimental Rationale: By measuring enzyme activity over time at various inhibitor concentrations, we can determine the observed rate of inactivation (k_obs) for each concentration. Plotting k_obs against the inhibitor concentration allows for the determination of k_inact (the maximal rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration at half-maximal inactivation rate).[11]

Protocol 2: Enzyme Progress Curve Assay for k_inact/K_I Determination

  • Assay Setup: In a microplate, initiate the enzymatic reaction by adding the enzyme to a buffer containing its substrate and varying concentrations of this compound. Include a no-inhibitor control.

  • Continuous Monitoring: Measure the reaction progress (e.g., via fluorescence or absorbance) continuously over a set period (e.g., 60-120 minutes). The resulting progress curves will be linear for the no-inhibitor control but will curve downwards for the inhibited reactions as the enzyme is progressively inactivated.[11]

  • Determine k_obs: Fit each progress curve (Product vs. Time) to the equation for single exponential decay to derive the observed rate of inactivation (k_obs) at each inhibitor concentration [I].

    • Equation: [Product] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where v₀ is the initial rate and t is time.

  • Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. Fit this data to the hyperbolic Michaelis-Menten equation for irreversible inhibitors.[12]

    • Equation: k_obs = (k_inact * [I]) / (K_I + [I])

    • The plateau of the curve gives k_inact, and the K_I is the concentration at which k_obs is half of k_inact.

  • Calculate Efficiency: The ratio k_inact/K_I represents the second-order rate constant of inactivation and is the most important parameter for comparing the efficiency of different covalent inhibitors.[9]

Part 2: Cellular Activity and Target Engagement

Biochemical potency is essential, but validation must extend into a cellular environment to demonstrate target engagement and a durable inhibitory effect.

Confirming Irreversibility with a Washout Assay

A hallmark of an effective covalent inhibitor is the sustained inhibition of its target even after the compound has been removed from the extracellular medium.[4] A washout experiment is a straightforward and powerful method to demonstrate this.

Experimental Rationale: Cells are treated with the inhibitor for a period sufficient to allow covalent modification. The compound is then washed away, and cellular activity is measured after a further incubation period. A reversible inhibitor's effect will diminish as it dissociates from the target, while a covalent inhibitor's effect will persist. A non-covalent, reversible analog of the test compound should be used as a control. If one is not available, a potent, known reversible inhibitor of the same target can be used.

Protocol 3: Cellular Washout Assay

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with this compound (e.g., at 10x its cellular IC50) and a control set with a potent, reversible inhibitor of the same target. Include a vehicle control. Incubate for 2-4 hours.

  • Washout Step: Aspirate the media from all wells. Wash the cells gently 2-3 times with fresh, pre-warmed media to remove all unbound compound.

  • Recovery Incubation: Add fresh media to all wells and return the plates to the incubator for a specified period (e.g., 24 hours). This period should be less than the known target protein turnover time.

  • Endpoint Measurement: Lyse the cells and perform a target-specific activity assay (e.g., a Western blot for a downstream phosphorylation event if the target is a kinase, or a specific enzyme activity assay from the lysate).

  • Analysis: Compare the level of target inhibition in the washout plates to a set of control plates that were not washed. The covalent inhibitor should show sustained inhibition after washout, while the reversible inhibitor's effect should be significantly diminished.[4]

Measuring On-Target Effects in a Native Environment

Confirming that the inhibitor engages the intended target within the complex milieu of the cell is a critical validation step.[13] Techniques like the Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can provide this evidence. ABPP, coupled with chemoproteomics, offers the added advantage of assessing proteome-wide selectivity.[14]

Part 3: Selectivity Profiling and Comparative Analysis

An ideal covalent inhibitor is a precision tool, not a blunt instrument. High reactivity can lead to off-target modifications and potential toxicity.[15] Therefore, assessing the selectivity of this compound is paramount.

Proteome-Wide Selectivity Assessment

Chemoproteomics is a powerful mass spectrometry-based technique used to map the targets of a covalent probe across the entire proteome.[14] In a typical competition experiment, cell lysate is pre-treated with the inhibitor, and then a broad-spectrum, "clickable" iodoacetamide or acrylamide probe is added to label the remaining accessible cysteines. A decrease in probe labeling on a specific protein indicates it was engaged by the inhibitor.

Rationale for Comparison: The bromoacetyl group is a relatively reactive electrophile. It is crucial to compare its selectivity profile against compounds bearing alternative "warheads" that might offer a better balance of reactivity and selectivity. For example, an acrylamide is often less reactive than a bromoacetamide, while a 2-sulfonylpyridine offers a different reactivity profile entirely.[16]

Comparative Data Summary

The following tables present hypothetical data to illustrate how this compound could be compared against alternative covalent inhibitors.

Table 1: Comparison of Covalent Kinetic Parameters This table compares the efficiency of our lead compound against a less reactive chloro-analog and a highly optimized, known inhibitor (e.g., Ibrutinib for BTK).

InhibitorWarheadK_I (µM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)
This compound Bromoacetyl1.20.0541,667
4-(2-chloroacetyl)-N,N-dimethylbenzenesulfonamideChloroacetyl2.50.014,000
Ibrutinib (Reference for BTK)Acrylamide0.0450.013288,889

Data are hypothetical for illustrative purposes.

Table 2: Comparative Chemoproteomic Selectivity Profile This table summarizes the number of off-targets identified by chemoproteomics at a concentration 10-fold above the cellular IC50.

InhibitorWarheadConcentrationOn-Target OccupancyNumber of Off-Targets (>50% Occupancy)
This compound Bromoacetyl10 µM95%48
Alternative Covalent InhibitorAcrylamide10 µM92%15

Data are hypothetical for illustrative purposes.

Conclusion

The validation of a covalent inhibitor like this compound is a systematic process of evidence-building. It begins with unequivocal proof of covalent bond formation and kinetic characterization at the biochemical level. This is followed by cellular assays to confirm irreversible target engagement in a native biological context. Finally, rigorous selectivity profiling places the inhibitor's performance in perspective, comparing it against alternatives to understand its therapeutic potential and potential liabilities. Only through this comprehensive, multi-pronged approach can a researcher confidently advance a covalent molecule through the drug discovery pipeline.

References

  • Martins, J. P., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11832723, 4-(2-Bromoacetyl)benzene-1-sulfonamide. PubChem. [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Lebraud, H., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Ghavami, A., et al. (2020). Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Molecules. [Link]

  • Lampson, B. L., et al. (2013). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Biochemistry. [Link]

  • ResearchGate. Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3). ResearchGate. [Link]

  • Raman, E. P., et al. (2021). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]

  • Johnson, C. N., et al. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. [Link]

  • Marques, S. S., et al. (2021). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites. [Link]

  • ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. [Link]

  • Gsponer, J. (2017). Following the Lead from Nature with Covalent Inhibitors. CHIMIA. [Link]

  • Zerbe, K., et al. (2012). Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry. [Link]

  • Smith, B. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab, Scripps Research. [Link]

  • ResearchGate. Identification of covalent adducts by mass spectrometry. ResearchGate. [Link]

  • Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Fekete, A., et al. (2022). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • Axxam. (2021). Investigation of MOA of next generation covalent inhibitors. Axxam S.p.A.. [Link]

  • Google Patents. (2017). Method for synthesizing 4-(2- aminoethyl)benzsulfamide.
  • Schwartz, P. A. (2021). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • MDPI. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • MDPI. (2017). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Charles River. An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River Laboratories. [Link]

  • BioAscent. (2024). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Martins, C. B., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]

  • The Animated Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

  • Schrödinger. (2023). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

  • Enzymlogic. (2018). Discovering and de-risking irreversible inhibitors. Enzymlogic. [Link]

  • MDPI. (2023). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. [Link]

  • Willems, L. I., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry. [Link]

  • RSC Publishing. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Am Ende, C. W., et al. (2021). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ACS Chemical Biology. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety (R-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for glaucoma, cancer, and inflammation.[1] Their enduring relevance stems from a unique chemical structure that allows for potent and often selective inhibition of critical enzymes. This guide provides an in-depth comparison of the efficacy of sulfonamide-based inhibitors, focusing on the well-characterized family of carbonic anhydrase inhibitors (CAIs). We will explore the causality behind experimental design, present comparative data, and provide validated protocols to empower your own research and development efforts.

The Enduring Power of a Zinc-Binding Moiety: The Sulfonamide Story

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This simple reaction is fundamental to processes like pH homeostasis, CO₂ transport, and electrolyte balance.[2][3] Dysregulation of specific CA isoforms is implicated in numerous pathologies, making them prime therapeutic targets.[3][4]

The primary mechanism of action for sulfonamide-based CAIs is their direct interaction with the zinc ion (Zn²⁺) at the heart of the enzyme's active site.[5] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's catalytic cycle.[5] This interaction is further stabilized by a network of hydrogen bonds with nearby residues, such as the backbone of Thr199.[5][6]

G Inhibition Inhibition Sulfonamide Sulfonamide Zn Zn Sulfonamide->Zn Binds to Zinc, Displaces Water Thr199 Thr199 Sulfonamide->Thr199 H-Bond Stabilization Water Water

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase

The success of sulfonamides lies in this high-affinity binding, but the key to modern drug design is achieving isoform selectivity . With 15 human CA isoforms, selectively inhibiting a disease-associated isoform (e.g., CA-IX in tumors) while sparing off-target isoforms (like the widespread CA-I and CA-II) is critical to minimizing side effects.[4][7]

Efficacy Comparison: Selectivity is the Name of the Game

The efficacy of a CAI is not just about raw potency (a low inhibition constant, Kᵢ) but its selectivity profile across different isoforms. A truly effective inhibitor will potently inhibit the target isoform while being significantly weaker against off-target isoforms.

Let's compare the inhibitory profiles of Acetazolamide (a classic, broad-spectrum CAI) with more recently developed, structurally diverse sulfonamides. The data below, synthesized from multiple studies, illustrates the quest for selectivity.

InhibitorTarget IsoformhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Insight
Acetazolamide (AAZ) Glaucoma, Diuresis[8]2501225.85.7Potent against CA-II, IX, and XII but lacks high selectivity, leading to off-target effects.[6][9]
Compound 15 (Pyrazole deriv.) Tumor-associated CAs13418.86.1150.1Excellent potency and high selectivity for tumor-associated hCA IX over hCA I and XII.[6]
Compound 39 (Three-Tails deriv.) Glaucoma (CA-II)61.60.7>1000020.3Sub-nanomolar potency for hCA II with exceptional selectivity against other isoforms.[7]
Dorzolamide (Topical CAI) Glaucoma (CA-II)[10]1000s3.55154Good selectivity for CA-II over CA-I; designed for topical use to limit systemic exposure.[9]
Brinzolamide (Topical CAI) Glaucoma (CA-II)[11]31003.14952Similar to Dorzolamide, showcases high potency for the target isoform with reduced off-target activity.[9]

Kᵢ (inhibition constant) values are collated from multiple sources for comparison. Lower values indicate higher potency.

Analysis of Causality: The data clearly shows a progression from the broad inhibition of Acetazolamide to the highly selective profiles of newer compounds. This is not accidental. The design of compounds like "Compound 15" and "Compound 39" incorporates a "tail approach".[7][10] While the sulfonamide group anchors the inhibitor to the zinc ion, the appended chemical moieties (the "tails") extend into distinct subpockets of the active site.[7] Since the size and shape of these subpockets vary between CA isoforms, these tails can be tailored to create specific interactions that enhance binding to the desired isoform while clashing with the structure of off-target isoforms. This "structure-activity relationship" is the guiding principle for designing inhibitors with superior efficacy and safety profiles.[6]

Alternatives to Sulfonamides: A Different Approach

While sulfonamides are the "classical" CA inhibitors, their widespread use can be limited by off-target effects and sulfa allergies.[3][4] This has driven the exploration of non-sulfonamide inhibitors that utilize different binding mechanisms.

  • Phenols, Carboxylic Acids, and Polyamines: These compounds typically anchor to the zinc-bound water molecule rather than displacing it directly.[3][7]

  • Coumarins: These inhibitors act by occluding the entrance to the active site, blocking substrate access.[7][12]

While these alternatives offer a way to avoid sulfonamide-related toxicities, they often exhibit lower potency compared to their sulfonamide counterparts. The development of highly potent and selective non-sulfonamide inhibitors remains an active and challenging area of research.[3][12]

A Validated Protocol for Determining Inhibitor Efficacy

To generate reliable and comparable efficacy data, a standardized and self-validating experimental protocol is essential. The stopped-flow CO₂ hydration assay is a gold-standard method for measuring CA activity and inhibition.

Principle: This assay directly measures the enzyme's primary physiological function: the hydration of CO₂. The reaction produces protons, causing a drop in pH, which is monitored by a pH indicator. The rate of color change is proportional to the enzyme's activity. An inhibitor will slow this rate.

G prep 1. Reagent Preparation - Enzyme Stock - Inhibitor Dilutions - CO₂ Saturated H₂O - Assay Buffer with pH indicator incubate 2. Pre-incubation Enzyme + Inhibitor (Allows E-I complex formation) prep->incubate mix 3. Rapid Mixing (Stopped-Flow Instrument) Syringe A: Enzyme/Inhibitor Syringe B: CO₂-saturated H₂O incubate->mix detect 4. Kinetic Measurement Monitor Absorbance Change (pH indicator) over time mix->detect analyze 5. Data Analysis - Calculate Initial Velocity (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ / Kᵢ detect->analyze

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red). Causality: The buffer maintains a stable pH environment, and the indicator's pKa should be near the assay pH for maximum sensitivity to proton production.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform in a suitable buffer. The final concentration in the assay should be low nanomolar (e.g., 5-12 nM).[6] Causality: This concentration ensures the initial reaction rate is linear and measurable within the instrument's dead time.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (and a reference inhibitor like Acetazolamide) in a suitable solvent (e.g., water or DMSO).[6] Causality: A dilution series is crucial for determining dose-dependent inhibition and calculating the IC₅₀ value.

    • Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Causality: Saturating the solution provides a known and reproducible starting concentration of the substrate.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with each inhibitor dilution (or solvent for control).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.[13] Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water.

    • Initiate the instrument, which will rapidly mix the two solutions, triggering the enzymatic reaction.

    • The instrument's spectrophotometer will record the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate) from the linear phase of the absorbance curve.

    • Subtract the rate of the uncatalyzed reaction (measured in the absence of the enzyme) from all measurements.[6]

    • Calculate the percent inhibition for each concentration relative to the uninhibited control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

    • The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Self-Validation and Controls:

  • Positive Control: Always include a known inhibitor (e.g., Acetazolamide) to validate that the assay is performing as expected.

  • Negative Control (Maximum Activity): A reaction with enzyme and solvent (but no inhibitor) defines the 100% activity level.

  • Blank (Uncatalyzed Rate): A reaction with buffer and substrate (but no enzyme) is critical to measure and subtract the background, non-enzymatic CO₂ hydration rate.[6]

By adhering to this rigorous methodology, researchers can confidently compare the efficacy of novel sulfonamide-based inhibitors against established standards and across different enzyme isoforms, generating the high-quality, reproducible data required for publication and drug development milestones.

References

  • Galdino-Pitta, M. R., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Del Prete, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available at: [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, PMC - NIH. Available at: [Link]

  • Rasmussen, J. H., et al. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. Available at: [Link]

  • Senturk, M., et al. (2011). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. Available at: [Link]

  • Al-Husseini, I. J., et al. (2024). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. MDPI. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Non-sulfonamide bacterial CA inhibitors. PubMed. Available at: [Link]

  • Zepf, B. (2002). Efficacy and Safety of COX-2 Inhibitors vs. NSAIDs. American Academy of Family Physicians. Available at: [Link]

  • Loewen, P. S. (n.d.). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Can J Clin Pharmacol. Available at: [Link] 8(1)/ loewen.pdf&jPth=V 8(1)/ loewen.pdf&jPth=V 8(1)/ loewen.pdf&jPth=V 8(1)/ loewen.pdf&jPth=V 8(1)/ loewen.pdf

  • An, W., et al. (2023). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. PubMed. Available at: [Link]

  • Ford, R. V. (1960). SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. PMC - NIH. Available at: [Link]

  • Ansari, M. F., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Available at: [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • Ninja Nerd. (2020). Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

  • Lanas, A. (2011). Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations. PMC - NIH. Available at: [Link]

  • Gunter, B. R., & Butler, K. A. (2010). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. Available at: [Link]

  • Akocak, S., et al. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PubMed - NIH. Available at: [Link]

  • Al-Suhaimi, E. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Drugs.com. (2023). Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. Available at: [Link]

  • The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Electrophilic Warheads in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Inhibition

In the landscape of modern drug discovery, the strategic formation of a covalent bond between a small molecule and its protein target has re-emerged as a powerful approach to achieve durable and potent pharmacological effects. Historically, the fear of off-target reactivity and potential toxicity cast a shadow over covalent drug development. However, a deeper understanding of protein biochemistry, coupled with sophisticated chemical and analytical tools, has ushered in a renaissance for targeted covalent inhibitors (TCIs). These molecules are meticulously designed to first bind to their target with high affinity and then form a specific, covalent linkage with a nucleophilic amino acid residue within the binding site.[1][2][3]

The primary advantage of this strategy lies in the potential for prolonged target occupancy, which can translate to a more sustained therapeutic effect and less frequent dosing.[1][2] Unlike their non-covalent counterparts, which exist in a state of equilibrium, irreversible covalent inhibitors effectively remove the target from the cellular pool until the protein is degraded and resynthesized.[4][5] Reversible covalent inhibitors, a more recent innovation, offer a balance between the durability of a covalent bond and the potential for reduced off-target effects by allowing the bond to dissociate over time.[1][6][7]

At the heart of every covalent inhibitor is the electrophilic warhead , the reactive functional group responsible for forming the covalent bond. The choice of warhead is a critical decision in the design of a TCI, as it dictates the reactivity, selectivity, and overall pharmacological profile of the drug. This guide provides a head-to-head comparison of commonly used electrophilic warheads, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery programs.

The Two-Step Mechanism of Covalent Inhibition

The interaction of a targeted covalent inhibitor with its protein target is a two-step process. The first step is the reversible, non-covalent binding of the inhibitor to the target's active or allosteric site, characterized by the inhibition constant, KI. This initial binding event is crucial for selectivity, as it positions the electrophilic warhead in close proximity to a specific nucleophilic amino acid residue. The second step is the irreversible or reversible formation of a covalent bond, with a rate constant of kinact. The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, kinact/KI.[8]

G Inhibitor Inhibitor Non_covalent_Complex Non-covalent Complex (E-I) Inhibitor->Non_covalent_Complex K_I (k_on/k_off) Target_Protein Target_Protein Target_Protein->Non_covalent_Complex Covalent_Adduct Covalent Adduct (E-I') Non_covalent_Complex->Covalent_Adduct k_inact

Caption: The two-step mechanism of covalent inhibition.

A Head-to-Head Comparison of Common Electrophilic Warheads

The selection of an appropriate electrophilic warhead is a balancing act between achieving sufficient reactivity for on-target engagement and maintaining selectivity to minimize off-target modifications. The majority of targeted covalent inhibitors are designed to react with cysteine residues due to the high nucleophilicity of the thiolate anion.[8][9] However, warheads targeting other nucleophilic residues like lysine, serine, and tyrosine are also being explored.[10]

WarheadMechanismRelative ReactivityKey Features & Considerations
Acrylamide Michael AdditionModerateThe most common warhead in FDA-approved TCIs. Its reactivity can be tuned by substitution on the α or β carbons.[3] Generally considered to have a good balance of reactivity and selectivity.
Chloroacetamide SN2HighGenerally more reactive than acrylamides, which can lead to higher potency but also increased risk of off-target reactivity.[11] Its high reactivity has limited its use in approved drugs.
Vinyl Sulfone Michael AdditionHighReacts more rapidly and selectively with thiols compared to acrylates.[12][13] Can be a good alternative to acrylamides when higher reactivity is desired.
Cyano-acrylamide Reversible Michael AdditionModerate (Reversible)Forms a reversible covalent bond, offering a potential advantage in reducing off-target toxicity.[1][4][6] The reversibility can be tuned by modifying the substituents on the warhead.
Epoxide SN2 (Ring Opening)ModerateA three-membered ring that reacts with nucleophiles. Its reactivity can be influenced by substituents on the ring.
Nitrile Nucleophilic AdditionLow (Reversible)Often used in reversible covalent inhibitors, particularly for targeting serine proteases.[1][9] Generally exhibits good drug-like properties.[9]

Experimental Protocols for Warhead Characterization

A rigorous experimental evaluation is essential to understand the reactivity and selectivity of an electrophilic warhead. The following protocols describe key assays for characterizing covalent inhibitors.

Glutathione (GSH) Reactivity Assay

Causality Behind Experimental Choices: This assay provides a measure of the intrinsic reactivity of an electrophile in a biologically relevant context. Glutathione is a highly abundant intracellular thiol that can react with electrophilic compounds. A warhead that is too reactive with GSH may have poor cellular stability and a higher potential for off-target effects.[5] This assay is often used as an initial screen to filter out overly reactive compounds. The depletion of the test compound and/or the formation of the GSH adduct is monitored over time, typically by LC-MS.[10]

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of reduced glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a quenching solution (e.g., 10% trichloroacetic acid in water) to stop the reaction.

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, add the buffer.

    • Add the GSH stock solution to a final concentration of 1-5 mM.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 10-50 µM.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • LC-MS Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS to quantify the remaining amount of the test compound and/or the amount of the GSH adduct formed.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining test compound against time.

    • The slope of the linear regression is the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) of the compound using the equation: t1/2 = 0.693 / kobs.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Reagents Prepare Stocks: - Test Compound (DMSO) - GSH (Buffer) - Quench Solution Incubation Incubate at 37°C: - Buffer - GSH - Test Compound Reagents->Incubation Quench Take Aliquots at Time Points Add to Quench Solution Incubation->Quench LC_MS LC-MS Analysis of Supernatant Quench->LC_MS Data_Analysis Calculate k_obs and t_1/2 LC_MS->Data_Analysis

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Determination of Covalent Inhibition Kinetics (kinact/KI)

Causality Behind Experimental Choices: This assay provides a quantitative measure of the efficiency of a covalent inhibitor against its purified protein target. By determining both the initial binding affinity (KI) and the rate of covalent bond formation (kinact), a complete kinetic profile of the inhibitor can be established. This is crucial for structure-activity relationship (SAR) studies and for optimizing both the recognition moiety and the warhead of the inhibitor.[8][14]

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of the enzyme's substrate.

  • Enzyme Inactivation Assay:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound for different periods of time (e.g., 0, 5, 10, 20, 40, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over a short period to determine the initial velocity (vi).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of the linear regression for each concentration is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) , where [I] is the inhibitor concentration.[11]

    • This will yield the values for kinact and KI. The overall efficiency of the inhibitor is then expressed as kinact/KI.

G cluster_prep 1. Preparation cluster_assay 2. Inactivation Assay cluster_analysis 3. Data Analysis Reagents Prepare Stocks: - Purified Enzyme - Test Compound - Substrate Pre_incubation Pre-incubate Enzyme with Inhibitor (Varying [I] and Time) Reagents->Pre_incubation Reaction Initiate Reaction with Substrate Measure Initial Velocity (v_i) Pre_incubation->Reaction k_obs_Plot Plot ln(% Activity) vs. Time to get k_obs for each [I] Reaction->k_obs_Plot k_inact_KI_Plot Plot k_obs vs. [I] to determine k_inact and K_I k_obs_Plot->k_inact_KI_Plot

Caption: Workflow for Determining kinact and KI.

Cellular Target Engagement and Selectivity Profiling

Causality Behind Experimental Choices: While in vitro assays are crucial, it is essential to confirm that a covalent inhibitor engages its intended target within the complex environment of a living cell. Furthermore, assessing the proteome-wide selectivity of the inhibitor is critical to identify potential off-targets that could lead to toxicity. Chemoproteomic approaches, often utilizing mass spectrometry, are powerful tools for these assessments. A common strategy involves using an alkyne- or biotin-tagged version of the inhibitor to pull down its cellular binding partners for identification.[4]

Detailed Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize a chemical probe by attaching a bioorthogonal handle (e.g., a terminal alkyne) to the covalent inhibitor. This handle should not significantly alter the inhibitor's binding properties.

  • Cellular Treatment:

    • Treat cultured cells with the alkyne-tagged probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the untagged inhibitor.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells to release the proteins.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged proteins.

  • Enrichment of Tagged Proteins:

    • Use streptavidin-coated beads to enrich the biotin-tagged proteins from the cell lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Digest the enriched proteins into peptides directly on the beads using a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that were pulled down by the probe.

    • Quantify the relative abundance of each protein in the probe-treated samples compared to the controls.

    • Proteins that are significantly enriched in the probe-treated sample and whose enrichment is competed away by the untagged inhibitor are considered specific targets.

G Probe_Synthesis 1. Synthesize Alkyne-tagged Inhibitor Probe Cell_Treatment 2. Treat Cells with Probe (and Controls) Probe_Synthesis->Cell_Treatment Lysis_Click 3. Cell Lysis and Biotin-Azide 'Click' Reaction Cell_Treatment->Lysis_Click Enrichment 4. Enrich Biotinylated Proteins with Streptavidin Beads Lysis_Click->Enrichment Digestion_MS 5. On-bead Digestion and LC-MS/MS Analysis Enrichment->Digestion_MS Data_Analysis 6. Identify and Quantify Specific Targets Digestion_MS->Data_Analysis

Caption: Chemoproteomic workflow for cellular target engagement.

Conclusion: A Tailored Approach to Covalent Drug Design

The selection of an electrophilic warhead is a multifaceted decision that requires careful consideration of the target protein's biology, the desired pharmacological profile, and the potential for off-target effects. There is no one-size-fits-all solution; the optimal warhead is one that is "just right" in terms of reactivity for a given target.[15] A weakly reactive warhead may not achieve sufficient target engagement, while a highly reactive one may lead to unacceptable toxicity.[16]

This guide has provided a framework for comparing different electrophilic warheads and has outlined key experimental protocols for their characterization. By employing a systematic and data-driven approach, researchers can navigate the complexities of covalent drug design and unlock the full therapeutic potential of this powerful modality. The continued development of novel warheads and advanced analytical techniques will undoubtedly further refine our ability to create highly selective and effective covalent medicines.[15][17]

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dalton, S. E., & Keillor, J. W. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 13(5), 546-555. Retrieved from [Link]

  • de Vaca, I. C., et al. (2021). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Frontiers in Molecular Biosciences, 8, 789348. Retrieved from [Link]

  • Keserű, G. M., & Petri, L. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 169-182. Retrieved from [Link]

  • Lonsdale, R., et al. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry eBooks (pp. 86-121). Retrieved from [Link]

  • McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(3), 353. Retrieved from [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. Retrieved from [Link]

  • Toma, M. I., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(2), 169-182. Retrieved from [Link]

  • Wang, E., et al. (2021). Reversible Covalent Inhibition – Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 16(10), 1843-1855. Retrieved from [Link]

  • Yoo, E., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(2), 245-254. Retrieved from [Link]

  • Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Acta Pharmaceutica Sinica B, 12(11), 4095-4113. Retrieved from [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (2023). Chemical Reviews. Retrieved from [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). Journal of Hematology & Oncology, 13(1), 34. Retrieved from [Link]

  • Key advances in the development of reversible covalent inhibitors. (2024). Journal of Biomedical Science, 31(1), 1. Retrieved from [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2021). Nucleic Acids Research, 49(D1), D1127-D1134. Retrieved from [Link]

  • Covalent Drug Discovery: Challenges, Advances, and Success Stories. (n.d.). International Pharmaceutical Industry. Retrieved from [Link]

  • Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. (2021). ACS Chemical Biology. Retrieved from [Link]

  • Determination of k inact and K I from complete activity progress... (n.d.). ResearchGate. Retrieved from [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2013). Polymer Chemistry. Retrieved from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules, 27(22), 7728. Retrieved from [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (n.d.). BioKin, Ltd. Retrieved from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Full article: Key advances in the development of reversible covalent inhibitors. (n.d.). Journal of Biomedical Science. Retrieved from [Link]

  • Advanced approaches of developing targeted covalent drugs. (2022). RSC Medicinal Chemistry, 13(10), 1184-1205. Retrieved from [Link]

  • Measuring and predicting warhead and residue reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic mechanisms of covalent inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of. (n.d.). University of Cambridge. Retrieved from [Link]

  • Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the development of covalent inhibitors. (2021). Journal of Medicinal Chemistry, 64(19), 14197-14221. Retrieved from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhancing Reversible Covalent Drug Design. (n.d.). Enzymlogic. Retrieved from [Link]

  • How can I analyze kinact/Ki data with dynafit? (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2024). Chemical Science, 15(24), 9205-9212. Retrieved from [Link]

  • BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. (2023). Pharmaceuticals, 16(1), 116. Retrieved from [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. (2018). Journal of the American Chemical Society, 140(42), 13550-13565. Retrieved from [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Covalent complexities for kinase inhibitors. (2024). Practical Fragments. Retrieved from [Link]

  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. (n.d.). American Chemical Society. Retrieved from [Link]

  • Vinyl sulfonimidamides as a new cysteine reactive electrophile. (2024). ChemJam. Retrieved from [Link]

Sources

Confirming the Covalent Binding Site of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide on a Model Kinase via Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, definitively identifying the binding site of a novel compound is a cornerstone of target validation and lead optimization. This guide provides an in-depth, comparative framework for confirming the binding site of the electrophilic compound 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a potential covalent inhibitor. We will utilize a strategic combination of site-directed mutagenesis and biophysical assays, using Bruton's tyrosine kinase (BTK) as a representative model system.

The bromoacetyl moiety of this compound is a reactive electrophile, primed to form a covalent bond with nucleophilic amino acid residues within a protein's binding pocket. Our central hypothesis is that this compound irreversibly inhibits its target protein through such a covalent interaction. This guide will walk you through the process of identifying the specific amino acid residue responsible for this interaction.

While the direct protein target of this compound is not extensively documented in publicly available literature, its reactive nature makes it an excellent candidate for targeting proteins with susceptible nucleophilic residues in their active sites. For the purpose of this guide, we have selected Bruton's tyrosine kinase (BTK) as a model target. BTK is a well-characterized kinase with a cysteine residue (Cys481) in its active site that is a known target for covalent inhibitors, such as ibrutinib.[1] This makes BTK an ideal system to illustrate the experimental workflow for identifying the binding site of a novel covalent inhibitor.

The Strategic Approach: A Triad of Validation

Our experimental strategy is built on three pillars to ensure scientific rigor and generate unambiguous results:

  • Mutational Analysis: Site-directed mutagenesis will be employed to substitute the hypothesized target residue (Cys481 in our BTK model) with a non-nucleophilic amino acid, such as serine or alanine.[2][3]

  • Biophysical Characterization: A suite of biophysical assays will be used to compare the binding affinity and kinetics of the compound to both the wild-type (WT) and mutant proteins.

  • Direct Confirmation of Covalent Adduct: Mass spectrometry will provide the ultimate confirmation of covalent bond formation and pinpoint the exact site of modification on the wild-type protein.

This multi-faceted approach provides a self-validating system. If the compound indeed targets Cys481, we expect to see a significant loss of potency and altered binding kinetics with the C481S mutant, alongside direct evidence of covalent modification on the wild-type protein.

Visualizing the Workflow

The overall experimental workflow is depicted in the diagram below:

experimental_workflow cluster_prep Protein Preparation cluster_binding Binding & Kinetic Analysis cluster_confirmation Covalent Adduct Confirmation Site-Directed_Mutagenesis Site-Directed Mutagenesis (Cys481 -> Ser) Expression_Purification_Mutant Expression & Purification (C481S Mutant BTK) Site-Directed_Mutagenesis->Expression_Purification_Mutant Expression_Purification_WT Expression & Purification (Wild-Type BTK) FP_Assay Fluorescence Polarization (FP) Binding Assay Expression_Purification_WT->FP_Assay Compare Binding SPR_Analysis Surface Plasmon Resonance (SPR) Kinetic Analysis Expression_Purification_WT->SPR_Analysis Compare Kinetics Mass_Spectrometry Mass Spectrometry (Intact Protein & Peptide Mapping) Expression_Purification_WT->Mass_Spectrometry Confirm Adduct Expression_Purification_Mutant->FP_Assay Expression_Purification_Mutant->SPR_Analysis Binding_Affinity_Data Binding_Affinity_Data FP_Assay->Binding_Affinity_Data Binding Affinity (IC50) Kinetic_Data Kinetic_Data SPR_Analysis->Kinetic_Data Kinetic Parameters (kon, koff) Adduct_Confirmation Adduct_Confirmation Mass_Spectrometry->Adduct_Confirmation Covalent Adduct Mass

Sources

A Senior Application Scientist's Guide to the Comparative Kinetic Analysis of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Affinity, The Critical Role of Kinetics

For decades, the benzenesulfonamide scaffold has been a cornerstone in the design of potent enzyme inhibitors, most notably against the various isoforms of carbonic anhydrase (CA).[1][2] These enzymes are critical regulators of pH and are implicated in a host of pathologies, including glaucoma, epilepsy, and cancer.[1][3] Traditionally, the potency of an inhibitor is reported as a single equilibrium metric, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While useful, these values represent a static snapshot and fail to capture the dynamic nature of the drug-target interaction.

A deeper understanding, crucial for effective drug development, comes from kinetic analysis—the measurement of the rates of inhibitor association (kₒₙ) and dissociation (kₒff). Two inhibitors can have identical Kᵢ values (where Kᵢ = kₒff/kₒₙ) but vastly different kinetic profiles. An inhibitor with a rapid kₒₙ and a rapid kₒff may have a short residence time on the target, requiring sustained high concentrations for efficacy. Conversely, an inhibitor with a slow kₒff may exhibit a prolonged duration of action, a highly desirable trait in pharmacology. One study on sulfonamide inhibitors for carbonic anhydrase II revealed that the variation in inhibitor activity was almost entirely a function of the association rate, as the dissociation rates were very similar across a wide range of compounds.[4]

This guide provides a comparative analysis of kinetic data for benzenesulfonamide inhibitors, focusing on human carbonic anhydrase II (hCA II) as a model system. We will delve into the experimental methodologies required to generate high-quality kinetic data, present a comparative analysis of a series of inhibitors, and discuss how subtle changes in the inhibitor structure can dramatically alter the kinetic landscape, thereby influencing isoform specificity and therapeutic potential.[5]

Methodologies for Measuring Rapid Binding Kinetics

The interaction between benzenesulfonamides and carbonic anhydrase is extremely rapid, often occurring on the millisecond timescale.[6] This necessitates specialized biophysical techniques capable of capturing these fast events.

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is the benchmark technique for studying rapid enzyme kinetics in solution.[6] It allows for the direct measurement of pre-steady-state kinetics by rapidly mixing the enzyme and inhibitor and monitoring the reaction progress over milliseconds.[6] For carbonic anhydrase, the assay typically follows its catalytic hydration of CO₂, which leads to a change in pH.[3][7] This pH change is monitored by a pH-sensitive indicator dye, like Phenol Red, which changes its absorbance.[3][8]

  • Reagent Preparation:

    • Buffer: Prepare a 25 mM HEPES buffer, pH 7.5, containing 50 mM NaCl.[3]

    • Enzyme Solution (Syringe 1): Dilute recombinant hCA II to a final concentration of 40 nM in the assay buffer. Add a pH indicator, such as 0.2 mM Phenol Red.[3][8]

    • Substrate/Inhibitor Solution (Syringe 2): Prepare a saturated CO₂ solution by bubbling CO₂ gas through MilliQ water for at least 1 hour at 25°C.[3] For inhibition experiments, add the benzenesulfonamide inhibitor to this solution at twice the desired final concentration. A concentration series is required to determine the kinetic rates.

    • Pre-incubation: It is crucial to pre-incubate the enzyme and inhibitor solutions for a set period (e.g., 15 minutes) before the reaction to allow for the formation of the enzyme-inhibitor complex.[9]

  • Instrument Setup:

    • Use a stopped-flow spectrometer, such as an Applied Photophysics SX.18MV-R.[3]

    • Set the observation wavelength to 557 nm for Phenol Red.[3][8]

    • Equilibrate the instrument and syringes to 25°C.[3]

  • Data Acquisition:

    • The instrument rapidly mixes equal volumes from Syringe 1 and Syringe 2, initiating the reaction.

    • Record the change in absorbance at 557 nm over time (typically 10-100 seconds).[8]

    • Collect at least six traces for each inhibitor concentration to determine the initial velocity.[8][9]

    • Measure the uncatalyzed reaction rate (in the absence of enzyme) and subtract this from all enzyme-catalyzed rates.[9]

  • Data Analysis:

    • Determine the initial rate of reaction from the slope of the absorbance curve.

    • Plot the observed rate constant (kobs) against the inhibitor concentration.

    • Fit the data to the appropriate kinetic model (e.g., for a simple one-step binding mechanism: kobs = kₒff + kₒₙ[I]) to determine the association (kₒₙ) and dissociation (kₒff) rate constants.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[10][11] In a typical experiment, the enzyme (ligand) is immobilized on a sensor chip surface, and the inhibitor (analyte) is flowed over it. The binding event causes a change in the refractive index at the surface, which is detected and plotted in a sensorgram.[11]

  • Ligand Immobilization: Covalently immobilize hCA II onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the benzenesulfonamide inhibitor in a running buffer over the immobilized enzyme surface.

  • Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the enzyme.

  • Dissociation Phase: Replace the inhibitor solution with a running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates.

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next cycle.

  • Data Analysis: Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₒₙ and kₒff.

Visualizing the Kinetic Analysis Workflow

The following diagram illustrates a generalized workflow for determining the kinetic parameters of an inhibitor using a stopped-flow apparatus.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Inhibitor Prepare Inhibitor Stock & Dilutions Instrument Calibrate & Equilibrate Spectrometer Mixing Rapid Mixing (Enzyme + Substrate/Inhibitor) Instrument->Mixing Monitor Monitor Signal Change (e.g., Absorbance) Mixing->Monitor Repeat Repeat for Multiple Inhibitor Concentrations Monitor->Repeat Rates Calculate Initial Rates (k_obs) Repeat->Rates Plot Plot k_obs vs. [Inhibitor] Rates->Plot Fit Fit Data to Kinetic Model Plot->Fit Constants Determine kon, koff, Ki Fit->Constants

Caption: Generalized workflow for kinetic analysis using stopped-flow spectroscopy.

Comparative Analysis of Benzenesulfonamide Inhibitors

To illustrate the principles of comparative kinetic analysis, let's examine data for two well-characterized benzenesulfonamide inhibitors of hCA II: 4-carboxybenzenesulfonamide (CBS) and 5-dimethyl-amino-1-naphthalene-sulfonamide (DNSA).[12] Although structurally related through the core benzenesulfonamide motif, their differing "tail" groups lead to distinct kinetic profiles.

InhibitorKᵢ (nM)kₒₙ (10⁵ M⁻¹s⁻¹)kₒff (s⁻¹)Residence Time (1/kₒff) (s)
CBS 2001.00.0250
DNSA 1008.00.0812.5
Data sourced from Myszka et al. (2000) using SPR. Values are approximate for illustrative purposes.
Analysis and Structure-Activity Relationship (SAR) Insights
  • Affinity vs. Kinetics: At first glance, DNSA appears to be the "better" inhibitor, with a two-fold lower Kᵢ, indicating higher overall affinity.[12] However, a kinetic analysis reveals a more nuanced story.

  • Association Rate (kₒₙ): DNSA's association rate is eight times faster than that of CBS. The bulkier, more hydrophobic naphthalene tail of DNSA likely facilitates more extensive van der Waals and hydrophobic interactions within the active site, guiding the inhibitor into its binding pose more rapidly.

  • Dissociation Rate (kₒff) and Residence Time: The most striking difference lies in the dissociation rates. CBS dissociates four times slower than DNSA, resulting in a residence time that is four times longer.[12] This suggests that while the CBS tail is less optimal for the initial binding event, once bound, it forms more stable or geometrically favorable interactions that hinder its exit from the active site. The smaller carboxylate group of CBS may form more focused and stable hydrogen bonds compared to the bulkier dimethylamino group of DNSA.

  • Therapeutic Implications: The choice between an inhibitor like CBS or DNSA would depend on the therapeutic goal. For a disease requiring sustained, long-term inhibition, a drug with a long residence time like CBS might be preferable, potentially allowing for less frequent dosing. For conditions requiring rapid but perhaps shorter-acting inhibition, a fast-on, fast-off compound like DNSA could be advantageous.

Mechanism of Inhibition and Data Integrity

The primary mechanism of action for benzenesulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[8] This binding event displaces a zinc-bound water molecule, shutting down the enzyme's catalytic cycle.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Benzenesulfonamide Inhibitor cluster_complex Enzyme-Inhibitor Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH⁻ Thr199 Thr199 Glu106 Glu106 Tail Tail Group (R) Sulfonamide Sulfonamide (SO₂NH⁻) Zn_bound Zn²⁺ His1_b His Zn_bound->His1_b His2_b His Zn_bound->His2_b His3_b His Zn_bound->His3_b Inhibitor_bound R-SO₂NH⁻ Zn_bound->Inhibitor_bound Coordination Thr199_b Thr199 Inhibitor_bound->Thr199_b H-Bond Glu106_b Glu106

Caption: Benzenesulfonamide binding to the active site zinc ion of Carbonic Anhydrase.

Trustworthiness: Ensuring Self-Validating Protocols

The reliability of kinetic data is paramount. The protocols described are designed to be self-validating through several key practices:

  • Orthogonal Methods: Whenever possible, validating kinetic constants with a second, independent method (e.g., comparing SPR data with stopped-flow or Isothermal Titration Calorimetry) provides strong evidence for the accuracy of the results.[3][12]

  • Concentration Series: Using a wide range of inhibitor concentrations is essential. The linear dependence of kobs on inhibitor concentration in a simple binding model confirms the interaction is bimolecular and not an artifact.

  • Global Fitting: In both SPR and stopped-flow analysis, globally fitting the data from all inhibitor concentrations simultaneously to a single kinetic model is more robust than fitting each curve individually. This ensures the extracted rate constants are consistent across the entire dataset.

  • Controls: Rigorous controls are non-negotiable. This includes measuring the uncatalyzed reaction rate, ensuring the enzyme maintains activity throughout the experiment, and verifying that buffer components (like DMSO) do not interfere with the assay at the concentrations used.[3]

By integrating these principles, researchers can generate trustworthy kinetic data that provides a solid foundation for structure-based drug design and lead optimization.

References

  • Gudžaitė, A., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE. Available at: [Link]

  • Ceruso, M., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PDB 5FL4, Fisher, S.Z., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. Available at: [Link]

  • Myszka, D.G., et al. (2000). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Analytical Biochemistry. Available at: [Link]

  • Forster, R.E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]

  • Johansson, J.S. & G.S. Jacob. (1996). Subtle differences in dissociation rates of interactions between destabilized human carbonic anhydrase II mutants and immobilized benzenesulfonamide inhibitors probed by a surface plasmon resonance biosensor. Journal of Molecular Recognition. Available at: [Link]

  • De Martino, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Maren, T.H. & G. Sanyal. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Experimental Eye Research. Available at: [Link]

  • Forster, R.E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • Ghorab, M.M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. PLoS ONE. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals. Available at: [Link]

  • Tu, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]

  • Taylor, P.W. & A.S. Burgen. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry. Available at: [Link]

  • De Simone, G. & C.T. Supuran. (2001). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Khalifah, R.G. (1971). Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxins. Available at: [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Applied Photophysics. Available at: [Link]

  • Nocentini, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Future Medicinal Chemistry. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide. As this compound is a reactive α-halo ketone derivative, adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is designed for professionals in research and drug development, grounding every recommendation in established safety principles and regulatory standards.

Core Principle: Hazard-Informed Risk Assessment

  • Bromoacetyl Group: This functional group is an α-haloketone, known for its high reactivity and lachrymatory (tear-inducing) properties. Structurally similar compounds, like acetyl bromide, are corrosive, react violently with water, and are harmful upon inhalation, ingestion, or skin contact.[1][2][3][4] The primary hazard stems from its ability to act as an alkylating agent.

  • Benzenesulfonamide Core: Sulfonamide-based compounds are common in pharmaceuticals. While the core itself is generally stable, the overall hazard profile is dominated by the reactive bromoacetyl group.

Based on this analysis, this compound must be handled as a corrosive, toxic, lachrymatory, and reactive hazardous substance. All disposal procedures are built upon this foundational assessment.

Table 1: Inferred Hazard Profile
Hazard CategoryStructural Analog AnalysisInferred Hazard for this compound
Acute Toxicity / Corrosivity Acetyl bromide and related compounds cause severe skin burns and eye damage.[3][4]High. Presumed to be corrosive and capable of causing severe skin and eye damage. Harmful if swallowed or inhaled.[5]
Reactivity Acetyl bromide reacts violently with water, alcohols, bases, and oxidizing agents.[2][4]High. Avoid contact with moisture, bases, and incompatible materials. Disposal via aqueous sewer systems is strictly prohibited.[6][7]
Respiratory Hazard Many bromoacetyl compounds are potent lachrymators and may cause respiratory irritation.[3][4]High. All handling must occur in a certified chemical fume hood to prevent inhalation of vapors or dust.
Environmental Hazard As a brominated organic compound, it is harmful to aquatic life and requires disposal as regulated hazardous waste.[3][8]Moderate to High. Must be segregated as halogenated organic waste to prevent environmental release.[8]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins before the first gram of waste is generated. The following operational steps are mandatory.

Personal Protective Equipment (PPE)

Given the inferred corrosive and lachrymatory nature of the compound, a stringent PPE protocol is required.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Use double-gloving with a nitrile or neoprene material. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, flame-resistant lab coat is required.

  • Respiratory Protection: All handling of the solid or its solutions must be performed within a properly functioning chemical fume hood.

Waste Stream Segregation

Proper segregation is the most critical step in compliant chemical waste management. Due to the presence of bromine, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[8]

Never mix halogenated waste with non-halogenated organic solvents. Doing so contaminates the entire non-halogenated solvent stream, dramatically increasing disposal costs and complexity.[8]

Step-by-Step Disposal Protocol

This protocol outlines the direct actions for disposing of waste this compound and associated contaminated materials.

Step 1: Designate a Hazardous Waste Container
  • Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.

  • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS " (or liquids, if in solution).

  • List all chemical constituents, including this compound and any solvents.

Step 2: Transfer of Chemical Waste
  • Solid Waste: Carefully transfer excess or expired solid compound into the designated waste container inside a chemical fume hood.

  • Solutions: Transfer solutions containing the compound into the designated halogenated liquid waste container.

  • Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper, contaminated gloves) must be placed in a sealed, labeled bag and then into the solid hazardous waste container. Non-disposable glassware must be decontaminated before washing (see Section 4.2).

Step 3: Container Management
  • Keep the waste container securely sealed when not in use.[1]

  • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials like bases, oxidizers, and water.[2][4]

  • Do not fill the container beyond 90% capacity to allow for expansion.

Step 4: Final Disposal
  • Once the container is full or waste is no longer being generated, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[9]

  • Your EHS office will then arrange for pickup and transport to a licensed hazardous waste disposal facility, where it will be treated, likely via incineration, in accordance with EPA regulations.[1]

G cluster_prep Preparation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage & Pickup A Identify Waste: 4-(2-bromoacetyl)-N,N- dimethylbenzenesulfonamide B Assess Hazards: Corrosive, Reactive, Halogenated A->B C Select & Label Container: 'Halogenated Organic Waste' B->C D Transfer Waste to Designated Container C->D E Segregate Contaminated PPE & Labware into Same Stream D->E F Keep Container Closed & Store in Satellite Area E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Licensed TSDF (Treatment, Storage, and Disposal Facility) G->H Final Disposal by Licensed Facility

Caption: Waste Disposal Workflow for Halogenated Compounds.

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Control Vapors: Ensure the chemical fume hood is functioning correctly.

  • Don PPE: Wear the full PPE ensemble described in Section 2.1.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into the designated halogenated hazardous waste container.

  • Decontaminate: Wipe the spill area with a 5% aqueous solution of sodium hydroxide or soda ash to neutralize the reactive acetyl bromide moiety, followed by a water rinse.[1] Collect all decontamination materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

G Start Spill Occurs InHood Is spill contained in a fume hood? Start->InHood IsSmall Is spill small (<100 mL / 10g)? InHood->IsSmall Yes Evacuate Alert others. Evacuate Area. Call EHS. InHood->Evacuate No IsSmall->Evacuate No DonPPE Don full PPE: Face shield, double gloves, lab coat. IsSmall->DonPPE Yes Report Report incident to supervisor. Evacuate->Report Absorb Cover with inert absorbent (e.g., vermiculite). DonPPE->Absorb Collect Collect all material into Halogenated Waste Container. Absorb->Collect Decontaminate Wipe area with 5% Soda Ash, then water. Collect wipes as waste. Collect->Decontaminate Decontaminate->Report

Caption: Spill Response Decision Tree.

Decontamination of Glassware
  • Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste.

  • Carefully immerse the glassware in a basic solution (e.g., 5% sodium hydroxide or a base bath) within a fume hood to neutralize any residual reactive material.

  • After neutralization, the glassware can be washed normally.

Adherence to this guide ensures that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations.

References

  • U.S. Environmental Protection Agency. Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants.
  • Chemstock. (n.d.).
  • Weill Cornell Medicine Environmental Health and Safety. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. (1983).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulphonamide.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Sigma-Aldrich. (n.d.). N-[4-(2-bromoacetyl)phenyl]methanesulfonamide.
  • Sigma-Aldrich. (2025).
  • University of Washington Environmental Health & Safety. (n.d.).
  • Chemtalk. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • BLDpharm. (n.d.). 4-Bromo-N-ethyl-N,2-dimethylbenzenesulfonamide.
  • Regulations.gov. (2023).
  • University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide.
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).

Sources

Mastering the Safe Handling of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a potentially hazardous chemical compound. By providing in-depth technical guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Understanding the Risks: A Proactive Approach to Safety

This compound is a member of the alpha-halo ketone family of compounds. These molecules are known for their reactivity, primarily as alkylating agents.[1] This reactivity is the source of their utility in chemical synthesis but also the root of their potential hazards. The primary concerns when handling this and similar compounds are acute toxicity if swallowed, skin and eye irritation or damage, and respiratory tract irritation.[2][3]

A thorough understanding of these risks is the first step in establishing a safe handling protocol. This guide will walk you through the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection LevelEquipmentRationale
Primary Barrier Chemical Splash Goggles & Face Shield Protects against splashes and airborne particles, preventing severe eye damage.[2][3]
Chemical-Resistant Gloves (Nitrile or Neoprene) Prevents skin contact and irritation. Double gloving is recommended for enhanced protection.
Laboratory Coat (Chemically Resistant) Protects skin and personal clothing from contamination.
Secondary Barrier Respiratory Protection (Use in a Fume Hood) A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2]
Ancillary Closed-toe Shoes Protects feet from spills.
Safety Shower & Eyewash Station Must be readily accessible in case of accidental exposure.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Protocol assess_hazard Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant select_ppe Select Appropriate PPE assess_hazard->select_ppe Informs lab_coat 1. Lab Coat select_ppe->lab_coat gloves 2. Gloves (Double Pair) lab_coat->gloves goggles 3. Goggles & Face Shield gloves->goggles fume_hood Work in a Certified Fume Hood goggles->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Pre-Handling Preparation:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for a closely related compound, such as 4-(2-bromoacetyl)benzene-1-sulfonamide, to understand the general hazards.[2]

  • Designate a Handling Area: All work with this compound should be conducted within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

2. Handling the Compound:

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • PPE Removal: Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing. Dispose of disposable PPE in the appropriate waste stream.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

1. Waste Segregation:

  • Solid Waste: Unused or expired compound, contaminated weigh boats, and absorbent materials from spills should be collected in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a clearly labeled, sealed container for halogenated organic liquid waste.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Never dispose of this chemical down the drain or in the regular trash.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste: - Unused Compound - Contaminated Materials halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste: - Solutions - Rinsates halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid ppe_waste Contaminated PPE hazardous_bag Hazardous Waste Bag ppe_waste->hazardous_bag ehs_pickup Arrange for Pickup by Environmental Health & Safety halogenated_solid->ehs_pickup halogenated_liquid->ehs_pickup hazardous_bag->ehs_pickup

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Angene Chemical. (2025, February 13). Safety Data Sheet: 4-(2-Bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.